molecular formula C5H3F3N2O B1386526 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1001020-14-9

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1386526
CAS No.: 1001020-14-9
M. Wt: 164.09 g/mol
InChI Key: SDTPLGPGUPPHCY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a versatile pyrazole-based chemical intermediate designed for research and development applications . Pyrazole derivatives are recognized as privileged scaffolds in medicinal and agricultural chemistry due to their diverse biological activities . This compound features a reactive aldehyde group at the 4-position and a trifluoromethyl group at the 3-position of the pyrazole ring, making it a valuable precursor for the synthesis of more complex molecules, such as through the formation of Schiff bases . Researchers utilize this and related pyrazole carbaldehydes in the exploration of novel compounds with potential insecticidal, fungicidal, antibacterial, and antitumor properties . The Vilsmeier-Haack reagent is a common method for the formylation of pyrazole rings to generate such carbaldehyde intermediates . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
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InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTPLGPGUPPHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651739
Record name 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde
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Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001020-14-9
Record name 3-(Trifluoromethyl)-1H-pyrazole-4-carboxaldehyde
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Record name 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde
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Record name 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
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Foundational & Exploratory

Introduction: The Strategic Importance of a Core Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

In the landscape of modern drug discovery and agrochemical development, fluorine-containing heterocycles represent a privileged class of molecules. The unique electronic properties of the fluorine atom—high electronegativity, the strength of the carbon-fluorine bond, and its ability to modulate lipophilicity and metabolic stability—make its incorporation a key strategy for optimizing bioactive compounds.[1] Among these, the 3-(trifluoromethyl)-1H-pyrazole scaffold is of paramount importance. The title compound, this compound, serves as a crucial and versatile synthetic intermediate. Its aldehyde functionality acts as a synthetic handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures found in potent insecticides, herbicides, and pharmaceuticals.[1][2]

This guide provides a detailed exploration of the predominant synthetic methodologies for preparing this valuable building block. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights into optimizing reaction conditions and navigating potential synthetic challenges. The focus is on providing researchers and development professionals with a robust and actionable understanding of the most reliable and efficient synthetic pathways.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be broadly categorized into two primary strategies:

  • Post-Modification of a Pre-formed Pyrazole Core: This is the most established and widely documented approach. It involves the initial synthesis of the 3-(trifluoromethyl)-1H-pyrazole ring, followed by the regioselective introduction of the formyl group at the C4 position. The Vilsmeier-Haack reaction is the cornerstone of this strategy.

  • Concurrent Ring Formation and Formylation: This approach constructs the pyrazole ring and introduces the formyl group in a single, often one-pot, procedure from acyclic precursors. This is typically achieved by reacting suitably substituted hydrazones with the Vilsmeier-Haack reagent, which acts as both a cyclizing and formylating agent.

The following diagram illustrates these divergent strategic approaches.

G cluster_0 Core Synthetic Strategies cluster_1 Strategy 1: Post-Modification cluster_2 Strategy 2: Concurrent Ring Formation Start Acyclic Precursors (e.g., β-Diketones, Hydrazines) Precursor Synthesis of 3-(Trifluoromethyl)-1H-pyrazole Start->Precursor Concurrent One-Pot Cyclization & Formylation of Hydrazones Start->Concurrent Formylation C4-Formylation (Vilsmeier-Haack Reaction) Precursor->Formylation Regioselective Electrophilic Substitution FinalProduct 3-(Trifluoromethyl)-1H- pyrazole-4-carbaldehyde Formylation->FinalProduct Concurrent->FinalProduct

Caption: High-level overview of the two primary synthetic strategies.

Strategy 1: The Vilsmeier-Haack Formylation of 3-(Trifluoromethyl)-1H-pyrazole

This two-step approach is the most classical and arguably the most reliable method. Its success hinges on the high regioselectivity of the Vilsmeier-Haack reaction on the electron-rich pyrazole ring.

Step 1.1: Synthesis of the Precursor, 3-(Trifluoromethyl)-1H-pyrazole

The foundational step is the construction of the pyrazole ring itself. The most common method is the condensation of a trifluoromethylated 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[3] A standard substrate is 4,4,4-trifluoro-1-phenyl-1,3-butanedione, which upon reaction with hydrazine hydrate, yields the desired pyrazole.

Experimental Protocol: Synthesis of 3-(trifluoromethyl)-1H-pyrazole

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4,4-trifluoro-1,3-butanedione (1 equivalent) and ethanol (5 mL per gram of diketone).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 equivalents) dropwise. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into ice-cold water. The product will often precipitate as a solid. If it separates as an oil, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Step 1.2: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[4][5] This electrophile preferentially attacks the electron-rich C4 position of the pyrazole ring.

Causality of Mechanism: The pyrazole ring is an electron-rich aromatic system. The nitrogen at position 1 is a donating group, increasing the electron density of the ring, particularly at the C4 position, making it susceptible to electrophilic substitution. The Vilsmeier reagent is a relatively mild electrophile, which allows for selective formylation without disrupting the pyrazole core.[4]

Mechanism of Vilsmeier-Haack Formylation

G cluster_0 Part 1: Formation of Vilsmeier Reagent cluster_1 Part 2: Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent Elimination SigmaComplex Sigma Complex (Cationic Intermediate) VilsmeierReagent->SigmaComplex Pyrazole 3-(CF₃)-1H-pyrazole Pyrazole->SigmaComplex IminiumProduct Iminium Salt Intermediate SigmaComplex->IminiumProduct Deprotonation FinalProduct Final Product (after hydrolysis) IminiumProduct->FinalProduct Aqueous Work-up (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction on a pyrazole substrate.

Experimental Protocol: this compound [1][6]

  • Reagent Preparation (Vilsmeier Reagent): In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5-10 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5-3 equivalents) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil. Stir the mixture at 0°C for 30-60 minutes.

  • Substrate Addition: Dissolve 3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a minimal amount of dry DMF or another suitable solvent like dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains between 0-10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-6 hours.[7] The reaction progress should be monitored by TLC or LC-MS.

  • Work-up & Hydrolysis: Cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture onto crushed ice. This step is critical as it hydrolyzes the intermediate iminium salt to the final aldehyde and quenches the reactive POCl₃.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8 is reached. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Table 1: Representative Vilsmeier-Haack Reaction Conditions and Yields

SubstrateEquivalents (POCl₃/DMF)Temperature (°C)Time (h)Yield (%)Reference
1-Aryl-3-CF₃-pyrazoles3 eq POCl₃ in DMF70-805~85%[1]
Hydrazones3 eq POCl₃ / 10 eq DMF70470-90%[6]
5-Chloro-1,3-disubstituted pyrazoles2 eq POCl₃ in DMF120250-75%[7][8]

Strategy 2: Concurrent Ring Formation and Formylation from Hydrazones

A more convergent and atom-economical approach involves the reaction of acetophenone hydrazones with the Vilsmeier-Haack reagent. In this elegant transformation, the reagent facilitates a double formylation and cyclization cascade to build the 4-formylpyrazole ring system in a single step.[1][6][9]

Causality and Mechanism: This reaction proceeds through the initial formation of a hydrazone from a ketone and a hydrazine. The Vilsmeier reagent then reacts with the hydrazone. The exact mechanism can be complex, but it is believed to involve electrophilic attack at the enamine-like tautomer of the hydrazone, leading to cyclization and subsequent formylation to yield the final product. This method is particularly useful for synthesizing N-aryl substituted pyrazoles.

Experimental Workflow: One-Pot Synthesis from Hydrazones

G Start Start: Trifluoroacetophenone + Phenylhydrazine Hydrazone Step 1: Form Hydrazone (e.g., in Ethanol, cat. Acid) Start->Hydrazone Reaction Step 3: Add Hydrazone to Reagent Heat to 70-80°C Hydrazone->Reaction Vilsmeier Step 2: Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) Vilsmeier->Reaction Workup Step 4: Quench on Ice Neutralize & Extract Reaction->Workup Purify Step 5: Column Chromatography Workup->Purify End Final Product Purify->End

Caption: Workflow for the one-pot synthesis from a hydrazone precursor.

Experimental Protocol: 1-Aryl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde [1][9]

  • Hydrazone Formation: In a round-bottom flask, dissolve the starting acetophenone (e.g., 2,2,2-trifluoro-1-phenylethan-1-one) (1 equivalent) and a substituted phenylhydrazine (1 equivalent) in ethanol. Add a catalytic amount of acetic acid (2-3 drops). Heat the mixture to reflux for 1-2 hours until hydrazone formation is complete (monitored by TLC). Remove the solvent under reduced pressure. The crude hydrazone can often be used directly in the next step.

  • Vilsmeier Reaction: In a separate flask, prepare the Vilsmeier reagent as described in Strategy 1 (POCl₃ and DMF at 0°C).

  • Cyclization/Formylation: Add the crude hydrazone from step 1 to the Vilsmeier reagent at 0°C. Allow the mixture to warm to room temperature, then heat to 70-80°C for 4-6 hours.

  • Work-up and Purification: Follow the identical work-up, hydrolysis, neutralization, and purification steps as outlined in the protocol for Strategy 1.

Comparative Analysis of Synthetic Strategies

FeatureStrategy 1 (Post-Modification)Strategy 2 (Concurrent Ring Formation)
Overall Steps Two distinct major steps (ring formation, then formylation).One-pot or two-step convergent process.
Starting Materials Trifluoromethylated β-diketones, hydrazine.Substituted acetophenones, hydrazines.
Versatility Excellent for preparing N-unsubstituted pyrazoles (N-H).Primarily yields N-substituted pyrazoles.
Atom Economy Lower, as it involves two separate reactions.Higher, as it is a more convergent synthesis.
Reliability Very reliable and well-documented. Regioselectivity is high.Can be substrate-dependent; yields may vary.
Ideal For Accessing the core N-H scaffold for further derivatization.Rapidly producing libraries of N-aryl analogs.

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through a two-step process involving the initial construction of the 3-(trifluoromethyl)-1H-pyrazole core followed by a regioselective Vilsmeier-Haack formylation. This method provides consistent yields and high purity, making it suitable for both laboratory and larger-scale synthesis. For the rapid generation of N-aryl substituted analogs, the one-pot cyclization of hydrazones with the Vilsmeier reagent offers an efficient and convergent alternative.

Future research in this area will likely focus on developing milder and more environmentally benign formylation techniques, potentially exploring transition-metal-catalyzed C-H activation pathways to introduce the aldehyde functionality. However, the robustness, scalability, and cost-effectiveness of the Vilsmeier-Haack reaction ensure it will remain a cornerstone methodology for the synthesis of this critical heterocyclic building block for the foreseeable future.

References

3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block pivotal in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and applications of this compound, grounding theoretical knowledge in practical, field-proven insights.

This compound (CAS No. 1001020-14-9) has emerged as a molecule of significant interest, primarily due to the unique combination of its functional groups. The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs[1][2]. The introduction of a trifluoromethyl (CF₃) group dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. This enhancement often translates to improved pharmacokinetic and pharmacodynamic profiles in drug candidates[3][4]. The aldehyde functionality serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations. This guide will explore the interplay of these features, which makes this compound a valuable precursor in the synthesis of novel therapeutic agents and advanced materials.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1001020-14-9[5][6][7]
Molecular Formula C₅H₃F₃N₂O[5][6]
Molecular Weight 164.09 g/mol [5][6]
IUPAC Name This compound[5]
Appearance Typically a solid (specific color may vary)General chemical knowledge
Storage 2-8°C, Refrigerator[8]
Spectroscopic Signatures (Predicted)

While detailed spectra for this specific molecule require direct experimental acquisition, its structure allows for the confident prediction of key spectroscopic features based on data from closely related analogs[4].

  • ¹H NMR: Expected signals include a downfield singlet for the aldehyde proton (-CHO, ~9.8-10.1 ppm), a singlet for the pyrazole ring proton (C5-H, ~8.0-8.5 ppm), and a broad singlet for the N-H proton, the chemical shift of which can vary significantly depending on solvent and concentration.

  • ¹³C NMR: Key resonances would include the aldehyde carbonyl carbon (~180-185 ppm), the carbons of the pyrazole ring, and the characteristic quartet of the trifluoromethyl carbon (-CF₃) due to C-F coupling.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is expected.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (~3200-3400 cm⁻¹), the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Synthesis and Manufacturing Pathways

The construction of the this compound scaffold is most effectively achieved through formylation of a pre-existing trifluoromethyl-substituted pyrazole. The Vilsmeier-Haack reaction is a powerful and widely documented method for this transformation.[4][9]

G cluster_0 Core Synthesis Workflow Precursor 3-(Trifluoromethyl)-1H-pyrazole Intermediate Electrophilic Iminium Ion (Vilsmeier Intermediate) Precursor->Intermediate Formylation Reagent Vilsmeier-Haack Reagent (POCl₃ / DMF) Reagent->Intermediate Hydrolysis Aqueous Workup (e.g., H₂O / NaOAc) Intermediate->Hydrolysis Reaction with pyrazole Product This compound Hydrolysis->Product Hydrolysis of iminium salt

References

An In-depth Technical Guide to 8-Amino-Imidazo[1,5-a]pyrazine Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a compound with CAS number 123630-18-0 and the chemical name 1-(3-methoxy-4-propoxyphenyl)-3-(naphthalen-1-yl)imidazo[1,5-a]pyrazin-8-amine did not yield specific information in publicly available scientific literature and chemical databases. This suggests the provided details may be inaccurate or refer to a compound not widely documented. This guide will therefore focus on the broader, well-researched class of 8-amino-imidazo[1,5-a]pyrazine derivatives , a scaffold of significant interest in medicinal chemistry.

Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Privileged Heterocycle in Drug Discovery

The imidazo[1,5-a]pyrazine core is a nitrogen-containing fused heterocyclic system that has garnered substantial attention in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, enabling diverse interactions with biological targets. This scaffold is considered a "privileged" structure due to its recurrence in a variety of biologically active compounds. Derivatives of imidazo[1,2-a]pyrazines, a closely related isomer, have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects[1]. The 8-amino-imidazo[1,5-a]pyrazine derivatives, in particular, have emerged as a promising class of compounds with potential applications in autoimmune diseases and oncology.

Synthetic Strategies for 8-Amino-Imidazo[1,5-a]pyrazine Derivatives

The synthesis of the 8-amino-imidazo[1,5-a]pyrazine core and its derivatives typically involves a multi-step sequence. A general and adaptable synthetic route is illustrated below. The specific nature of the R groups can be varied to generate a library of diverse compounds for structure-activity relationship (SAR) studies.

A common approach involves the condensation of a substituted 2-aminopyrazine with a suitable reagent to form the imidazole ring. For instance, the synthesis of imidazo[1,2-a]pyrazine derivatives has been achieved through the condensation of 2-amino-3-chloropyrazine with an α-haloketone, followed by further functionalization[2]. While the exact route for the 1,5-a isomer may differ, the principles of building the fused ring system are similar.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product 2-aminopyrazine Substituted 2-Aminopyrazine Cyclocondensation Cyclocondensation 2-aminopyrazine->Cyclocondensation alpha_haloketone α-Halo Ketone or equivalent alpha_haloketone->Cyclocondensation Imidazopyrazine_core Imidazo[1,5-a]pyrazine Core Formation Cyclocondensation->Imidazopyrazine_core Introduction_of_Amine Introduction of 8-Amino Group Imidazopyrazine_core->Introduction_of_Amine Further_Derivatization Further Derivatization (e.g., Suzuki Coupling) Introduction_of_Amine->Further_Derivatization Final_Compound 8-Amino-Imidazo[1,5-a]pyrazine Derivative Further_Derivatization->Final_Compound

Figure 1: Generalized synthetic workflow for 8-amino-imidazo[1,5-a]pyrazine derivatives.

A Representative Synthetic Protocol:

While a specific protocol for the requested compound is unavailable, a general, illustrative multi-step synthesis for a substituted 8-amino-imidazo[1,5-a]pyrazine derivative can be outlined based on common organic chemistry principles and published methods for related heterocyclic systems[2]:

  • Step 1: Synthesis of a Substituted Imidazo[1,5-a]pyrazine Core. A substituted 2-aminopyrazine is reacted with an appropriate α-halocarbonyl compound in a suitable solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a base like sodium bicarbonate or triethylamine, to yield the imidazo[1,5-a]pyrazine core.

  • Step 2: Nitration of the Imidazo[1,5-a]pyrazine Core. The formed imidazo[1,5-a]pyrazine is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 8-position.

  • Step 3: Reduction of the Nitro Group. The 8-nitro-imidazo[1,5-a]pyrazine is subsequently reduced to the corresponding 8-amino derivative. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H2 gas with a palladium catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid).

  • Step 4: Further Derivatization. The 8-amino group can then be further functionalized. For example, it can be acylated or used as a handle for cross-coupling reactions to introduce additional diversity into the molecule. The substituents at other positions of the imidazo[1,5-a]pyrazine core can also be modified using standard organic transformations.

Biological Activities and Therapeutic Potential

The 8-amino-imidazo[1,5-a]pyrazine scaffold has been identified as a key pharmacophore in the development of inhibitors for several important biological targets.

Bruton's Tyrosine Kinase (BTK) Inhibition

A significant application of 8-amino-imidazo[1,5-a]pyrazine derivatives is in the development of Bruton's tyrosine kinase (BTK) inhibitors[3]. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the pathogenesis of B-cell malignancies and autoimmune diseases like rheumatoid arthritis[3].

Mechanism of Action:

8-amino-imidazo[1,5-a]pyrazine-based BTK inhibitors act as reversible inhibitors, binding to the ATP-binding site of the BTK enzyme. This binding is often characterized by key hydrogen bond interactions between the 8-amino group and the hinge region of the kinase domain, as well as hydrophobic interactions with other residues in the active site[3].

BTK_Inhibition_Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Phosphorylation Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor 8-Amino-Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->BTK Inhibition

Figure 2: Simplified signaling pathway of BTK inhibition by 8-amino-imidazo[1,5-a]pyrazine derivatives.

Preclinical Efficacy:

Lead compounds from this class have demonstrated potent inhibition of BTK in enzymatic and cell-based assays. Furthermore, they have shown desirable pharmacokinetic profiles and efficacy in preclinical animal models of rheumatoid arthritis, such as the rat collagen-induced arthritis model[3].

Compound Class Target Biological Activity Therapeutic Area Reference
8-Amino-imidazo[1,5-a]pyrazinesBruton's Tyrosine Kinase (BTK)Potent reversible inhibitionRheumatoid Arthritis[3]
Imidazo[1,5-a]pyrazine Derivativesc-Src KinasePotent inhibition, neuroprotective efficacyAcute Ischemic Stroke[4]
Imidazo[1,2-a]pyrazine DerivativesCyclin-dependent kinase 9 (CDK9)Potent inhibitory activityCancer[5]
Imidazo[1,2-a]pyrazinesAMPA Receptors (TARP γ-8 selective)Negative modulationEpilepsy[2]
Other Potential Applications

The broader imidazo[1,5-a]pyrazine scaffold has been explored for a range of other therapeutic applications:

  • c-Src Kinase Inhibition: Certain imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of c-Src kinase, showing potential as therapeutic agents for acute ischemic stroke due to their ability to penetrate the central nervous system and exert neuroprotective effects[4].

  • Anticancer and Antiviral Activity: The related imidazo[1,2-a]pyrazine scaffold has been investigated for its potential as anticancer and antiviral agents, with some derivatives showing inhibitory activity against cyclin-dependent kinase 9 (CDK9) and human coronavirus[5].

  • AMPA Receptor Modulation: Imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8), suggesting potential applications in neurological disorders such as epilepsy[2].

Conclusion and Future Directions

The 8-amino-imidazo[1,5-a]pyrazine scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The demonstrated activity of its derivatives as potent and selective kinase inhibitors, particularly for BTK, highlights their potential in the treatment of autoimmune diseases and B-cell malignancies. The broader imidazo[1,5-a]pyrazine class continues to be a fertile ground for drug discovery, with applications spanning oncology, neurology, and infectious diseases.

Future research in this area will likely focus on:

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: Fine-tuning the substituents on the imidazo[1,5-a]pyrazine core to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Exploration of New Biological Targets: Screening libraries of 8-amino-imidazo[1,5-a]pyrazine derivatives against a wider range of biological targets to uncover novel therapeutic applications.

  • Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with enhanced potency and selectivity.

The continued exploration of the chemical space around the 8-amino-imidazo[1,5-a]pyrazine scaffold holds significant promise for the discovery of new and effective medicines to address unmet medical needs.

References

A Comprehensive Technical Guide to the Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde scaffold is a cornerstone in modern medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties such as enhanced metabolic stability and binding affinity, while the aldehyde functionality serves as a versatile synthetic handle for constructing diverse molecular architectures.[1] This guide provides an in-depth exploration of the primary synthetic methodologies for accessing these valuable derivatives, with a focus on the underlying reaction mechanisms, practical experimental protocols, and the rationale behind procedural choices.

Introduction: The Significance of Trifluoromethylated Pyrazole Carbaldehydes

Pyrazole derivatives are a privileged class of N-heterocycles, renowned for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiparasitic properties.[2][3] The introduction of a trifluoromethyl (CF3) group can significantly enhance the therapeutic potential of these molecules.[4][5] The high electronegativity of fluorine and the strength of the carbon-fluorine bond often lead to improved metabolic stability and increased lipophilicity, which can enhance cell membrane permeability and target engagement.[1][4]

The aldehyde group at the C4 position of the pyrazole ring is a key feature, acting as a versatile precursor for a wide array of chemical transformations. This allows for the synthesis of diverse libraries of compounds, including carboxamides, for pharmacological screening.[1][6] Consequently, the development of efficient and regioselective synthetic routes to 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydes is of paramount importance to the drug discovery and development pipeline.[7]

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches: the construction of the pyrazole ring with subsequent formylation, or the direct formation of the formylated pyrazole core.

The Vilsmeier-Haack Reaction: A Cornerstone for C4-Formylation

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] In the context of pyrazole synthesis, it is particularly effective for the direct formation of pyrazole-4-carbaldehydes from hydrazone precursors.[2][4][10][11]

Mechanism: The reaction proceeds through the formation of the Vilsmeier reagent, a chloromethyliminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3).[8] This electrophilic species then reacts with the hydrazone, leading to cyclization and subsequent formylation at the C4 position. The reaction is typically completed by hydrolysis to yield the final aldehyde product.[8]

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Cyclization and Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Cation) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Hydrazone Hydrazone Intermediate1 Initial Adduct Hydrazone->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Iminium_Salt Iminium Salt Intermediate Intermediate2->Iminium_Salt Formylation Aldehyde 3-(CF₃)-1H-pyrazole-4-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction pathway for pyrazole-4-carbaldehyde synthesis.

Causality in Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier-Haack reagent is highly reactive towards water. Therefore, the use of anhydrous DMF is crucial for the successful synthesis of 1H-pyrazole-4-carbaldehydes.[4]

  • Stoichiometry: Typically, an excess of the Vilsmeier reagent (around 3 equivalents) is used to ensure complete conversion of the hydrazone.[4]

  • Temperature Control: The initial addition of POCl3 to DMF is performed at low temperatures (ice-bath) to control the exothermic reaction. The subsequent reaction with the hydrazone is often heated to drive the cyclization and formylation to completion.[4]

Table 1: Examples of Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

Starting Hydrazone PrecursorReagentsTemperature (°C)Yield (%)Reference
N'-(1-phenylethylidene)hydrazinesPOCl₃, DMF80Good[4]
Galloyl hydrazide derivativesPOCl₃, DMFNot specifiedGood[2]
Phenylhydrazones of aryl methyl ketonesPOCl₃, DMF60-70Good[10]
1,3-disubstituted-5-chloro-1H-pyrazolesPOCl₃, DMF120Good[12]
Building the Core: Synthesis of the 3-(Trifluoromethyl)pyrazole Ring

An alternative strategy involves the initial construction of the 3-(trifluoromethyl)pyrazole ring, followed by a separate formylation step. This approach offers flexibility in introducing substituents on the pyrazole core.

A traditional and reliable method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[13][14] To obtain the desired 3-(trifluoromethyl)pyrazole, a trifluoromethylated 1,3-dicarbonyl is required as the starting material.

Pyrazole_Synthesis cluster_condensation Condensation Pathway Dicarbonyl CF₃-1,3-Dicarbonyl Compound Pyrazole 3-(CF₃)-1H-pyrazole Dicarbonyl->Pyrazole + Hydrazine (-2 H₂O) Hydrazine Hydrazine Cycloaddition_Synthesis cluster_dipole_generation 1,3-Dipole Generation cluster_cycloaddition [3+2] Cycloaddition & Aromatization Hydrazonoyl_Halide CF₃-Hydrazonoyl Halide Nitrile_Imine CF₃-Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine + Base (-H-Halide) Base Base Pyrazoline Pyrazoline Intermediate Nitrile_Imine->Pyrazoline + Dipolarophile Dipolarophile Dipolarophile (e.g., Alkyne) Pyrazole 3-(CF₃)-1H-pyrazole Pyrazoline->Pyrazole Oxidation/Elimination

References

The Emergence of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Core Synthetic Blueprint for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis and strategic importance of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a pivotal building block in contemporary drug discovery and agrochemical development. As a senior application scientist, the following narrative is structured to deliver not just procedural steps, but the underlying chemical logic and field-proven insights essential for successful synthesis and application.

Strategic Imperative: The Value Proposition of Fluorinated Pyrazoles

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with demonstrated antibacterial, anti-inflammatory, anti-cancer, and antiparasitic activities.[1][2][3] The true value of this scaffold is unlocked through strategic functionalization. The introduction of a trifluoromethyl (-CF₃) group, in particular, is a cornerstone of modern drug design for several compelling reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.[4][5]

  • Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its biological target.[6]

  • Modulation of Acidity/Basicity: As a powerful electron-withdrawing group, the -CF₃ moiety can modulate the pKa of nearby functional groups, influencing a compound's ionization state at physiological pH.

  • Target Binding: The unique electronic properties of the -CF₃ group can lead to stronger and more specific interactions with biological targets, such as enzymes and receptors, through dipole-dipole or other non-covalent forces.[6]

When combined, the pyrazole scaffold and the trifluoromethyl group create a powerful pharmacophore. This compound serves as a critical and versatile intermediate, providing a reactive "handle" (the aldehyde) for constructing vast libraries of complex derivatives for pharmacological screening.[6][7][8] Its derivatives are key components in fungicides and other agrochemicals, highlighting its industrial significance.[8][9]

The Synthetic Linchpin: Vilsmeier-Haack Formylation

While various methods exist for the C4-formylation of pyrazoles, including those involving Grignard reagents or ortho-lithiation, they often require harsh conditions or multi-step procedures.[10][11] The Vilsmeier-Haack reaction has emerged as the most robust, efficient, and widely adopted strategy for synthesizing pyrazole-4-carbaldehydes.[4][12][13]

Causality of Choice: The Vilsmeier-Haack reaction is fundamentally an electrophilic aromatic substitution.[13] Its success hinges on two factors: (1) the in-situ generation of a potent, yet manageable, electrophile (the Vilsmeier reagent), and (2) an electron-rich substrate to attack it. The synthesis of this compound expertly leverages this by using a hydrazone precursor. The hydrazone first undergoes a Vilsmeier-reagent-mediated cyclization to form the electron-rich pyrazole ring, which is then immediately formylated in the same pot at the highly activated C4 position.[1][4][14] This one-pot cyclization-formylation cascade is exceptionally efficient.

PART A: Generalized Synthesis Protocol

The following is a representative, field-proven protocol for the synthesis of a 3-substituted-1H-pyrazole-4-carbaldehyde, based on the Vilsmeier-Haack cyclization of a hydrazone intermediate. This two-stage process is reliable and scalable.

Experimental Workflow Diagram

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Vilsmeier-Haack Reaction & Purification start Trifluoromethyl Ketone + Hydrazine Derivative reaction1 Condensation Reaction (e.g., in Ethanol, reflux) start->reaction1 hydrazone Hydrazone Precursor reaction1->hydrazone vilsmeier_prep Prepare Vilsmeier Reagent (POCl₃ in dry DMF, 0°C) hydrazone->vilsmeier_prep Introduce to Stage 2 reaction2 Cyclization & Formylation (Add Hydrazone, heat to 80-90°C) vilsmeier_prep->reaction2 workup Aqueous Workup (Pour on ice, neutralize) reaction2->workup purification Purification (Flash Column Chromatography) workup->purification product Final Product: 3-(Trifluoromethyl)-1H- pyrazole-4-carbaldehyde purification->product

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of the Hydrazone Precursor

Causality: This initial step creates the acyclic precursor containing the necessary N-N bond and the carbon backbone that will form the pyrazole ring. The reaction is a standard condensation between a ketone and a hydrazine.

Protocol:

  • To a solution of the appropriate trifluoromethyl ketone (1.0 eq) in absolute ethanol (5 mL/mmol), add the selected hydrazine derivative (e.g., phenylhydrazine, 1.0 eq).

  • If the hydrazine is supplied as a hydrochloride salt, add a base such as sodium acetate (1.1 eq) to liberate the free base in situ.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then place it on ice for 30 minutes to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the hydrazone precursor. The product can often be used in the next step without further purification.

Stage 2: Vilsmeier-Haack Cyclization and Formylation

Trustworthiness & Self-Validation: This protocol's reliability stems from its strict control over anhydrous conditions and temperature. The Vilsmeier reagent is highly moisture-sensitive; its successful formation is the critical self-validating step for the reaction to proceed.[4] The characteristic color changes and exothermic nature upon reagent formation provide immediate feedback.

Protocol:

  • In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), place anhydrous N,N-Dimethylformamide (DMF) (4.0 eq).

  • Cool the flask to 0°C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise via the dropping funnel to the stirred DMF over 30 minutes.[4] Maintain the temperature below 5°C throughout the addition. The formation of a viscous, often white or pale-yellow, Vilsmeier reagent will be observed.[15]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of the hydrazone precursor (from Stage 1, 1.0 eq) in a minimum amount of dry DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.[4] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Neutralize the acidic mixture by slow addition of a saturated sodium hydroxide or sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

  • Allow the mixture to stand, often overnight, to ensure complete precipitation.[4]

  • Collect the crude product by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane to yield the pure this compound.[4]

PART B: Mechanistic Grounding and Data Validation

Reaction Mechanism Diagram

The mechanism is a sophisticated cascade involving electrophilic attack, cyclization, and subsequent formylation.

G DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent [Cl-CH=N⁺(Me)₂] DMF->Vilsmeier 1. Formation Attack1 Nucleophilic Attack (Enamine on Vilsmeier Rgt) Vilsmeier->Attack1 Attack2 Electrophilic Attack (Pyrazole on Vilsmeier Rgt) Vilsmeier->Attack2 Another eq. Hydrazone Hydrazone (Enamine Tautomer) Hydrazone->Attack1 Intermediate1 Iminium Intermediate Attack1->Intermediate1 2. Cyclization Intramolecular Cyclization Intermediate1->Cyclization 3. PyrazoleRing Formed Pyrazole Ring (Electron-Rich) Cyclization->PyrazoleRing 4. PyrazoleRing->Attack2 Intermediate2 Sigma Complex Attack2->Intermediate2 5. Hydrolysis Aqueous Workup (Hydrolysis) Intermediate2->Hydrolysis 6. Elimination & Product Final Aldehyde Hydrolysis->Product 7. Tautomerization

Caption: Simplified mechanism of the Vilsmeier-Haack cyclization-formylation reaction.

Data Validation and Characterization

Authenticating the structure of the final product is non-negotiable. The following table summarizes the expected spectroscopic data for a representative N-substituted this compound, based on extensive literature precedents.[4][5][16][17]

Analysis Technique Expected Observation Rationale for Interpretation
¹H NMR (CDCl₃)δ ~10.1 ppm (s, 1H)δ ~8.2 ppm (s, 1H)The downfield singlet at ~10.1 ppm is highly characteristic of the aldehyde proton. The singlet at ~8.2 ppm corresponds to the lone proton on the pyrazole ring (H5).
¹³C NMR (CDCl₃)δ ~183 ppmδ ~122 ppm (q, J ≈ 272 Hz)The signal around 183 ppm is indicative of the aldehyde carbonyl carbon. The quartet signal with a large coupling constant (~272 Hz) is the classic signature of the carbon in a -CF₃ group.
¹⁹F NMR δ ~-60 ppm (s, 3F)A singlet in this region confirms the presence and chemical environment of the three equivalent fluorine atoms of the trifluoromethyl group.
IR Spectroscopy (KBr)ν ~1695 cm⁻¹ (strong)This strong absorption band is characteristic of the C=O stretching vibration of an aromatic aldehyde.
Mass Spectrometry (ESI-MS)[M+H]⁺Provides confirmation of the molecular weight of the synthesized compound.

References

A Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development and materials science, 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (C₅H₃F₃N₂O) is a pivotal heterocyclic building block.[1][2] Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive aldehyde function on the pyrazole core, make it a valuable precursor in the synthesis of a wide array of bioactive molecules and functional materials.[3][4] A precise and thorough spectroscopic characterization is therefore not merely a routine confirmation of identity but a fundamental necessity to understand its chemical behavior, reactivity, and potential for further functionalization.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As a self-validating system, this guide explains the causality behind the expected spectral features and provides field-proven insights into the experimental protocols for acquiring and interpreting the data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs, particularly 1-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydes, and established principles of spectroscopic analysis for fluorinated heterocyclic systems.[5]

Molecular Structure and Tautomerism

The foundational step in interpreting any spectroscopic data is a clear understanding of the molecular structure. The pyrazole ring in this compound can exist in two tautomeric forms due to the migration of the proton on the nitrogen atom. This dynamic equilibrium is a critical consideration in NMR spectroscopy, as it can influence the observed chemical shifts and signal multiplicities depending on the solvent and temperature.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals: one for the pyrazole ring proton (H-5), one for the aldehyde proton, and a broad signal for the N-H proton. The chemical shifts are significantly influenced by the electron-withdrawing effects of the trifluoromethyl and aldehyde groups.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
N-H13.0 - 14.0Broad SingletThe chemical shift and broadness are highly dependent on solvent and concentration. May exchange with D₂O.
CHO9.9 - 10.2SingletDownfield shift is characteristic of aldehyde protons.
H-58.2 - 8.5SingletDeshielded due to the adjacent nitrogen and the overall electron-deficient nature of the ring.

Expertise & Experience: The broadness of the N-H signal is a classic indicator of proton exchange on the NMR timescale and the quadrupole moment of the adjacent nitrogen.[6] In protic solvents like DMSO-d₆, hydrogen bonding can further broaden this signal. To sharpen it, one might consider acquiring the spectrum in a non-polar solvent like CDCl₃ or at a lower temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework. The carbon atoms directly attached to electronegative atoms (N, O, F) will be significantly deshielded.

Carbon Expected Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Notes
C=O183 - 186SingletTypical for an aldehyde carbonyl carbon.
C-3148 - 152Quartet (²JCF ≈ 35-40 Hz)The carbon bearing the CF₃ group, showing characteristic coupling.
C-5138 - 142SingletThe pyrazole ring carbon with an attached proton.
C-4120 - 125SingletThe pyrazole ring carbon attached to the aldehyde group.
CF₃118 - 122Quartet (¹JCF ≈ 270-275 Hz)A large one-bond coupling constant is a hallmark of the CF₃ group.[5]

Trustworthiness: The observation of a large quartet for the CF₃ carbon with a ¹JCF of ~270 Hz and a smaller quartet for the C-3 carbon with a ²JCF of ~35 Hz provides a self-validating confirmation of the trifluoromethyl group's position on the pyrazole ring.[4]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorinated compounds and will show a single, sharp signal for the trifluoromethyl group.

Fluorine Expected Chemical Shift (δ, ppm) Multiplicity Notes
CF₃-60 to -65SingletReferenced to CFCl₃. The exact shift is solvent-dependent.

Authoritative Grounding: The chemical shift of a trifluoromethyl group on an aromatic or heteroaromatic ring typically falls in the -60 to -70 ppm range relative to CFCl₃.[7][8] This is a well-established region and a key identifier for this functional group.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). prep2 Transfer to a 5 mm NMR tube. prep1->prep2 prep3 Add TMS as an internal standard (optional). prep2->prep3 acq1 Acquire 1H spectrum (16-32 scans). prep3->acq1 acq2 Acquire 13C spectrum (>1024 scans). acq1->acq2 acq3 Acquire 19F spectrum (decoupled, 64 scans). acq2->acq3 proc1 Apply Fourier transform. acq3->proc1 proc2 Phase correction. proc1->proc2 proc3 Baseline correction and integration. proc2->proc3 proc4 Reference spectra (1H to TMS at 0.00 ppm). proc3->proc4 caption NMR Experimental Workflow.

Caption: NMR Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. For this compound, the key absorptions will be from the N-H, C=O, C=N, and C-F bonds.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
N-H stretch3100 - 3300Medium, BroadBroadness due to hydrogen bonding.
C-H stretch (aromatic)3000 - 3100Weak
C=O stretch (aldehyde)1690 - 1710StrongConjugation with the pyrazole ring lowers the frequency from a typical aliphatic aldehyde.[5]
C=N/C=C stretch (ring)1500 - 1600MediumCharacteristic of the pyrazole ring.
C-F stretch (CF₃)1100 - 1300Strong, Multiple BandsA strong and complex absorption pattern is typical for the CF₃ group.[4]

Expertise & Experience: The carbonyl (C=O) stretch is a particularly diagnostic peak. Its position below 1700 cm⁻¹, as seen in analogous compounds, confirms its conjugation with the heterocyclic ring.[5] The presence of a strong, broad band in the 1100-1300 cm⁻¹ region is a reliable indicator of the C-F bonds of the trifluoromethyl group.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Electron Ionization (EI) is a common technique for this type of compound.

Ion Expected m/z Notes
[M]⁺164.02The molecular ion peak, corresponding to the molecular weight of C₅H₃F₃N₂O.[1]
[M-H]⁺163Loss of a hydrogen atom, likely the acidic N-H proton.
[M-CHO]⁺135Loss of the formyl radical.
[M-HCN]⁺137A characteristic fragmentation pathway for pyrazoles.
[CF₃]⁺69The trifluoromethyl cation, a common fragment for CF₃-containing compounds.

Authoritative Grounding: The fragmentation of pyrazole rings often involves the loss of HCN or N₂.[9] For this molecule, the loss of the formyl group (-CHO) and the trifluoromethyl group (-CF₃) are also expected and highly diagnostic fragmentation pathways.

MS_Fragmentation M [M]⁺ m/z = 164 M_minus_H [M-H]⁺ m/z = 163 M->M_minus_H -H M_minus_CHO [M-CHO]⁺ m/z = 135 M->M_minus_CHO -CHO M_minus_HCN [M-HCN]⁺ m/z = 137 M->M_minus_HCN -HCN CF3 [CF₃]⁺ m/z = 69 M->CF3 fragmentation caption Key Fragmentation Pathways.

Caption: Key Fragmentation Pathways.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of structural information. The ¹⁹F NMR confirms the presence and electronic environment of the trifluoromethyl group, while ¹H and ¹³C NMR elucidate the full carbon-hydrogen framework. IR spectroscopy validates the key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide provides the foundational data and experimental rationale necessary for the confident identification and further utilization of this important chemical intermediate.

References

3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Privileged Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a cornerstone heterocyclic building block in contemporary medicinal chemistry. Moving beyond a singular "mechanism of action," which is not applicable to a synthetic intermediate of this nature, this document elucidates its role as a privileged scaffold. We will explore the physicochemical contributions of its constituent moieties—the pyrazole ring, the trifluoromethyl group, and the reactive carbaldehyde—that enable the synthesis of a vast spectrum of biologically active compounds. This guide will detail the synthetic versatility of this molecule, provide exemplary experimental protocols, and analyze the mechanisms of action of its prominent derivatives, including enzyme inhibitors and kinase modulators. The target audience for this whitepaper includes researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs.

Introduction: The Concept of a Privileged Scaffold

In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets through versatile, targeted modifications. This compound represents a quintessential example of such a scaffold. Its inherent chemical functionalities provide a robust platform for generating diverse libraries of compounds with a wide range of pharmacological activities, from anti-inflammatory to anticancer and antiviral agents[1][2].

The power of this molecule lies in the synergistic interplay of its three key components:

  • The 1H-Pyrazole Core: This five-membered aromatic heterocycle is a bioisostere of imidazole and other five-membered rings. The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets[3].

  • The Trifluoromethyl (CF3) Group: The inclusion of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity[4][5]. The strong electron-withdrawing nature of the CF3 group can also modulate the acidity of the pyrazole N-H, influencing its binding characteristics[4].

  • The 4-Carbaldehyde Group: This reactive aldehyde is the primary anchor for synthetic diversification. It readily undergoes a multitude of chemical transformations, including oxidation, reduction, and condensation reactions, allowing for the attachment of various pharmacophores and the construction of more complex molecular architectures[4][6].

This guide will dissect how these features are exploited to create potent and selective drugs, thereby defining the "mechanism of action" not of the aldehyde itself, but of the therapeutic agents derived from it.

The Trifluoromethyl-Pyrazole Core: A Gateway to Diverse Mechanisms of Action

The true "mechanism of action" of this compound is realized through its derivatives. The scaffold's inherent properties make it an ideal starting point for designing molecules that target a variety of protein classes.

Enzyme Inhibition

The pyrazole scaffold is a frequent constituent of potent enzyme inhibitors. The nitrogen atoms can chelate metal ions in metalloenzymes or form critical hydrogen bonds within active sites.

2.1.1. Cyclooxygenase (COX) Inhibition

Derivatives of pyrazole-carboxamides have been synthesized and shown to be effective inhibitors of COX-1 and COX-2, enzymes central to the inflammatory cascade[7]. The mechanism involves the pyrazole core mimicking the endogenous substrate, arachidonic acid, and establishing key interactions within the enzyme's active site. The trifluoromethyl group often enhances binding affinity through favorable hydrophobic interactions.

2.1.2. Factor Xa (fXa) Inhibition

In the realm of anticoagulation, pyrazole-based compounds have been developed as highly potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade[8]. The pyrazole core serves as a central organizing element, positioning substituents to interact with the S1 and S4 binding pockets of the enzyme. The trifluoromethyl group contributes to the overall binding energy and metabolic stability of these inhibitors[8].

2.1.3. Phosphodiesterase (PDE) Inhibition

Fluorinated pyrazole aldehydes have been investigated as inhibitors of phosphodiesterases, enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides[9]. The mechanism of action involves the pyrazole derivative occupying the active site of the PDE, preventing the breakdown of cAMP or cGMP. This has therapeutic implications for conditions such as erectile dysfunction and pulmonary hypertension[9].

Kinase Modulation

Kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold is adept at targeting the ATP-binding site of many kinases.

2.2.1. Pyruvate Kinase M2 (PKM2) Activation

In cancer metabolism, the M2 isoform of pyruvate kinase (PKM2) is a key regulator of the Warburg effect. 3-(Trifluoromethyl)-1H-pyrazole-5-carboxamides, derived from the core aldehyde, have been identified as potent activators of PKM2[10]. These compounds bind to an allosteric site on the PKM2 tetramer, stabilizing its active conformation and reversing the metabolic phenotype of cancer cells, thereby inhibiting proliferation[10].

Antimicrobial and Antifungal Activity

The pyrazole nucleus is found in numerous compounds with potent antimicrobial and antifungal properties. Derivatives are often synthesized by forming Schiff bases or other condensation products from the 4-carbaldehyde group[11]. These derivatives can act through various mechanisms, including disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The trifluoromethyl group often enhances the lipophilicity of these compounds, facilitating their passage through microbial cell walls[3].

Summary of Biological Activities of Derivatives
Derivative ClassTherapeutic AreaMechanism of ActionKey References
Pyrazole-carboxamidesAnti-inflammatoryInhibition of COX-1 and COX-2 enzymes[7]
Phenyl-pyrazole derivativesAnticoagulationSelective inhibition of Factor Xa[8]
Fluorinated Pyrazole AldehydesCardiovascularInhibition of Phosphodiesterases (e.g., PDE5)[9]
Pyrazole-5-carboxamidesOncologyAllosteric activation of Pyruvate Kinase M2 (PKM2)[10]
Various Heterocyclic AdductsInfectious DiseaseMultiple, including enzyme inhibition and membrane disruption[3][11]

Synthetic Versatility and Experimental Protocols

The utility of this compound as a scaffold is underpinned by its synthetic tractability. The Vilsmeier-Haack reaction is a common method for the formylation of pyrazole precursors to generate the core aldehyde[5][12].

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the title compound.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Pathways Hydrazone Aryl/Alkyl Hydrazone Core_Aldehyde 3-(Trifluoromethyl)-1H- pyrazole-4-carbaldehyde Hydrazone->Core_Aldehyde Cyclization & Formylation VH_Reagent Vilsmeier-Haack Reagent (POCl3/DMF) Oxidation Oxidation (e.g., KMnO4) Reduction Reduction (e.g., NaBH4) Condensation Condensation (e.g., with amines, hydrazines) Carboxylic_Acid Pyrazole-4-carboxylic acid Alcohol Pyrazole-4-methanol Schiff_Base Schiff Bases, Hydrazones, etc. Core_Aldehyde_ref->Carboxylic_Acid Oxidation Core_Aldehyde_ref->Alcohol Reduction Core_Aldehyde_ref->Schiff_Base Condensation

Caption: General synthetic and derivatization workflow.

Exemplary Protocol: Synthesis of a Pyrazole-4-Carboxamide Derivative

This protocol describes a two-step process: first, the oxidation of the aldehyde to a carboxylic acid, and second, the amide coupling to form a bioactive carboxamide. This is a self-validating system as the successful formation of the final product confirms the efficacy of each step.

Step 1: Oxidation of this compound to the Carboxylic Acid

  • Reactant Preparation: Dissolve 1.0 equivalent of this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Oxidant Addition: While stirring vigorously at 0-5 °C, add a solution of potassium permanganate (KMnO4, ~1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. The reaction progress can be monitored by TLC for the disappearance of the starting aldehyde.

  • Quenching and Work-up: Once the reaction is complete, quench the excess oxidant with a saturated solution of sodium sulfite. Acidify the mixture with dilute HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography to yield the pure 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Step 2: Amide Coupling to form a Carboxamide Derivative

  • Acid Activation: Dissolve 1.0 equivalent of the pyrazole-4-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the formation of the amide product by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final carboxamide product is then purified by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The extensive derivatization of the this compound scaffold has yielded valuable SAR insights.

Caption: Key Structure-Activity Relationship points.

  • N1-Position: Substitution at the N1 position is critical for orienting the molecule within a binding pocket and can significantly impact selectivity and pharmacokinetic properties. Large aromatic groups at this position are common in kinase and Factor Xa inhibitors[8].

  • C4-Position: As the primary point of diversification, modifications here are paramount. Converting the aldehyde to a carboxamide introduces a hydrogen bond donor/acceptor motif crucial for binding to many targets[7][10].

  • C3-Position: The trifluoromethyl group is generally considered essential for potency and stability in many derivatives. Replacing it often leads to a significant loss of activity[4][5].

Conclusion and Future Directions

This compound is not a drug in itself, but rather a master key that unlocks a multitude of therapeutic possibilities. Its value lies in its synthetic accessibility and the favorable physicochemical properties imparted by the trifluoromethyl-pyrazole core. This guide has demonstrated that its "mechanism of action" is a collective of the mechanisms of the diverse and potent molecules synthesized from it.

Future research will undoubtedly continue to leverage this scaffold. The exploration of novel condensation partners for the carbaldehyde group, the synthesis of more complex fused heterocyclic systems, and its application in emerging fields like protein degradation (as part of PROTACs) represent exciting future directions for this versatile building block.

References

The Strategic Utility of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic building block pivotal to advancements in medicinal chemistry, agrochemical science, and materials research. We will dissect the core chemical properties, reactivity, and synthetic pathways leveraging this molecule, offering field-proven insights into its application. Detailed experimental protocols, mechanistic elucidations, and quantitative data are presented to empower researchers, scientists, and drug development professionals in harnessing the full potential of this powerful synthetic intermediate.

Introduction: The Significance of a Fluorinated Pyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds.[1] The introduction of a trifluoromethyl (CF3) group at the 3-position of the pyrazole ring, coupled with a reactive carbaldehyde at the 4-position, bestows upon this compound a unique combination of properties. The strong electron-withdrawing nature of the CF3 group enhances metabolic stability, membrane permeability, and binding affinity of derivative compounds.[2] The aldehyde functionality serves as a versatile synthetic handle for a myriad of chemical transformations, enabling the construction of diverse molecular architectures.[3]

This guide will illuminate the strategic advantages of this molecule, transitioning from its fundamental synthesis and reactivity to its application in the rational design of novel kinase inhibitors, potent agrochemicals, and functional materials.

Core Synthesis and Reactivity

The primary and most efficient route to this compound and its N-substituted analogues is the Vilsmeier-Haack reaction.[4][5] This powerful formylation method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto an electron-rich heterocyclic ring.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The pyrazole ring, being electron-rich, acts as a nucleophile, attacking the Vilsmeier reagent to form a stable intermediate. Subsequent hydrolysis yields the desired 4-formylpyrazole.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Pyrazole 3-(Trifluoromethyl)-1H-pyrazole Pyrazole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Downstream_Reactions Start 3-(Trifluoromethyl)-1H- pyrazole-4-carbaldehyde Knoevenagel Knoevenagel Condensation (α,β-Unsaturated Products) Start->Knoevenagel Reductive_Amination Reductive Amination (Amines) Start->Reductive_Amination Oxidation Oxidation (Carboxylic Acids) Start->Oxidation Reduction Reduction (Alcohols) Start->Reduction Medicinal_Chemistry_Workflow Start 3-(Trifluoromethyl)-1H- pyrazole-4-carbaldehyde Reaction1 Reductive Amination Start->Reaction1 Reaction2 Knoevenagel Condensation Start->Reaction2 Reaction3 Oxidation to Carboxylic Acid Start->Reaction3 Kinase_Inhibitors Kinase Inhibitors Reaction1->Kinase_Inhibitors Anti_Inflammatory Anti-inflammatory Agents Reaction2->Anti_Inflammatory Amide_Coupling Amide Coupling Reaction3->Amide_Coupling Amide_Coupling->Anti_Inflammatory

References

A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde for Pharmaceutical Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Compound Overview and Significance

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyrazole core, a reactive carbaldehyde group, and an electron-withdrawing trifluoromethyl moiety, makes it a versatile synthon for creating complex molecular architectures. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[1][2] The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are highly desirable in modern drug design.[3][4] Consequently, this compound serves as a critical starting material for synthesizing novel therapeutic candidates, demanding a thorough understanding of its safe handling and reactivity profile.[5][6]

Hazard Identification and Toxicological Profile

A comprehensive risk assessment begins with a clear understanding of the intrinsic hazards of a substance. Based on available data, this compound is classified with several hazards that necessitate careful handling to minimize exposure.[7]

Table 1: GHS Hazard Classification

Hazard ClassHazard CodeStatement
Acute Toxicity, OralH302Harmful if swallowed[7]
Skin Corrosion/IrritationH315Causes skin irritation[7]
Serious Eye Damage/IrritationH319Causes serious eye irritation[7]
Specific Target Organ ToxicityH335May cause respiratory irritation[7]
  • Oral Toxicity: Ingestion of this compound can be harmful, leading to systemic toxicity. The exact mechanisms are not fully elucidated for this specific molecule, but accidental ingestion must be treated as a serious medical event.

  • Skin and Eye Irritation: As a reactive aldehyde, the compound is an irritant. Direct contact with the skin can cause redness, inflammation, and discomfort.[7] Eye contact is particularly dangerous and can lead to serious irritation or damage.[7] Like other aldehydes, it has the potential to cause sensitization upon repeated exposure.[8]

  • Respiratory Irritation: Inhalation of the dust or powder can irritate the mucous membranes and respiratory tract, leading to symptoms such as coughing, sore throat, and shortness of breath.[7][9]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the hazards identified above, a multi-layered approach combining engineering controls and personal protective equipment is mandatory.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood . All operations that involve the open handling of the solid powder or its solutions, including weighing, transferring, and setting up reactions, must be performed within a fume hood to prevent the inhalation of dust and vapors. The work area should be equipped with readily accessible eyewash stations and safety showers .[10][11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact. The minimum required PPE for handling this compound is outlined below.

Table 2: PPE Selection Guide

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles are essential to prevent dust or splashes from entering the eyes.[12] A face shield worn over goggles is required when there is a significant risk of splashing.[13]
Hands Nitrile GlovesDisposable nitrile gloves provide adequate protection against incidental splashes.[14] For prolonged contact or immersion, consult a glove manufacturer's chemical resistance guide. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[15]
Body Flame-Resistant Lab Coat & Closed-Toe ShoesA buttoned lab coat protects the skin and personal clothing from contamination.[13] Shoes must fully cover the feet.[12]
Respiratory None (with fume hood)If engineering controls (i.e., a fume hood) are used properly, respiratory protection is not typically required. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respirator (e.g., a NIOSH-approved N99 or P2 particulate respirator).[16][17]

Standard Operating Procedure (SOP) for Safe Handling & Storage

Handling
  • Preparation: Before handling, ensure all required engineering controls are functional and all PPE is correctly worn. Designate a specific area within the fume hood for the procedure.

  • Dispensing: Handle as a solid powder. To avoid generating dust, use a spatula to carefully transfer the material from its storage container to a tared weigh boat or reaction vessel. Avoid pouring the powder.

  • Solutions: When preparing solutions, add the solid slowly to the solvent to prevent splashing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[18] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and at the end of the workday.[16]

Storage
  • Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10][18] A recommended storage temperature is between 2°C and 8°C.[19]

  • Incompatibilities: Store away from incompatible materials to prevent hazardous reactions. Key incompatibilities include:

    • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

    • Strong Acids and Bases: May catalyze decomposition or unwanted polymerization.[10]

Emergency Procedures & First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11][20]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[10][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[21]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][16]

  • Small Spill: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. Place the material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.

Chemical Reactivity and Stability

  • Stability: The compound is stable under recommended storage conditions.

  • Reactivity: The aldehyde functional group is the primary site of reactivity. It can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.[5] It is also a key substrate for condensation reactions (e.g., Knoevenagel, Wittig) and reductive aminations to form more complex molecules. The electron-withdrawing trifluoromethyl group influences the reactivity of the pyrazole ring system.

  • Hazardous Decomposition Products: When heated to decomposition or in a fire, the compound may emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[10]

Workflow Example: Safe Execution of a Knoevenagel Condensation

This protocol illustrates the integration of safety measures into a standard synthetic procedure.

Objective: To synthesize an ethyl cyanoacrylate derivative via a Knoevenagel condensation.

Methodology:

  • Preparation: Don all required PPE (goggles, face shield, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height and the airflow is correct.

  • Reagent Setup: In the fume hood, place a 50 mL round-bottom flask equipped with a magnetic stir bar on a stir plate.

  • Weighing: Carefully weigh 1.0 g of this compound and add it to the flask. Weigh 1.1 equivalents of ethyl cyanoacetate and add it to the flask.

  • Reaction: Add 20 mL of ethanol as the solvent. Add a catalytic amount (e.g., 2-3 drops) of piperidine to the stirring mixture.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath to precipitate the product. Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol.

  • Drying and Storage: Dry the product in a vacuum oven. Transfer the final product to a labeled vial for storage.

  • Waste Disposal: All liquid waste (filtrate) and solid waste (gloves, TLC plates) must be collected in appropriately labeled hazardous waste containers.

Diagram: Safe Handling Workflow

Safe_Handling_Workflow Receipt Receipt & Inspection Storage Secure Storage (Cool, Dry, Ventilated) Receipt->Storage Log & Store Prep Pre-Experiment Prep (Review SDS, Don PPE) Storage->Prep Retrieve for Use FumeHood Work in Fume Hood Prep->FumeHood Weighing Weighing & Dispensing (Avoid Dust) FumeHood->Weighing Reaction Reaction & Work-up Weighing->Reaction Transfer to Reaction Waste Waste Collection (Segregated & Labeled) Reaction->Waste Dispose Waste Decon Decontamination (Glassware & Surfaces) Reaction->Decon Clean Equipment End End of Process Waste->End Decon->End

Caption: Logical workflow for the safe handling of this compound.

Waste Disposal

All waste materials contaminated with this compound, including excess reagent, reaction mixtures, and contaminated consumables (e.g., gloves, paper towels, silica gel), must be disposed of as hazardous chemical waste.[18] Collect waste in clearly labeled, sealed containers. Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.

Conclusion

This compound is a valuable reagent in drug discovery and development, but it possesses hazards that command respect and careful management. By adhering to the principles of hazard identification, implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established safe handling procedures, researchers can effectively mitigate the risks associated with this compound. A proactive and informed approach to safety is paramount to protecting personnel and ensuring a safe laboratory environment.

References

3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a pivotal heterocyclic building block in modern chemistry. Its unique molecular architecture, featuring a stable pyrazole core, a reactive carbaldehyde group, and an electron-withdrawing trifluoromethyl moiety, makes it a highly sought-after intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] The trifluoromethyl group, in particular, often enhances metabolic stability and binding affinity of the final active molecules.[3] Given its role as a key starting material, a thorough understanding of its chemical stability is paramount for ensuring the integrity, reproducibility, and safety of synthetic processes and the resulting products.

This technical guide provides a comprehensive framework for evaluating the stability of this compound. It is designed for researchers, process chemists, and drug development professionals, offering both the strategic rationale and detailed protocols for conducting forced degradation studies. The insights gained from these studies are critical for identifying potential degradation pathways, developing stability-indicating analytical methods, and establishing appropriate storage and handling conditions.

Physicochemical Profile and Intrinsic Stability

The stability of a molecule is intrinsically linked to its structure. The pyrazole ring is an aromatic heterocycle, which generally confers significant stability. However, the substituents on this ring dictate its susceptibility to degradation.

  • Carbaldehyde Group (-CHO): The aldehyde functionality at the 4-position is the most probable site of chemical instability. Aldehydes are readily susceptible to oxidation, which would convert the group to a carboxylic acid (3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid).[1][3] This transformation can be initiated by atmospheric oxygen, peroxide impurities, or other oxidizing agents.

  • Trifluoromethyl Group (-CF₃): This group is exceptionally stable due to the high strength of the carbon-fluorine bond.[2] Its powerful electron-withdrawing nature deactivates the pyrazole ring towards electrophilic attack but may influence its susceptibility to certain nucleophilic reactions under harsh conditions.

  • Pyrazole Ring: While aromatic, the pyrazole ring can undergo degradation under extreme pH and temperature conditions, though this is generally less likely than reactions involving the aldehyde group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1001020-14-9[4][5]
Molecular Formula C₅H₃F₃N₂O[4][6]
Molecular Weight 164.09 g/mol [4][6]
Appearance Typically an off-white to yellow solidInferred from similar compounds
Purity ≥97% (Commercially available)[4]

Forced Degradation: A Strategic Imperative

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development and chemical process optimization.[7] By subjecting the compound to conditions more severe than those it would typically encounter, we can rapidly identify likely degradation products and pathways.[8][9] This information is essential for developing a stability-indicating analytical method—a method proven to accurately measure the active ingredient without interference from any degradants.[7]

The strategic workflow for a forced degradation study is designed to systematically probe the compound's vulnerabilities.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Elucidation API Source Pure API (>99% Purity) MethodDev Develop Initial Analytical Method (e.g., RP-HPLC) API->MethodDev Stress Prepare Solutions/Solid Samples MethodDev->Stress Acid Acid Hydrolysis (HCl) Stress->Acid Base Base Hydrolysis (NaOH) Stress->Base Oxid Oxidation (H₂O₂) Stress->Oxid Therm Thermal Stress (Solid & Solution) Stress->Therm Photo Photolytic Stress (ICH Q1B) Stress->Photo Analysis Analyze Stressed Samples (HPLC-UV/PDA) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis MassBalance Assess Peak Purity & Mass Balance Analysis->MassBalance LCMS Identify Degradants (LC-MS) MassBalance->LCMS Pathway Propose Degradation Pathways LCMS->Pathway Final Finalize Stability- Indicating Method Pathway->Final

Caption: Workflow for a forced degradation study.

Experimental Protocols

The following protocols are designed to induce degradation of approximately 5-20%, which is ideal for method validation.[10] The concentrations and durations may need to be adjusted based on the observed reactivity of the compound.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water. Use this stock for all solution-based stress studies.

Stability-Indicating HPLC Method (Recommended Starting Point)

A robust HPLC method is critical for separating the parent compound from its potential degradants.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV/PDA detector, scan from 200-400 nm (monitor at λmax, e.g., 254 nm)

  • Injection Volume: 10 µL

Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. The gradient elution is necessary to ensure that both early-eluting polar degradants and the potentially more retained parent compound are well-resolved. Formic acid is used as a modifier to improve peak shape.

Hydrolytic Degradation
  • Acidic Condition:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1.0 N HCl.

    • Keep the flask in a water bath at 80°C for 8 hours.

    • Cool the solution to room temperature. Neutralize with 1.0 N NaOH.

    • Dilute to volume with mobile phase diluent (e.g., 50:50 water:acetonitrile).

    • Inject into the HPLC system.

  • Basic Condition:

    • Follow the same procedure as for the acidic condition, but use 1.0 N NaOH for degradation and 1.0 N HCl for neutralization.

    • Scientist's Note: Aldehydes can undergo reactions like the Cannizzaro reaction under strong basic conditions, so be observant of unique degradation profiles.

  • Neutral Condition:

    • Follow the same procedure, but use water instead of acid or base.

Oxidative Degradation
  • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Dilute to volume with mobile phase diluent.

  • Inject into the HPLC system.

    • Trustworthiness Check: The primary expected degradant here is the carboxylic acid. The HPLC method must demonstrate baseline separation between the aldehyde and its corresponding carboxylic acid.

Thermal Degradation
  • Solid State: Place approximately 10 mg of the solid compound in a watch glass and expose it to a dry heat oven at 105°C for 48 hours. After exposure, cool, weigh accurately, dissolve in solvent, and dilute to a known concentration for analysis.

  • Solution State: Prepare a solution of the compound in the mobile phase diluent at the target concentration (e.g., 0.1 mg/mL). Heat the solution at 70°C for 24 hours. Cool and inject.

Photolytic Degradation
  • Expose the solid compound and a solution (0.1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

  • Maintain a parallel set of samples protected from light (e.g., wrapped in aluminum foil) as dark controls.

  • Analyze both the exposed and dark control samples by HPLC.

Anticipated Degradation Pathways and Data Interpretation

The primary degradation pathway is anticipated to be the oxidation of the carbaldehyde.

G Parent This compound (Parent Compound) Oxidized 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Oxidative Degradant) Parent->Oxidized H₂O₂ / Heat / Light Hydrolyzed Ring-Opened Products (Potential under harsh hydrolysis) Parent->Hydrolyzed Strong Acid/Base + Heat Photo Photodegradation Products (e.g., Dimers, Isomers) Parent->Photo UV/Vis Light (ICH Q1B)

Caption: Potential degradation pathways for the title compound.

Table 2: Summary of Hypothetical Forced Degradation Results

Stress Condition% Degradation of ParentNo. of DegradantsMajor Degradant Peak (RT)Remarks
Control < 0.1%0-Compound is stable at ambient conditions.
0.1 N HCl, 80°C, 8h ~2.5%14.5 minMinor degradation observed.
0.1 N NaOH, 80°C, 8h ~8.0%24.5 min, 6.2 minSignificant degradation, potential for secondary products.
3% H₂O₂, RT, 24h ~15.2%19.8 minSignificant oxidative degradation. The peak at 9.8 min is likely the carboxylic acid.[1][3]
Heat (Solid), 105°C < 1.0%0-Compound is thermally stable in solid form.[11]
Photolytic (Solid) ~3.1%111.2 minMinor sensitivity to light.

Conclusion and Best Practices for Handling and Storage

Based on the anticipated reactivity, this compound demonstrates good thermal stability but is susceptible to degradation under oxidative and harsh basic conditions. The aldehyde moiety is the primary reactive site.

Recommendations:

  • Storage: Store the compound in well-sealed containers, protected from light and moisture, at refrigerated temperatures (2-8°C) to minimize potential long-term oxidation.

  • Handling: When used in reactions, avoid prolonged exposure to strong oxidizing agents or highly basic conditions unless the transformation of the aldehyde group is intended. Inert atmosphere (e.g., nitrogen or argon) is recommended for reactions sensitive to oxidation.

  • Process Development: The stability-indicating method developed through these studies should be used for quality control of incoming material and for monitoring the consumption of the starting material during synthesis to ensure process robustness.

References

Methodological & Application

using 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Introduction: The Strategic Value of a Fluorinated Pyrazole Building Block

In the landscape of modern drug discovery, the 3-(trifluoromethyl)-1H-pyrazole scaffold has emerged as a "privileged structure." The incorporation of a trifluoromethyl (CF3) group is a well-established strategy to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by altering the electronic nature of the molecule and its ability to participate in hydrogen bonding.[1] The pyrazole core itself is a versatile pharmacophore, present in a wide array of therapeutic agents due to its favorable physicochemical properties and diverse biological activities.[2][3]

The introduction of a carbaldehyde group at the 4-position transforms this potent scaffold into an exceptionally versatile synthetic intermediate. The aldehyde's reactivity serves as a linchpin for a multitude of chemical transformations, allowing for the systematic and efficient construction of diverse molecular libraries. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key reaction protocols and highlighting its application in the development of bioactive compounds.

Section 1: Synthetic Accessibility

The primary and most efficient route for the synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This reaction involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction proceeds through the cyclization of the hydrazone and subsequent formylation at the electron-rich C4 position of the newly formed pyrazole ring.[4][5] The accessibility of this starting material is a key factor in its widespread use in medicinal chemistry programs.

G cluster_synthesis Synthesis of Core Scaffold cluster_diversification Synthetic Diversification Pathways cluster_products Resulting Bioactive Scaffolds Hydrazone Hydrazone Precursor Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Hydrazone->Vilsmeier Aldehyde 3-(Trifluoromethyl)-1H- pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Active Methylene Compounds MCR Multicomponent Reactions (MCRs) Aldehyde->MCR Multiple Reactants Cyclization Cyclization/ Annulation Aldehyde->Cyclization Bifunctional Reagents ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Amines, Reducing Agent Unsaturated α,β-Unsaturated Systems Knoevenagel->Unsaturated Complex Complex Heterocycles (e.g., Chromenes) MCR->Complex Fused Fused Pyrazoles (e.g., Pyrazolopyridines) Cyclization->Fused Amines Substituted Amines ReductiveAmination->Amines

Caption: Synthetic workflow for this compound.

Section 2: The Aldehyde as a Versatile Synthetic Handle

The aldehyde functional group is a cornerstone of organic synthesis due to its electrophilic carbon atom and the acidity of its α-protons. This dual reactivity is expertly leveraged in reactions starting from this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to the aldehyde, followed by a dehydration reaction.[7] This transformation is highly effective for forming carbon-carbon double bonds, yielding α,β-unsaturated products that are valuable precursors for further functionalization or as final bioactive molecules.[8][9]

  • Causality: The reaction is typically catalyzed by a mild base (e.g., piperidine, ammonium carbonate) which is strong enough to deprotonate the active methylene compound (like malononitrile or ethyl cyanoacetate) but not so strong as to cause self-condensation of the aldehyde.[7][10] The electron-withdrawing groups flanking the methylene make its protons acidic enough for this selective deprotonation.

Caption: The Knoevenagel condensation reaction pathway.

Multicomponent Reactions (MCRs)

MCRs are one-pot reactions where three or more reactants combine to form a single product, incorporating substantial parts of all starting materials.[11][12] This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate molecular complexity. This compound is an excellent carbonyl component for various MCRs. For example, it can be used in a three-component reaction with an active methylene compound (like malononitrile) and a C-H acid (like dimedone) to synthesize complex chromene derivatives, often without the need for a catalyst.[13]

Cyclization and Annulation Reactions

The aldehyde can react with bifunctional reagents to construct fused heterocyclic ring systems. A notable example is the synthesis of pyrazolo[4,3-c]pyridines. This can be achieved through a one-pot multicomponent procedure involving the pyrazole aldehyde, a terminal alkyne, and an amine under Sonogashira-type cross-coupling conditions, followed by cyclization.[14] These fused systems are of great interest as they often exhibit unique biological activities distinct from the parent pyrazole.

Section 3: Therapeutic Applications of Derived Scaffolds

The synthetic versatility of this compound translates directly into its utility for creating compounds with a wide range of therapeutic applications.

Therapeutic Area Target/Mechanism Scaffold Example Significance
Agrochemicals Succinate Dehydrogenase Inhibitors (SDHI)Pyrazole-4-carboxamidesThe 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide core is found in numerous commercial fungicides like Bixafen and Fluxapyroxad.[15] The aldehyde is a direct precursor to the required carboxylic acid via oxidation.[16]
Anti-inflammatory Cyclooxygenase (COX) InhibitionPyrazol-5(4H)-one derivativesDerivatives prepared via Knoevenagel condensation have shown excellent anti-inflammatory activity.[8]
Anticancer Various (e.g., Kinase Inhibition)Fused Pyrazole HeterocyclesThe pyrazole scaffold is a key component in many kinase inhibitors; derivatives are constantly being explored for anticancer properties.[2]
Antifungal Fungal Enzyme InhibitionPyrazole-4-carboxamidesBeyond agrochemicals, these amides are investigated as clinical antifungal agents targeting enzymes essential for fungal survival.[1][3]

Section 4: Experimental Protocols

The following protocols are representative examples of the key transformations discussed. Researchers should always conduct their own risk assessment before proceeding.

Protocol 1: Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

This protocol is adapted from the Vilsmeier-Haack cyclization of hydrazones, a common method for preparing pyrazole-4-carbaldehydes.[4][5]

Materials:

  • Hydrazone precursor (e.g., N'-(1-(trifluoromethyl)ethylidene)-phenylhydrazine)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Crushed ice

  • Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve the hydrazone precursor (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Add POCl3 (2.0-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Causality: The reaction of POCl3 with DMF forms the electrophilic Vilsmeier reagent [ClCH=N+(CH3)2]Cl-, which is the active formylating agent. Anhydrous conditions are critical as the reagent is moisture-sensitive.[4]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-80 °C. Stir for 4-8 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred beaker of crushed ice.

    • Safety Note: This step is highly exothermic and should be performed in a fume hood with caution.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated NaHCO3 solution until the pH is ~7-8. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na2SO4.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure pyrazole aldehyde.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol demonstrates the synthesis of an α,β-unsaturated pyrazole derivative, a common step in building larger molecules.[10]

Materials:

  • 3-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Malononitrile (1.0-1.1 eq)

  • Ethanol

  • Piperidine (catalytic amount, ~5 mol%)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazole aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol (10 volumes).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.05 eq) to the solution.

    • Causality: Piperidine acts as a mild base to generate the malononitrile carbanion, which then acts as the nucleophile.

  • Reaction: Stir the reaction mixture at room temperature. A precipitate often forms within 30-60 minutes. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: If a solid has precipitated, collect the product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The filtered solid is often of high purity. If necessary, the product can be further purified by recrystallization from ethanol.

Protocol 3: Catalyst-Free, Three-Component Synthesis of a Chromene Derivative

This protocol showcases the efficiency of MCRs for rapid library synthesis, adapted from a general procedure for synthesizing chromene carbonitriles.[13]

Materials:

  • 3-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) (1.0 eq)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the pyrazole aldehyde (1.0 eq), malononitrile (1.0 eq), and dimedone (1.0 eq) in ethanol (10-15 mL).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 2-4 hours, typically indicated by the formation of a thick precipitate.

    • Causality: This reaction proceeds through a cascade of a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. Ethanol serves as a green solvent that facilitates the reaction without requiring an external catalyst.[13]

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. The product is generally obtained in high purity. Further purification can be achieved by column chromatography if needed.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that empowers medicinal chemists to efficiently explore vast chemical space. Its straightforward synthesis and the versatile reactivity of the aldehyde group enable its use in a wide range of powerful synthetic transformations, including Knoevenagel condensations, multicomponent reactions, and cyclizations. The continued application of this scaffold in the synthesis of novel fungicides, anti-inflammatory agents, and other therapeutics underscores its enduring importance in the pursuit of new medicines.

References

Synthesis of Pyrazole-Based Inhibitors: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant inhibitors targeting a wide range of enzymes and receptors.[1][2][3] Its prevalence stems from its unique physicochemical properties and its ability to engage in various non-covalent interactions within protein binding sites. This guide provides an in-depth exploration of the synthetic methodologies employed to construct pyrazole-based inhibitors, with a particular focus on strategies that are both versatile and amenable to library synthesis for drug discovery programs. We will delve into the mechanistic underpinnings of classical and modern synthetic approaches, offering detailed, field-proven protocols and troubleshooting insights to empower researchers in their quest for novel therapeutics.

Introduction: The Significance of the Pyrazole Moiety in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[4] This structural motif is found in a remarkable number of blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and various kinase inhibitors used in oncology.[5][6] The success of pyrazole-based drugs can be attributed to the scaffold's ability to serve as a versatile pharmacophore, capable of forming hydrogen bonds, participating in pi-stacking interactions, and acting as a rigid linker to orient substituents in a precise three-dimensional arrangement.

The development of potent and selective inhibitors often hinges on the ability to efficiently synthesize and screen a diverse library of analogues. Consequently, a deep understanding of pyrazole synthesis is paramount for medicinal chemists. This application note will focus on the most robust and widely adopted synthetic strategies, providing the necessary theoretical background and practical guidance to facilitate their implementation in a research setting.

Key Synthetic Strategies for Pyrazole-Based Inhibitors

The construction of the pyrazole ring can be achieved through several distinct synthetic routes. The choice of method is often dictated by the desired substitution pattern on the pyrazole core and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Timeless and Versatile Approach

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains one of the most straightforward and widely used methods for preparing pyrazoles.[1][7][8] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9]

Mechanism: The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[9][10] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[10] Subsequent dehydration yields the stable, aromatic pyrazole ring.[4][10]

Diagram: Knorr Pyrazole Synthesis Workflow

G start Starting Materials: 1,3-Dicarbonyl Compound Hydrazine Derivative mix Mix & Dissolve in Solvent (e.g., Ethanol) start->mix acid Add Acid Catalyst (e.g., Acetic Acid) mix->acid reflux Heat to Reflux (e.g., 80-100°C) acid->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete precipitate Induce Precipitation (e.g., add water) cool->precipitate isolate Isolate Product (Filtration) precipitate->isolate purify Purify (Recrystallization) isolate->purify product Final Pyrazole Product purify->product

Caption: A generalized workflow for the Knorr pyrazole synthesis.

A significant advantage of the Knorr synthesis is the commercial availability of a vast array of 1,3-dicarbonyl compounds and hydrazines, allowing for the rapid generation of diverse pyrazole libraries. However, a key consideration is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[1][8] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic properties of the substituents.[11]

Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)

Another prevalent method for pyrazole synthesis involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives.[12][13] This approach is particularly useful for accessing pyrazolines, which can then be oxidized to pyrazoles if desired.

Mechanism: The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring.[14] The reaction can be catalyzed by either acid or base.[12]

Diagram: Synthesis from Chalcones

G start Starting Materials: Chalcone Hydrazine Derivative dissolve Dissolve Chalcone in Solvent (e.g., Ethanol) start->dissolve add_hydrazine Add Hydrazine dissolve->add_hydrazine add_catalyst Add Catalyst (Acid or Base) add_hydrazine->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool Reaction monitor->cool Reaction Complete isolate Isolate Product (Filtration/Extraction) cool->isolate purify Purify (Recrystallization) isolate->purify product Pyrazoline/Pyrazole Product purify->product

Caption: General workflow for pyrazoline/pyrazole synthesis from chalcones.

Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[5][6][15] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity.[5] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[6][16]

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene compound (like malononitrile or a β-ketoester), and a hydrazine.[6] These reactions often proceed through a cascade of condensation, Michael addition, and cyclization steps.[15]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrates and desired scale.

General Protocol for Knorr Pyrazole Synthesis: Synthesis of a Phenyl-Trifluoromethyl Pyrazole Derivative

This protocol is adapted from methodologies used in the synthesis of COX-2 inhibitors like Celecoxib.[17][18][19]

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 equiv)

  • 4-Hydrazinobenzenesulfonamide hydrochloride (1.0 equiv)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 equiv) in ethanol.

  • Add 4-hydrazinobenzenesulfonamide hydrochloride (1.0 equiv) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.[12]

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole.

Parameter Value Reference
Reaction Time4-6 hours[12]
Reflux Temperature~80°C[12]
Typical Yield70-90%Varies by substrate
General Protocol for Pyrazoline Synthesis from a Chalcone

This protocol describes the cyclization of a chalcone with hydrazine hydrate.[12][13]

Materials:

  • Chalcone (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the chalcone (1.0 equiv) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equiv) to the solution.

  • Add a few drops of glacial acetic acid.

  • Reflux the mixture with stirring for 4 hours.[12]

  • Monitor the reaction progress using TLC.[12]

  • After cooling, the product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure and/or add cold water to induce precipitation.

  • Isolate the precipitate by filtration, wash with cold water, and dry.[12]

  • Purify the crude pyrazoline by recrystallization from ethanol.[12]

Case Study: Synthesis of Pyrazole-Based CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers.[20][21][22] Consequently, the development of CDK2 inhibitors is an active area of research.[20][21][22][23][24] Many potent CDK2 inhibitors feature a pyrazole core.[20][21][24] The synthesis of these inhibitors often utilizes the multicomponent reaction strategies discussed earlier to rapidly access a diverse range of analogues for structure-activity relationship (SAR) studies.[24]

For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and a substituted hydrazine can be employed to generate a library of 3,5-diaminopyrazole derivatives.[24] These compounds can then be evaluated for their ability to inhibit CDK2.[20][24]

Inhibitor Scaffold Synthetic Approach Key Advantages
1,3,5-Trisubstituted PyrazolesKnorr SynthesisReadily available starting materials, good yields.
Dihydropyrano[2,3-c]pyrazolesFour-component reactionHigh atom economy, rapid access to complex scaffolds.[15][16]
Pyrazolo[1,5-a]pyrimidinesMulti-step synthesis involving pyrazole formationAccess to fused heterocyclic systems with distinct biological activities.[20]

Troubleshooting and Key Considerations

  • Regioisomer Formation: In the Knorr synthesis with unsymmetrical dicarbonyls, separation of regioisomers may be necessary. Careful analysis of NMR data (e.g., NOE experiments) can help in assigning the correct structure.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions. The disappearance of starting materials and the appearance of the product spot will indicate the reaction's endpoint.

  • Purification: Recrystallization is often sufficient for purifying the final products. If necessary, column chromatography can be employed.

  • Hydrazine Safety: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4]

Conclusion

The synthesis of pyrazole-based inhibitors is a mature field with a rich history and a vibrant present. The classical Knorr synthesis and reactions involving chalcones remain highly relevant and effective. Furthermore, the advent of multicomponent reactions has opened up new avenues for the rapid and efficient generation of novel pyrazole scaffolds. A thorough understanding of these synthetic strategies, coupled with careful experimental execution, will undoubtedly continue to fuel the discovery of new and improved pyrazole-based therapeutics.

References

The Trifluoromethylpyrazole Aldehyde Scaffold: A Keystone for Advanced Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for enhancing metabolic stability, binding affinity, and overall biological efficacy. Among the privileged structures in this domain, this compound has emerged as a powerhouse building block. Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethyl group and the reactive aldehyde functionality, render it an exceptionally versatile precursor for the synthesis of a diverse array of complex, biologically active molecules.

The pyrazole core itself is a common motif in numerous pharmaceuticals, and the addition of a trifluoromethyl group can significantly improve a compound's pharmacokinetic profile. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed, field-proven protocols for key transformations. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Core Applications and Synthetic Strategies

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbon, making it an ideal substrate for a variety of condensation and multicomponent reactions. This allows for the rapid construction of molecular complexity from a readily available starting material.

Knoevenagel Condensation: A Gateway to Functionalized Alkenes

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. In the context of our target aldehyde, this reaction provides a straightforward route to α,β-unsaturated systems, which are themselves valuable intermediates for further synthetic manipulations, including Michael additions and cycloadditions. The strong electron-withdrawing nature of the trifluoromethyl-substituted pyrazole ring enhances the electrophilicity of the aldehyde, often facilitating a high-yielding reaction.

Protocol 1: Synthesis of 2-((3-(Trifluoromethyl)-1H-pyrazol-4-yl)methylene)malononitrile

This protocol details a green and efficient Knoevenagel condensation using a mild base in an aqueous ethanol system.

Materials:

  • This compound (1.0 mmol, 178.1 g/mol )

  • Malononitrile (1.0 mmol, 66.06 g/mol )

  • Ammonium carbonate (0.2 mmol, 96.09 g/mol )

  • Ethanol (5 mL)

  • Deionized water (5 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Buchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add a 1:1 mixture of ethanol and water (10 mL total) to the flask and stir for 5 minutes to ensure proper mixing.

  • Add ammonium carbonate (0.2 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 20-30 minutes.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 10 mL) and allow it to air-dry.

  • Further drying under vacuum will yield the purified product.

Expected Yield: >90%

Troubleshooting:

  • Low Yield: Ensure the starting aldehyde is pure. If the reaction is sluggish, a slightly longer reflux time may be necessary. The use of a different mild base, such as piperidine or pyrrolidine, can also be explored.

  • Impure Product: If the product is not sufficiently pure after filtration and washing, recrystallization from ethanol or purification by column chromatography (silica gel, ethyl acetate/hexanes gradient) can be performed.

Diagram 1: Knoevenagel Condensation Workflow

Knoevenagel_Condensation Reactants This compound + Malononitrile Reaction_Vessel Round-bottom Flask Ethanol/Water (1:1) Ammonium Carbonate (cat.) Reactants->Reaction_Vessel 1. Add reactants Reflux Reflux (20-30 min) Reaction_Vessel->Reflux 2. Heat Cooling Cool to RT Reflux->Cooling 3. Reaction complete Filtration Vacuum Filtration Cooling->Filtration 4. Isolate product Product 2-((3-(Trifluoromethyl)-1H-pyrazol-4-yl)methylene)malononitrile Filtration->Product

Caption: Workflow for the Knoevenagel condensation.

Multicomponent Synthesis of Fused Heterocycles

Multicomponent reactions (MCRs) are a powerful tool in modern synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. This compound is an excellent substrate for such reactions, leading to the formation of diverse heterocyclic scaffolds with high potential for biological activity.

Chromene derivatives are prevalent in a wide range of biologically active compounds. A catalyst-free, three-component reaction provides an environmentally friendly and efficient route to these valuable structures.

Protocol 2: Catalyst-Free Synthesis of a Trifluoromethyl-Pyrazolyl-Substituted Chromene

This protocol outlines the synthesis of a functionalized chromene derivative via a one-pot reaction of this compound, malononitrile, and 5,5-dimethylcyclohexane-1,3-dione (dimedone).[1]

Materials:

  • This compound (1.0 mmol, 178.1 g/mol )

  • Malononitrile (1.0 mmol, 66.06 g/mol )

  • 5,5-Dimethylcyclohexane-1,3-dione (dimedone) (1.0 mmol, 140.18 g/mol )

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • TLC apparatus

  • Buchner funnel and filter paper

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol).

  • Add ethanol (10 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-3 hours.

  • Upon completion, a precipitate will form. Collect the solid by vacuum filtration.

  • Purify the crude product by column chromatography on silica gel using a mixture of 20% ethyl acetate in petroleum ether as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final product.

Expected Yield: 85-95%

Diagram 2: Multicomponent Chromene Synthesis

Chromene_Synthesis Aldehyde 3-(Trifluoromethyl)-1H- pyrazole-4-carbaldehyde Reaction One-pot Reaction Ethanol, RT, 2-3h Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Dimedone Dimedone Dimedone->Reaction Purification Filtration & Column Chromatography Reaction->Purification Product Trifluoromethyl-Pyrazolyl- Substituted Chromene Purification->Product

Caption: Catalyst-free, three-component chromene synthesis.

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles with a broad spectrum of biological activities, including kinase inhibition. A common synthetic route involves the cyclization of a functionalized pyrazole precursor. The following protocol outlines a plausible two-step synthesis starting from this compound.

Protocol 3: Two-Step Synthesis of a 4-Amino-3-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine

This protocol involves an initial Knoevenagel condensation to form a dinitrile intermediate, followed by a cyclization reaction with hydrazine.

Step 1: Synthesis of 2-((3-(Trifluoromethyl)-1H-pyrazol-4-yl)methylene)malononitrile

  • Follow Protocol 1 as described above.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine

Materials:

  • 2-((3-(Trifluoromethyl)-1H-pyrazol-4-yl)methylene)malononitrile (from Step 1) (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ethanol (15 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, dissolve the dinitrile intermediate (1.0 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and triturate with cold diethyl ether to induce precipitation.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the final product.

Expected Yield: (over two steps) 60-70%

Diagram 3: Pyrazolo[3,4-d]pyrimidine Synthesis Pathway

Pyrazolopyrimidine_Synthesis Start This compound Step1 Knoevenagel Condensation (Protocol 1) Start->Step1 Intermediate Dinitrile Intermediate Step1->Intermediate Step2 Cyclization with Hydrazine Hydrate Intermediate->Step2 Product 4-Amino-3-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine Step2->Product

References

The Trifluoromethyl Pyrazole Aldehyde Scaffold: A Cornerstone in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

In the landscape of modern agrochemical research, the strategic deployment of fluorinated building blocks has become a paramount driver of innovation. Among these, this compound stands out as a highly versatile and powerful scaffold. Its unique combination of a trifluoromethyl group, a reactive aldehyde function, and a stable pyrazole core offers a rich platform for the synthesis of novel fungicides, insecticides, and herbicides.[1] The trifluoromethyl moiety is particularly noteworthy for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of the resulting agrochemical, often leading to increased potency and efficacy.[1] This guide provides an in-depth exploration of the applications of this compound in agrochemical research, complete with detailed synthetic protocols and an analysis of the structure-activity relationships that govern its derivatization.

Core Synthetic Transformations: Unleashing the Potential of the Aldehyde

The aldehyde group at the 4-position of the pyrazole ring is the primary reactive handle for synthetic diversification. A multitude of chemical transformations can be employed to generate a wide array of derivatives with diverse biological activities. The most pivotal of these is the oxidation of the aldehyde to a carboxylic acid, which serves as a gateway to the highly potent class of pyrazole carboxamide agrochemicals.

Synthetic_Hub Aldehyde 3-(Trifluoromethyl)-1H- pyrazole-4-carbaldehyde Carboxylic_Acid 3-(Trifluoromethyl)-1H- pyrazole-4-carboxylic acid Aldehyde->Carboxylic_Acid Oxidation Schiff_Bases Schiff Bases (Antifungal Intermediates) Aldehyde->Schiff_Bases Condensation with Amines Alkenes Knoevenagel Adducts (Herbicidal Intermediates) Aldehyde->Alkenes Knoevenagel Condensation Carboxamides Pyrazole-4-carboxamides (Fungicides, Insecticides, Herbicides) Carboxylic_Acid->Carboxamides Amidation

Caption: Core synthetic pathways originating from this compound.

Application in Fungicide Development: Targeting the Powerhouse of the Cell

The most prominent application of this compound in agrochemical research is in the development of fungicides, particularly those belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[2][3] These fungicides target complex II of the mitochondrial respiratory chain, a critical enzyme for energy production in fungi.[2][3] The pyrazole carboxamide scaffold, derived from the corresponding carboxylic acid, has proven to be an ideal pharmacophore for interacting with the succinate dehydrogenase enzyme.

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDHIs function by blocking the binding of ubiquinone to the Qp site of the succinate dehydrogenase enzyme complex. This disruption of the electron transport chain halts ATP production, leading to fungal cell death. The trifluoromethyl group on the pyrazole ring often enhances the binding affinity of the molecule to the enzyme's active site.

SDHI_Mechanism ETC Mitochondrial Electron Transport Chain ComplexII Succinate Dehydrogenase (Complex II) Succinate Fumarate ETC->ComplexII ComplexII:f0->ComplexII:f1 e- Ubiquinone Ubiquinone (CoQ) ComplexII->Ubiquinone e- transfer ATP_Production ATP Production Ubiquinone->ATP_Production SDHI Pyrazole Carboxamide (SDHI) SDHI->ComplexII Binds to Qp site (Inhibition) Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Cessation leads to

Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.

Protocol 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

This protocol details the oxidation of the aldehyde to the crucial carboxylic acid intermediate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Ethanol

Procedure:

  • Dissolve this compound in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • If the solution retains a brown color, add a small amount of sodium bisulfite to decolorize it.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[4]

Protocol 2: Synthesis of a Pyrazole-4-carboxamide Derivative

This protocol outlines the amidation of the carboxylic acid to form a fungicidal carboxamide.

Materials:

  • 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • A substituted aniline (e.g., 2-aminopyridine derivative)

  • Triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Suspend 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in anhydrous DCM.

  • Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride or oxalyl chloride.

  • Stir the mixture at room temperature until the evolution of gas ceases and a clear solution is formed, indicating the formation of the acid chloride.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the substituted aniline and triethylamine in anhydrous DCM and cool in an ice bath.

  • Add the acid chloride solution dropwise to the aniline solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired pyrazole-4-carboxamide.[5][6]

Compound Derivative Target Fungus EC₅₀ (µg/mL) Reference
N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamideGibberella zeae>50% inhibition at 100 µg/mL[6]
N-(5-(trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamideGibberella zeae>50% inhibition at 100 µg/mL[6]
N'-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide derivativeRhizoctonia solani0.14[2]
Isoxazolol pyrazole carboxylate derivativeRhizoctonia solani0.37[7]
Novel Pyrazole-4-carboxamide (8j)Alternaria solani3.06[8]

Application in Insecticide Development: Novel Modes of Action

Derivatives of this compound have also shown significant promise as insecticides. The pyrazole carboxamide scaffold, in particular, has been successfully employed in the design of insecticides that target the insect ryanodine receptor, a crucial component of muscle function.

Protocol 3: Synthesis of an Insecticidal Pyrazole-4-carboxamide

The synthesis of insecticidal pyrazole-4-carboxamides follows a similar pathway to that of their fungicidal counterparts, with the key difference being the choice of the amine coupling partner.

Materials:

  • 3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (prepared as in Protocol 2)

  • A substituted anthranilic acid derivative

  • Triethylamine or pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Follow steps 1-5 from Protocol 2 to generate the 3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.

  • Dissolve the substituted anthranilic acid derivative and triethylamine in anhydrous DCM.

  • Add the solution of the pyrazole-4-carbonyl chloride dropwise to the cooled amine solution.

  • Stir the reaction at room temperature overnight.

  • Perform an aqueous workup as described in Protocol 2.

  • Purify the crude product by column chromatography to obtain the target insecticidal pyrazole-4-carboxamide.

Compound Derivative Target Insect Activity Reference
5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivative (6b)Plutella xylostella100% mortality at 200 µg/mL[9]
5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivative (6e)Culex pipiens pallens100% mortality at 2 µg/mL[9]
Pyrazole-based Schiff base (3f)TermitesLC₅₀ = 0.001 µg/mL[8]

Emerging Applications in Herbicide Development

While less explored than its fungicidal and insecticidal applications, this compound is a valuable precursor for the synthesis of novel herbicides. Derivatization through reactions like the Knoevenagel condensation can lead to compounds with potent herbicidal activity.

Protocol 4: Knoevenagel Condensation for Herbicidal Intermediates

This protocol describes the condensation of the pyrazole aldehyde with an active methylene compound, a key step in the synthesis of certain herbicidal structures.

Materials:

  • This compound

  • Malononitrile or ethyl cyanoacetate

  • Piperidine or ammonium acetate (catalyst)

  • Ethanol or acetic acid

Procedure:

  • Dissolve this compound and the active methylene compound (e.g., malononitrile) in ethanol.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, cool the reaction mixture to induce precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • The resulting Knoevenagel adduct can be further modified to produce the final herbicidal compound.[10]

Compound Derivative Target Weed Activity Reference
Pyrazole-4-carboxamide derivative (KPP-297)Annual lowland weeds in riceGood herbicidal activity at 100 g a.i./ha[11]
5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoleBrassica napusInhibiting activity at 100 µg/mL[12]
Triazole derivative containing a pyrazole moiety (6f, 6g)Lettuce and bentgrass80% inhibition[10]

Conclusion and Future Outlook

This compound has firmly established itself as a privileged scaffold in the discovery and development of modern agrochemicals. Its synthetic accessibility and the ease of diversification of its aldehyde functionality provide a robust platform for generating extensive libraries of candidate compounds. The demonstrated success of its derivatives as potent fungicides, insecticides, and emerging herbicides underscores its continued importance. Future research will likely focus on the development of novel derivatization strategies to access unexplored chemical space and the elucidation of new biological targets for these versatile pyrazole-based compounds. The continued exploration of this remarkable building block promises to yield the next generation of effective and sustainable crop protection solutions.

References

Application Note & Protocol: Knoevenagel Condensation of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals with diverse therapeutic effects, including anti-inflammatory, anti-tumor, and analgesic activities.[1][2] The functionalization of the pyrazole ring is a key strategy for modulating the biological activity and physicochemical properties of these compounds. Condensation reactions, particularly the Knoevenagel condensation, represent a powerful and versatile method for C-C bond formation, enabling the synthesis of a wide array of functionalized pyrazole derivatives.[3][4]

This application note provides a detailed experimental procedure for the condensation reaction of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with active methylene compounds. The presence of the trifluoromethyl (CF₃) group is of particular strategic importance; its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[5] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering a robust methodology for generating novel pyrazole-based molecular entities.

Reaction Principle: The Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new C=C double bond. The reaction is typically catalyzed by a weak base, such as an amine or ammonium salt, which facilitates the deprotonation of the active methylene compound to form a resonance-stabilized carbanion (enolate).

Causality of the Mechanism:

  • Deprotonation: The catalyst (e.g., ammonium carbonate or piperidine) abstracts an acidic proton from the active methylene compound (e.g., malononitrile), creating a highly nucleophilic carbanion.[6]

  • Nucleophilic Attack: This carbanion attacks the electrophilic carbonyl carbon of the this compound. The electron-withdrawing CF₃ group enhances the electrophilicity of this carbonyl carbon, facilitating the attack.

  • Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent.

  • Dehydration: A subsequent elimination of a water molecule (dehydration), often promoted by heat or acidic/basic conditions, yields the final, stable α,β-unsaturated product.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product pyrazole_aldehyde 3-(CF3)-Pyrazole-4-CHO step1 Nucleophilic Attack on Aldehyde Carbonyl pyrazole_aldehyde->step1 active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->step1 catalyst Catalyst (e.g., (NH4)2CO3) catalyst->step1 facilitates step2 Intermediate Formation step1->step2 step3 Dehydration (Elimination of H2O) step2->step3 final_product Final Condensation Product step3->final_product

Caption: General schematic of the Knoevenagel condensation reaction.

Materials, Reagents, and Equipment

Reagents
  • This compound (CAS No. 128225-66-1 or similar)

  • Active methylene compound (e.g., malononitrile, 1-phenyl-3-methyl-5-pyrazolone)

  • Catalyst (e.g., ammonium carbonate, piperidine, or glacial acetic acid)[3][6]

  • Solvent (e.g., Ethanol, Water:Ethanol (1:1), or Glacial Acetic Acid)[3][6]

  • Deuterated solvent for NMR (e.g., DMSO-d₆, CDCl₃)

  • Silica gel for TLC (e.g., Silica Gel 60 F₂₅₄)

  • TLC mobile phase (e.g., Hexane:Ethyl Acetate mixture)

Equipment
  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • TLC chamber and UV lamp (254 nm)

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer, Mass Spectrometer, FT-IR Spectrometer

Detailed Experimental Protocol

This protocol describes a general method using ammonium carbonate as a mild and efficient catalyst in an aqueous ethanol medium, which aligns with green chemistry principles.[6] Variations using other catalysts are noted in the subsequent table.

Reaction Setup and Execution
  • Reagent Charging: In a 50 mL round-bottom flask, combine this compound (1.0 mmol) and the chosen active methylene compound (e.g., malononitrile, 1.0 mmol).

  • Solvent Addition: Add 10 mL of a 1:1 water-ethanol solvent mixture to the flask. Stir the mixture for 3-5 minutes at room temperature to ensure proper mixing.

  • Catalyst Addition: Add the catalyst, ammonium carbonate (0.2 mmol, 20 mol%), to the stirring mixture.

    • Causality: Ammonium carbonate provides a mildly basic environment, sufficient to deprotonate the malononitrile without causing unwanted side reactions, making it an efficient and selective catalyst for this transformation.[6]

  • Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 15-20 minutes.

    • Self-Validation: The reaction is considered complete when the starting aldehyde spot is no longer visible by TLC under a UV lamp. This direct monitoring ensures the reaction is not stopped prematurely or heated unnecessarily, which could lead to byproduct formation.

  • Product Isolation: Upon completion (typically 30-60 minutes), remove the heat source and allow the mixture to cool to room temperature.

  • Filtration: The solid product often precipitates upon cooling. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water (2 x 10 mL) to remove the catalyst and any water-soluble impurities, then allow it to air dry.

Experimental_Workflow A 1. Charge Reactants (Pyrazole Aldehyde + Active Methylene Cmpd) B 2. Add Solvent (e.g., H2O:EtOH 1:1) A->B C 3. Add Catalyst (e.g., (NH4)2CO3) B->C D 4. Heat to Reflux C->D E 5. Monitor by TLC D->E E->D Reaction Incomplete F 6. Cool to Room Temperature E->F Reaction Complete G 7. Filter Precipitate F->G H 8. Wash with Cold Water G->H I 9. Purify and Characterize H->I

Caption: Step-by-step experimental workflow for the condensation reaction.

Data Presentation: Reaction Parameter Summary

The choice of catalyst and solvent system can be adapted based on the specific active methylene compound used. The following table summarizes typical conditions reported for Knoevenagel-type condensations involving pyrazole aldehydes.

Active Methylene CompoundCatalyst (mol%)SolventTemp.Typical TimeReference
Malononitrile(NH₄)₂CO₃ (20%)Water:Ethanol (1:1)Reflux15-30 min[6]
Substituted PyrazoloneNone (Acidic Solvent)Glacial Acetic AcidReflux2-3 h[3][4]
1,3-DiketonePiperidine (catalytic)EthanolReflux4-6 hN/A (General)
Malonic AcidGlycine (10%)DMSORoom Temp2-4 h[7]

Product Purification and Characterization

Purification Protocol

Crude products obtained from this reaction are often of high purity. However, for analytical purposes or further synthetic steps, recrystallization is recommended.

  • Solvent Selection: Transfer the crude solid to a clean Erlenmeyer flask. Select an appropriate solvent for recrystallization (e.g., ethanol, or an ethanol-water mixture).

  • Dissolution: Add a minimal amount of the hot solvent to the flask until the solid completely dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

    • Trustworthiness: Purity should be confirmed by taking a melting point of the recrystallized product. A sharp melting range is indicative of high purity. For non-crystalline products, purification via column chromatography on silica gel may be necessary.[8]

Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the formation of the new vinyl C-H bond and the disappearance of the aldehyde proton signal.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the synthesized compound.[6]

  • FT-IR Spectroscopy: To identify key functional groups. Expect to see the disappearance of the aldehyde C=O stretch and the appearance of a nitrile (C≡N) stretch (if malononitrile is used) and a C=C alkene stretch.[6]

Analysis_Workflow cluster_char Characterization Crude Crude Product Recrystallize Recrystallization (e.g., from Ethanol) Crude->Recrystallize Column Column Chromatography (if necessary) Crude->Column Pure Pure Product Recrystallize->Pure Column->Pure NMR NMR ('H, '³C) Pure->NMR Structure MS Mass Spec (MS) Pure->MS Mass IR FT-IR Pure->IR Bonds MP Melting Point (MP) Pure->MP Purity

Caption: Workflow for purification and structural characterization.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: 3-(Trifluoromethyl)-1H-pyrazole derivatives should be handled with care. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[9][10] In case of contact, rinse the affected area immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The described protocol provides a reliable, efficient, and adaptable method for the Knoevenagel condensation of this compound. By varying the active methylene partner, this procedure serves as a gateway to a diverse library of novel pyrazole derivatives. The strategic incorporation of the trifluoromethyl group makes these resulting compounds highly valuable candidates for screening in drug discovery programs and for applications in materials science. The emphasis on direct reaction monitoring and robust purification methods ensures the generation of high-quality, reproducible data essential for advanced research.

References

Strategic Synthesis of Celecoxib Analogues from Pyrazole Aldehyde Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, represents a cornerstone in anti-inflammatory therapy.[1][2][3] The 1,5-diarylpyrazole scaffold, however, offers a versatile platform for drug discovery beyond inflammation, with analogues showing potential as anticancer and antibacterial agents.[4][5][6] This application note provides a detailed guide for the synthesis of diverse celecoxib analogues, leveraging the versatile pyrazole-4-carbaldehyde as a key synthetic intermediate. We will explore the causality behind experimental choices and present robust, self-validating protocols for researchers in medicinal chemistry and drug development.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 isoform responsible for gastrointestinal protection.[1] This selectivity reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs. The core structure, featuring a 1,5-diarylpyrazole, is amenable to extensive modification, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents targeting different pathways.[5][7]

This guide focuses on a synthetic strategy that utilizes a pyrazole-4-carbaldehyde as a central building block. This intermediate allows for the late-stage introduction of chemical diversity through well-established condensation and reductive amination reactions, providing an efficient pathway to a library of novel analogues.

Overall Synthetic Strategy

The synthesis is designed as a modular two-stage process. The first stage involves the construction of a core pyrazole aldehyde intermediate. The second stage utilizes this aldehyde to build a diverse range of analogues through various carbon-nitrogen and carbon-carbon bond-forming reactions.

G cluster_0 Stage 1: Core Intermediate Synthesis cluster_1 Stage 2: Analogue Diversification A 1,3-Disubstituted Pyrazole Precursor B 1-Aryl-3-(trifluoromethyl)- 1H-pyrazole-4-carbaldehyde A->B  Vilsmeier-Haack  Formylation C Schiff Base / Imine Analogues B->C  Condensation  (R-NH2) D Secondary Amine Analogues B->D  Reductive Amination  (R-NH2, NaBH4) E Vinyl-linked Analogues B->E  Knoevenagel Condensation  (Active Methylene Cmpd)

Diagram 1: Modular workflow for the synthesis of celecoxib analogues.

Part I: Synthesis of the Key Intermediate: 1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

The successful synthesis of the target analogues hinges on the efficient preparation of this key aldehyde intermediate. The trifluoromethyl group at the 3-position and the 4-sulfamoylphenyl group at the N1 position are crucial pharmacophores for COX-2 selectivity.[1][8] We employ the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich aromatic systems like pyrazoles.[9]

Protocol 1: Vilsmeier-Haack Formylation

Principle: The reaction involves an electrophilic aromatic substitution. N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) react to form the electrophilic Vilsmeier reagent, which then attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis yields the desired aldehyde.

Materials:

  • 1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. The causality here is critical; exothermic reaction can lead to reagent decomposition. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Pyrazole: Dissolve the starting pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the pH is neutral (~7-8). This step neutralizes the acidic reaction mixture and hydrolyzes the intermediate to the aldehyde. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure aldehyde.[10][11]

Self-Validation & Characterization:

  • Expected Yield: 70-85%.

  • Appearance: White to off-white solid.

  • ¹H NMR: The key signal to confirm success is the appearance of a singlet for the aldehyde proton (–CHO) at approximately δ 9.8-10.0 ppm.[12]

  • IR Spectroscopy: A strong absorption band will appear around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

Part II: Synthesis of Diverse Analogues from Pyrazole Aldehyde

With the key intermediate in hand, a library of analogues can be generated. The following protocols detail methods for creating imine, secondary amine, and vinyl-linked derivatives.

Protocol 2: Synthesis of Schiff Base (Imine) Analogues

Principle: This protocol describes the acid-catalyzed condensation of the pyrazole aldehyde with various primary amines. The reaction forms a C=N double bond, allowing for the introduction of a wide array of aryl or alkyl substituents.[13]

Procedure:

  • In a round-bottom flask, dissolve the pyrazole aldehyde (1 equivalent) and a substituted primary amine (1.1 equivalents) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. The formation of the more nonpolar imine product should be evident.

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.

Self-Validation & Characterization:

  • ¹H NMR: The aldehyde proton signal (δ ~9.9 ppm) will disappear, and a new singlet for the imine proton (–CH=N–) will appear at δ 8.2-8.5 ppm.

  • IR: The aldehyde C=O peak disappears, and a new C=N stretching band appears around 1620-1640 cm⁻¹.

Protocol 3: Synthesis of Secondary Amine Analogues via Reductive Amination

Principle: This two-step, one-pot procedure first forms the imine intermediate as in Protocol 2, which is then immediately reduced in situ with a mild reducing agent like sodium borohydride (NaBH₄) to yield a more flexible secondary amine linker.[12]

G A Pyrazole-CHO C [Imine Intermediate] A->C Condensation (-H2O) B R-NH2 B->C Condensation (-H2O) E Pyrazole-CH2-NH-R C->E Reduction D NaBH4 D->E Reduction

Diagram 2: Reductive amination workflow.

Procedure:

  • Follow steps 1 and 2 from Protocol 2, stirring the aldehyde and amine with acetic acid in methanol at room temperature for 1 hour to allow for imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • In small portions, slowly add sodium borohydride (NaBH₄) (1.5 equivalents). The choice of NaBH₄ is deliberate; it is mild enough to reduce the imine without affecting other functional groups like the sulfonamide. Caution: Hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and stir at room temperature for an additional 2-3 hours.

  • Quench the reaction by slowly adding water. Concentrate the mixture in vacuo to remove the methanol.

  • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to give the crude product.

  • Purify by flash column chromatography.

Self-Validation & Characterization:

  • ¹H NMR: The disappearance of both the aldehyde and imine proton signals, and the appearance of a new singlet or doublet for the methylene protons (–CH₂–) next to the amine at approximately δ 4.5-4.8 ppm.

  • Mass Spectrometry: The molecular weight of the product will correspond to the addition of the amine fragment plus 2 mass units (from the reduction of C=N to CH-NH) compared to the imine intermediate.[14]

Data Presentation and Analysis

The structural integrity of synthesized analogues must be rigorously confirmed. Below is a representative table of expected characterization data.

Compound IDSynthetic ProtocolR-GroupYield (%)M.p. (°C)Key ¹H NMR Signal (δ ppm)
INT-1 Protocol 1(Aldehyde)82175-1779.95 (s, 1H, CHO)
ANA-01 Protocol 24-Fluorophenyl91210-2128.41 (s, 1H, CH=N)
ANA-02 Protocol 2Cyclohexyl88198-2008.25 (s, 1H, CH=N)
ANA-03 Protocol 34-Methoxyphenyl75184-1864.62 (s, 2H, CH₂-N)
ANA-04 Protocol 3Benzyl78191-1934.71 (s, 2H, CH₂-N)

Table 1: Representative data for synthesized celecoxib analogues.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are indispensable. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group, which should appear as a sharp singlet.[15][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of all novel compounds.[17]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final compounds, which should typically be >95% for biological screening.

References

Application Note: 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde as a Privileged Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Protein kinases are a critical class of enzymes and a focal point for modern therapeutic development, particularly in oncology. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This is due to its unique electronic properties and ability to form key interactions within the ATP-binding site of kinases.[1] The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a highly versatile building block for the synthesis of novel kinase inhibitors. We will explore the rationale behind its design, provide detailed protocols for its synthesis, and demonstrate its application in constructing potential kinase inhibitors through a robust reductive amination protocol.

The Strategic Advantage of the 3-(Trifluoromethyl)pyrazole Scaffold

The efficacy of this compound as a precursor for kinase inhibitors stems from the synergistic contributions of its three key components: the pyrazole core, the trifluoromethyl group at the 3-position, and the carbaldehyde at the 4-position.

The Pyrazole Core: A Proven Hinge-Binding Motif

The pyrazole scaffold is a cornerstone in the design of small molecule protein kinase inhibitors (PKIs).[1][4] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing it to mimic the adenine moiety of ATP and form crucial hydrogen bonds with the "hinge" region of the kinase active site. This interaction anchors the inhibitor, providing a foundation for high-potency binding.[1] Numerous clinically successful PKIs, such as Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole ring, underscoring its importance as a privileged structure in drug design.[4]

The Trifluoromethyl Group: Enhancing Drug-Like Properties

The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of drug candidates.[3][5] The trifluoromethyl (-CF₃) group is particularly advantageous for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug, potentially reducing dosing frequency.[6]

  • Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes and improve oral bioavailability.[3][7]

  • Enhanced Binding Affinity: As a strong electron-withdrawing group, the -CF₃ moiety can modulate the electronics of the pyrazole ring and influence electrostatic interactions with the target protein, often leading to improved binding affinity and potency.[3]

  • Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, allowing for fine-tuning of steric and electronic properties to optimize target engagement and selectivity.[6]

PropertyMethyl (-CH₃)Chlorine (-Cl)Trifluoromethyl (-CF₃)Causality & Advantage in Kinase Inhibitor Design
Electronic Effect Electron-donatingElectron-withdrawingStrongly Electron-withdrawingModulates pKa of pyrazole nitrogens, enhancing hinge-binding interactions.[3]
Metabolic Stability Prone to oxidationStableExceptionally StableBlocks a key metabolic hotspot, increasing drug half-life.
Lipophilicity (Hansch π) +0.5+0.7+0.88Improves cell membrane permeability and oral absorption.[3]
Steric Profile (van der Waals) CompactSimilar to MethylCompactProvides a minimal steric footprint while maximizing electronic benefits.[3]

Table 1: Comparison of the physicochemical properties of the trifluoromethyl group with other common substituents and their implications for drug design.

The 4-Carbaldehyde: A Versatile Synthetic Handle

The aldehyde functional group at the C4 position of the pyrazole ring is a versatile chemical handle. It serves as a key reaction site for introducing molecular diversity, allowing for the construction of large libraries of compounds from a single, common intermediate. The most prevalent transformation is reductive amination, which enables the facile introduction of a wide variety of amine-containing side chains, crucial for targeting specific sub-pockets within the kinase active site and optimizing selectivity and potency.[8][9]

Synthesis of the Core Intermediate: this compound

The most efficient and widely used method for the formylation of electron-rich heterocycles like pyrazoles is the Vilsmeier-Haack reaction.[8][10] This protocol outlines a common two-step synthesis starting from a trifluoromethyl β-diketone.

cluster_0 Step A: Pyrazole Ring Formation cluster_1 Step B: Vilsmeier-Haack Formylation A 4,4,4-Trifluoro-1-(phenyl)-1,3-butanedione C 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole A->C Ethanol, Reflux B Hydrazine Hydrate B->C E 3-(Trifluoromethyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde C->E 0°C to 70°C D POCl₃, DMF (Vilsmeier Reagent) D->E

Diagram 1: General synthetic workflow for this compound.

Protocol 1: Two-Step Synthesis of a 3-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Intermediate

Note: This protocol is a representative example. Substituents on the hydrazine (e.g., phenylhydrazine vs. hydrazine hydrate) will determine the N1-substituent on the final pyrazole product.

Step A: Synthesis of 3-(Trifluoromethyl)-1-phenyl-1H-pyrazole

  • To a solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in ethanol (5 mL/mmol), add phenylhydrazine (1.05 eq).

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pyrazole product, which can often be used in the next step without further purification.

Step B: Vilsmeier-Haack Formylation

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with vigorous stirring. Maintain the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Add a solution of the 3-(trifluoromethyl)-1-phenyl-1H-pyrazole (from Step A, 1.0 eq) in DMF dropwise to the Vilsmeier reagent.

  • After the addition, allow the reaction to warm to room temperature and then heat to 70-80°C for 2-4 hours. Monitor the reaction by TLC.[10]

  • Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 3-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[11]

Application in Kinase Inhibitor Synthesis: A General Protocol

The aldehyde functionality is an ideal electrophile for nucleophilic attack by an amine, followed by reduction of the resulting imine to a stable secondary or tertiary amine. This two-step, one-pot process is known as reductive amination and is a workhorse reaction in medicinal chemistry.

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 3-(CF₃)-1H-pyrazole- 4-carbaldehyde C Imine/Iminium Ion Intermediate A->C DCM or DCE, rt B Primary/Secondary Amine (R¹R²NH) B->C E Final Kinase Inhibitor Scaffold C->E Stir overnight, rt D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Diagram 2: Workflow for kinase inhibitor synthesis via reductive amination.

Protocol 2: Synthesis of a Pyrazole-Based Kinase Inhibitor via Reductive Amination

This protocol details a general procedure for coupling the pyrazole carbaldehyde with a diverse range of amines.[9]

Materials:

  • This compound (1.0 eq)

  • Selected primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the this compound (1.0 eq) and the selected amine (1.1 eq) in DCM.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by TLC.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Note: NaBH(OAc)₃ is a mild reducing agent ideal for this transformation and is tolerant of the slightly acidic conditions that can form.

  • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Stir for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure pyrazole-amine derivative.

EntryAmine (R-NH₂)ProductExpected Yield
1AnilineN-phenyl-[3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamineGood to Excellent
24-Morpholine4-[[3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]morpholineExcellent
3BenzylamineN-benzyl-[3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamineGood to Excellent
4Piperidine1-[[3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]piperidineExcellent

Table 2: Representative examples of amines for reductive amination, showcasing the versatility of the protocol.

Case Study: Targeting a Representative Kinase Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative disorders and inflammatory diseases.[1] Ruxolitinib, an FDA-approved drug for myelofibrosis, is a potent JAK1/JAK2 inhibitor built upon a pyrazole scaffold.[1] The pyrazole-based inhibitors synthesized using the protocols herein can be screened for activity against such therapeutically relevant pathways.

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates (P) stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription (Proliferation, Inflammation) nucleus->gene_transcription Initiates inhibitor Pyrazole-Based Kinase Inhibitor inhibitor->jak INHIBITS ATP BINDING

Diagram 3: Simplified JAK-STAT signaling pathway illustrating the site of action for a pyrazole-based kinase inhibitor.

Conclusion

This compound is a powerful and versatile building block for the discovery of novel kinase inhibitors. The strategic combination of a privileged pyrazole scaffold, a drug-property-enhancing trifluoromethyl group, and a synthetically tractable carbaldehyde handle provides an ideal starting point for medicinal chemistry campaigns. The detailed protocols provided in this application note offer a reliable and robust framework for synthesizing this key intermediate and utilizing it to generate diverse libraries of potential therapeutic agents targeting a wide range of protein kinases.

References

Developing Novel Heterocycles from 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Synthetic Guide

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE & PROTOCOLS

Introduction: The Strategic Importance of Trifluoromethylated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] Its planar, electron-rich structure is amenable to diverse chemical modifications, facilitating targeted interactions with biological macromolecules.[1] The introduction of a trifluoromethyl (CF₃) group into this scaffold dramatically enhances its therapeutic potential. The CF₃ group is a powerful modulator of physicochemical properties, often improving metabolic stability, increasing lipophilicity, and altering the acidity of adjacent functional groups.[2] These attributes are highly desirable in drug design, frequently leading to superior pharmacokinetic and pharmacodynamic profiles.

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a particularly valuable and versatile building block for the synthesis of novel heterocyclic systems.[3] The aldehyde functionality at the 4-position serves as a reactive handle for a wide array of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, enabling the construction of complex molecular architectures.[3][4] This guide provides detailed protocols and mechanistic insights for leveraging this key intermediate in the development of innovative heterocyclic compounds for pharmaceutical and agrochemical research.

PART 1: Foundational Synthetic Strategies

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbon, which is further activated by the electron-withdrawing trifluoromethyl group on the pyrazole ring.[3] This section outlines core synthetic transformations that exploit this reactivity.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a robust method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound.[5] This reaction is particularly effective with this compound, providing access to a variety of Michael acceptors that are themselves valuable intermediates for further heterocyclic synthesis.[5][6]

Causality of Experimental Choices:

  • Catalyst: Mild bases like piperidine or ammonium carbonate are typically employed to deprotonate the active methylene compound, generating the nucleophilic carbanion.[5][7] The choice of a mild base prevents unwanted side reactions with the sensitive pyrazole core.

  • Solvent: Protic solvents like ethanol or aqueous ethanol mixtures are often used to facilitate the dissolution of reactants and the catalyst.[5][7] In some cases, solvent-free conditions with grinding can offer a green and efficient alternative.[5]

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)malononitrile.

Materials:

  • This compound (1.0 mmol, 178.11 mg)[8]

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Piperidine (0.1 mmol, 9.9 µL)

  • Ethanol (15 mL)

Procedure:

  • To a 50 mL round-bottom flask, add this compound and malononitrile.

  • Add ethanol and stir until all solids are dissolved.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, a precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum.

Expected Outcome: A crystalline solid product with a high yield. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Pyrazole_Aldehyde 3-(Trifluoromethyl)-1H- pyrazole-4-carbaldehyde Solvent Ethanol Pyrazole_Aldehyde->Solvent Malononitrile Malononitrile Malononitrile->Solvent Catalyst Piperidine (cat.) Catalyst->Solvent Temperature Room Temperature Solvent->Temperature Time 2-4 hours Temperature->Time Precipitation Cooling / Precipitation Time->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Drying under Vacuum Washing->Drying Product Knoevenagel Adduct Drying->Product

Caption: Workflow for the synthesis of Knoevenagel adducts.

PART 2: Construction of Fused Heterocyclic Systems

The aldehyde group of this compound is a key synthon for building fused pyrazole systems, such as pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest due to their wide range of biomedical applications.[9][10]

Friedländer Annulation for Pyrazolo[3,4-b]pyridines

The Friedländer synthesis is a classic and efficient method for constructing quinoline and pyridine rings. A variation of this reaction, involving the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, is widely used to synthesize pyrazolo[3,4-b]pyridines.[9] Alternatively, starting from the pyrazole-4-carbaldehyde, a multi-step or multicomponent approach can be employed.

A powerful strategy involves a three-component reaction between this compound, an active methylene nitrile (e.g., malononitrile), and a compound with an active methylene group (e.g., dimedone or ethyl acetoacetate) under catalyst-free conditions or with a mild base.[11]

Protocol 2: Three-Component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

Objective: To synthesize a substituted pyrazolo[3,4-b]pyridine via a one-pot, three-component reaction.

Materials:

  • This compound (1.0 mmol, 178.11 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 mmol, 140.18 mg)

  • Piperidine (0.2 mmol, 19.8 µL)

  • Ethanol (20 mL)

Procedure:

  • In a 100 mL round-bottom flask, combine this compound, malononitrile, and dimedone in ethanol.

  • Add piperidine as a catalyst and equip the flask with a reflux condenser.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Mechanistic Insight: The reaction likely proceeds through an initial Knoevenagel condensation between the pyrazole aldehyde and malononitrile. This is followed by a Michael addition of the enolate of dimedone to the α,β-unsaturated nitrile. The sequence concludes with an intramolecular cyclization and tautomerization to yield the final, stable pyrazolo[3,4-b]pyridine system.

Logical Flow of the Three-Component Reaction

Three_Component_Reaction A Pyrazole Aldehyde Intermediate1 Knoevenagel Adduct (α,β-Unsaturated Nitrile) A->Intermediate1 Knoevenagel Condensation B Malononitrile B->Intermediate1 C Dimedone Intermediate2 Michael Adduct C->Intermediate2 Intermediate1->Intermediate2 Michael Addition Product Pyrazolo[3,4-b]pyridine Derivative Intermediate2->Product Intramolecular Cyclization & Tautomerization

Caption: Mechanistic pathway for the three-component synthesis.

PART 3: Advanced Applications in Multicomponent and Cycloaddition Reactions

The versatility of this compound extends to more complex transformations, offering access to highly functionalized and unique heterocyclic frameworks.

Multicomponent Reactions (MCRs)

MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[12] Pyrazole aldehydes are excellent substrates for MCRs.[13]

For instance, a microwave-assisted, one-pot multicomponent procedure can be used to synthesize 1H-pyrazolo[4,3-c]pyridines.[14] This involves the reaction of a halo-substituted 3-(trifluoromethyl)pyrazole-4-carbaldehyde with a terminal alkyne and an amine under Sonogashira-type cross-coupling conditions.[14]

[3+2] Cycloaddition Reactions

While the aldehyde itself does not directly participate as a dipole or dipolarophile in cycloadditions, it serves as a precursor to substrates that do. For example, the aldehyde can be converted into an alkyne via a Corey-Fuchs or Seyferth-Gilbert homologation. This pyrazole-alkyne can then undergo [3+2] cycloaddition reactions with azides (Click Chemistry) or nitrile imines to form triazole or new pyrazole rings, respectively, creating complex bis-heterocyclic systems.[15][16][17]

Table 1: Summary of Synthetic Strategies and Products

Reaction TypeKey ReactantsCatalyst/ConditionsResulting Heterocycle Class
Knoevenagel Condensation Active Methylene Compounds (e.g., malononitrile, ethyl cyanoacetate)Piperidine, (NH₄)₂CO₃ / RTPyrazolyl-substituted Alkenes
Friedländer Annulation (3-Component) Malononitrile, DimedonePiperidine / RefluxPyrazolo[3,4-b]pyridines
Sonogashira MCR Terminal Alkynes, AminesPd/Cu catalyst, MicrowavePyrazolo[4,3-c]pyridines[14]
[3+2] Cycloaddition Via alkyne derivative + Azides or Nitrile IminesCu(I) for azides / Base for nitrile iminesPyrazolyl-Triazoles or Bis-Pyrazoles

Conclusion and Future Outlook

This compound is a powerhouse intermediate for synthetic chemists. Its inherent reactivity, modulated by the potent electron-withdrawing CF₃ group, provides a reliable entry point to a vast chemical space of novel heterocyles. The protocols outlined in this guide demonstrate its utility in fundamental transformations like the Knoevenagel condensation and in more sophisticated multicomponent strategies for building fused ring systems like pyrazolo[3,4-b]pyridines. The continued exploration of this building block in innovative cycloaddition and MCR pathways will undoubtedly lead to the discovery of new molecular entities with significant potential in drug development and materials science.

References

Application Note: A Robust and Scalable Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, scalable, and robust protocol for the synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a key building block in the development of pharmaceuticals and agrochemicals. The synthesis leverages the Vilsmeier-Haack reaction, a reliable and well-documented method for the formylation of electron-rich heterocyclic systems.[1][2][3][4] This guide offers in-depth technical insights, step-by-step protocols, safety considerations, and analytical validation methods to ensure a successful and reproducible scale-up.

Introduction and Strategic Importance

This compound is a highly valuable intermediate in medicinal and agricultural chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity of molecules to their biological targets, while the pyrazole-4-carbaldehyde moiety serves as a versatile handle for further chemical modifications.[5][6] Given its importance, a reliable and scalable synthetic route is paramount for ensuring a consistent supply for research and development pipelines.

This document outlines a preferred industrial-scale synthesis that prioritizes safety, efficiency, and product purity. The chosen method is the Vilsmeier-Haack formylation of 3-(trifluoromethyl)-1H-pyrazole. This approach is favored for its use of readily available and cost-effective reagents, as well as its generally high yields and straightforward work-up procedures.[2][7][8]

Synthetic Strategy: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction involves the formylation of an electron-rich substrate using a Vilsmeier reagent, which is typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3][4] The electrophilic Vilsmeier reagent then attacks the electron-rich pyrazole ring to introduce the formyl group.

Diagram 1: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_synthesis Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole 3-(Trifluoromethyl)-1H-pyrazole Pyrazole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up

Caption: Workflow of the Vilsmeier-Haack formylation.

Detailed Scale-Up Protocol

This protocol is designed for a laboratory scale-up synthesis and can be adapted for larger production volumes with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-(Trifluoromethyl)-1H-pyrazole≥97%Commercially Available
Phosphorus oxychloride (POCl₃)ReagentSigma-Aldrich, etc.Highly corrosive and water-reactive.[9][10]
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableShould be dry to prevent quenching of the Vilsmeier reagent.
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)ACSCommercially AvailableFor neutralization.
Brine (Saturated NaCl solution)ACSPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACSCommercially AvailableFor drying.
Equipment
3-Neck Round Bottom FlaskAppropriate size for the scale.
Mechanical StirrerFor efficient mixing.
Addition FunnelFor controlled addition of reagents.
ThermometerTo monitor reaction temperature.
Inert Gas Inlet (N₂ or Ar)To maintain anhydrous conditions.
Ice BathFor temperature control.
Heating Mantle with ControllerFor controlled heating.
Rotary EvaporatorFor solvent removal.
Standard Glassware for Work-upSeparatory funnel, beakers, etc.
Step-by-Step Synthesis

Step 1: Preparation of the Vilsmeier Reagent

  • Set up a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and an inert gas inlet.

  • Under a gentle flow of nitrogen, charge the flask with anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve 3-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane (DCM) in a separate flask.

  • Add the pyrazole solution to the Vilsmeier reagent mixture dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature between 0-10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours.[11] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath.

  • Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (pH ~7). Caution: This is an exothermic process and will release gas. Ensure adequate ventilation and controlled addition.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.[5]

Quantitative Data Summary
ParameterValue
Molar Ratio (Pyrazole:POCl₃:DMF)1 : 1.2 : 3
Reaction Temperature60-70 °C
Reaction Time4-6 hours
Expected Yield75-85%
Purity (post-purification)>97%[12]

Safety and Handling

Phosphorus Oxychloride (POCl₃):

  • Hazards: Highly corrosive, toxic by inhalation and ingestion, and reacts violently with water.[9][10][13]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[14]

  • Storage: Store in a tightly sealed container under an inert atmosphere, away from moisture and combustible materials.[10][14]

  • Spills: Neutralize small spills with sodium bicarbonate and absorb with an inert material. For larger spills, evacuate the area and contact emergency services.

N,N-Dimethylformamide (DMF):

  • Hazards: Harmful if inhaled or absorbed through the skin. It is a suspected teratogen.

  • Handling: Use in a fume hood and wear appropriate PPE.

General Precautions:

  • The quenching step is highly exothermic and requires careful, slow addition of the quenching solution.

  • Ensure all glassware is dry before use to prevent the violent reaction of POCl₃ with water.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the aldehyde proton and the pyrazole ring protons.

  • ¹³C NMR: To identify the carbonyl carbon of the aldehyde and the carbons of the pyrazole ring and trifluoromethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (164.08 g/mol ).[15]

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the C=O (aldehyde) and N-H bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and scalable method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers and drug development professionals can reliably produce this important building block in high yield and purity. The straightforward nature of this synthesis makes it an attractive choice for both laboratory and industrial applications.

References

Application Notes & Protocols for the Purification of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a key building block in pharmaceutical and agrochemical research. The presence of the electron-withdrawing trifluoromethyl group and the reactive carbaldehyde moiety necessitates robust purification strategies to remove starting materials, byproducts, and isomers.[1][2] This document outlines methodologies including crystallization, column chromatography, and acid-base extraction, providing the underlying chemical principles and step-by-step instructions to achieve high purity for downstream applications.

Introduction: The Challenge of Purity

This compound is a versatile heterocyclic compound.[1] Its trifluoromethyl group enhances metabolic stability and lipophilicity in drug candidates, making it a valuable synthon.[2] However, synthetic routes, such as the Vilsmeier-Haack reaction, can lead to a variety of impurities, including regioisomers and unreacted starting materials.[3] Achieving the high purity essential for drug development and mechanistic studies requires carefully selected purification techniques. This guide offers a multi-faceted approach to purifying this compound, ensuring reproducibility and high-quality results.

Core Purification Strategies

The choice of purification method hinges on the scale of the synthesis and the nature of the impurities. The principal techniques applicable to this compound are:

  • Recrystallization: Ideal for large-scale purification where the compound is a solid and a suitable solvent system can be identified.

  • Silica Gel Chromatography: A highly versatile technique for separating compounds with different polarities, effective for removing closely related impurities.

  • Acid-Base Extraction: An effective preliminary purification step to remove acidic or basic impurities.

The following sections provide detailed protocols and the scientific rationale for each method.

Protocol I: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Rationale for Solvent Selection

The polarity of this compound is influenced by the polar pyrazole ring and carbaldehyde group, and the more nonpolar trifluoromethyl group. A solvent system of intermediate polarity is often a good starting point. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, provide the flexibility to fine-tune the solubility.[4]

Data Presentation: Solvent Properties for Recrystallization
Solvent/SystemBoiling Point (°C)Polarity IndexNotes
Ethanol785.2Good "soluble" solvent for pyrazole derivatives.[4]
Water1009.0Good "insoluble" solvent when paired with a more soluble one.[4]
Ethyl Acetate774.4Moderate polarity, often used in combination with hexane.[4]
Hexane690.1Nonpolar, good for precipitating more polar compounds.[4]
Isopropanol824.3An alternative to ethanol.[4]
Acetone565.1Can be effective, but its low boiling point can lead to rapid evaporation.[4]
Step-by-Step Protocol for Mixed-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the first sign of persistent turbidity (cloudiness) is observed. This indicates that the solution is saturated.

  • Re-solubilization: Add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.

  • Crystallization: As the solution cools, the solubility of the pyrazole derivative will decrease, leading to the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying crude Crude Compound hot_solvent Add Minimum Hot Ethanol crude->hot_solvent dissolved Completely Dissolved Solution hot_solvent->dissolved add_water Add Water until Turbid dissolved->add_water re_solubilize Add Ethanol to Clarify add_water->re_solubilize cool Slow Cooling re_solubilize->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry purified Purified Product dry->purified

Caption: Workflow for mixed-solvent recrystallization.

Protocol II: Silica Gel Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Due to the polar nature of the pyrazole-carbaldehyde core, it will interact with the silica gel. The trifluoromethyl group will slightly reduce this polarity.

Rationale for Eluent System Selection

A mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.25-0.35 for the desired compound, allowing for good separation from impurities.

Step-by-Step Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualization: Column Chromatography Workflow

Chromatography_Workflow start Crude Product load Load onto Silica Gel Column start->load elute Elute with Solvent Gradient (e.g., Hexane to Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->elute Adjust Gradient combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for purification by flash column chromatography.

Protocol III: Acid-Base Extraction

This technique is useful for removing acidic or basic impurities from a neutral compound. The pyrazole ring has a weakly basic nitrogen atom, which can be protonated by a strong acid. However, the electron-withdrawing trifluoromethyl group reduces this basicity. Conversely, impurities with acidic or more strongly basic functional groups can be selectively removed.

Rationale

By dissolving the crude product in an organic solvent and washing with an aqueous acid, basic impurities will be protonated and move to the aqueous layer. A subsequent wash with an aqueous base will remove acidic impurities in a similar fashion. The neutral this compound will remain in the organic layer.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude product in an inert organic solvent such as dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). Drain the aqueous layer. Repeat the wash if necessary.

  • Base Wash: Wash the organic layer with a dilute aqueous base (e.g., 1 M NaHCO₃) to remove acidic impurities. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Evaporation: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified product.

Purity Assessment

After purification, the purity of this compound should be assessed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any residual impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity determination.

Conclusion

The purification of this compound can be effectively achieved through recrystallization, silica gel chromatography, or a combination of these methods. The choice of technique will depend on the specific impurities present and the scale of the reaction. The protocols provided in this guide offer a robust starting point for researchers to obtain this valuable building block in high purity, facilitating its use in the synthesis of novel bioactive molecules.

References

Application Note: A Multi-faceted Approach to the Analytical Characterization of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies required for the complete structural elucidation and purity assessment of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1001020-14-9). As a pivotal building block in medicinal chemistry and drug discovery, rigorous characterization of this intermediate is paramount to ensure the integrity of downstream synthesis and the validity of biological screening results. This guide moves beyond rote procedures to explain the scientific rationale behind each technique, offering field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

Introduction: The Significance of a Well-Characterized Intermediate

This compound is a heterocyclic compound of significant interest. The pyrazole core is a common scaffold in pharmaceuticals, known for a wide spectrum of biological activities.[1] The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the aldehyde functionality serves as a versatile chemical handle for further molecular elaboration.[2]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₃F₃N₂OPubChem[3]
Molecular Weight 164.09 g/mol PubChem[3][4]
CAS Number 1001020-14-9PubChem[3][4]
IUPAC Name This compoundPubChem[3]
Appearance Expected to be a solidGeneral chemical knowledge
Analytical Characterization Workflow

The following diagram outlines the logical flow for a comprehensive characterization of a newly synthesized or procured batch of the title compound.

G cluster_0 Primary Structural Confirmation cluster_1 Functional Group & Empirical Formula Verification cluster_2 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS High-Resolution MS (HRMS) NMR->MS Confirms Connectivity & Molecular Formula Report Comprehensive Certificate of Analysis MS->Report FTIR FTIR Spectroscopy EA Elemental Analysis (CHN) FTIR->EA Confirms Functional Groups & Elemental Composition EA->Report HPLC RP-HPLC HPLC->Report Sample Sample Batch of 3-(trifluoromethyl)-1H- pyrazole-4-carbaldehyde Sample->NMR Sample->FTIR Sample->HPLC

References

Troubleshooting & Optimization

Technical Support Center: Pyrazole-4-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of pyrazole-4-carbaldehydes, pivotal intermediates in pharmaceutical and materials science, is frequently accomplished via the Vilsmeier-Haack reaction. While powerful, this formylation method is not without its challenges. This guide provides in-depth troubleshooting for common side reactions and experimental pitfalls encountered by researchers. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also proactively optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion to Pyrazole-4-Carbaldehyde

Question: "My Vilsmeier-Haack reaction is resulting in a low yield of the desired pyrazole-4-carbaldehyde, or I am recovering only my starting material. What are the likely causes and how can I fix this?"

Answer:

Low conversion is a frequent issue stemming from the electronic and steric properties of your pyrazole substrate, as well as suboptimal reaction conditions. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success hinges on the pyrazole ring being sufficiently electron-rich to attack the Vilsmeier reagent (the electrophile).[1]

  • N-Unsubstituted Pyrazole: If your pyrazole lacks a substituent at the N-1 position, it can be deprotonated under the reaction conditions. This forms a pyrazolate anion, which deactivates the ring towards electrophilic attack.

    • Protocol: Ensure your pyrazole is N-substituted. If your synthesis requires the N-H moiety in the final product, you must use a protecting group that is stable to Vilsmeier-Haack conditions and can be removed later.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) on the pyrazole ring significantly reduce its nucleophilicity. This deactivation can slow the reaction to a crawl or prevent it entirely.[2]

    • Troubleshooting: For pyrazoles with strong EWGs, you may need to employ more forcing conditions. However, be aware that this can lead to other side reactions.

      • Increase Temperature: Carefully raise the reaction temperature, monitoring by TLC for product formation and decomposition.

      • Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent can sometimes drive the reaction to completion. A 5-fold excess of DMF and 2-fold excess of POCl₃ has been shown to improve yields over a 2-fold excess of both.[2]

  • Steric Hindrance: Bulky substituents at the N-1 or C-5 positions can sterically hinder the approach of the Vilsmeier reagent to the C-4 position. In some cases, bulky N-alkyl groups can even be cleaved under harsh conditions (see Issue 4).[2]

    • Solution: If possible, choose a less sterically demanding N-substituent for your synthetic route.

  • Insufficient Vilsmeier Reagent Activity: The Vilsmeier reagent (a chloroiminium salt) is sensitive to moisture.

    • Protocol: Always use anhydrous DMF and ensure all glassware is thoroughly flame-dried or oven-dried. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Prepare the Vilsmeier reagent at 0 °C before the dropwise addition of the pyrazole solution.

  • Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere, add anhydrous DMF (5-6 equivalents). Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (2-4 equivalents) dropwise with vigorous stirring.[3]

  • Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white, viscous liquid or solid indicates the generation of the Vilsmeier reagent.

  • Reaction: Dissolve your N-substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After addition, allow the reaction to warm to room temperature, then heat to 70-120 °C. The optimal temperature will depend on the reactivity of your substrate and should be determined empirically.[2]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture and pour it slowly onto crushed ice. Neutralize carefully with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is ~7-8.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

The following table, adapted from Popov, A. V. et al., illustrates the effect of different substituents on the formylation of 5-chloro-1H-pyrazoles, highlighting the challenges posed by electron-withdrawing and sterically bulky groups.[2]

EntryR (at C3)R' (at N1)Yield of 4-carbaldehyde (%)Notes
1PropylMethyl82Good yield with simple alkyl groups.
2PropylPhenyl52Phenyl group is more deactivating than methyl.
3PhenylMethyl65
44-NitrophenylMethyl0Strong EWG prevents formylation.
5Propyltert-Butyl0Bulky t-Bu group leads to dealkylation.
6CF₃Methyl0Strong EWG prevents formylation.
Issue 2: Formation of Fused Heterocyclic Byproducts

Question: "I've observed a significant byproduct with a much higher molecular weight than my expected aldehyde. My mass spectrometry data suggests a fused bicyclic structure. What is happening?"

Answer:

Under Vilsmeier-Haack conditions, certain substituted pyrazoles can undergo intramolecular cyclization to form fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines . This side reaction is particularly prevalent when the pyrazole substrate possesses an acetamido group at the C-5 position.

The reaction is initiated by the Vilsmeier reagent activating the acetyl group of the 5-acetamidopyrazole. This is followed by an intramolecular cyclization and subsequent dehydration and chlorination steps to yield the fused pyridine ring.

G cluster_0 Activation & Cyclization cluster_1 Aromatization cluster_2 Further Reaction A 5-Acetamidopyrazole C Activated Intermediate A->C B Vilsmeier Reagent (POCl₃/DMF) B->C D Intramolecular Cyclization C->D E Cyclized Intermediate D->E F Dehydration & Chlorination E->F G 6-Chloro-pyrazolo[3,4-b]pyridine F->G H Vilsmeier Formylation G->H I Pyrazolo[3,4-b]pyridine- 5-carbaldehyde H->I

This pathway can sometimes become the major reaction, yielding the 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde as the main product instead of the simple formylation of the pyrazole ring itself.[4]

  • Avoid Acetamido Precursors: If your goal is simple C-4 formylation, avoid using 5-acetamidopyrazoles as starting materials for the Vilsmeier-Haack reaction.

  • Modify Reaction Conditions: Lowering the reaction temperature and using a minimal excess of the Vilsmeier reagent might favor the standard formylation over the cyclization pathway, though this may come at the cost of overall conversion.

  • Purification: These fused byproducts generally have very different polarity profiles compared to the desired pyrazole-4-carbaldehyde. They can typically be separated using silica gel column chromatography.

    • Protocol: Start with a non-polar eluent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar aldehyde should elute before the more polar fused heterocyclic byproduct.

Issue 3: Unwanted Halogenation and Other Substituent Modifications

Question: "My product's mass spectrum shows an unexpected chlorine atom, or other changes to a side chain on my pyrazole. What kind of side reactions could cause this?"

Answer:

The Vilsmeier-Haack reagent and the reaction conditions can induce several unintended modifications to substituents on the pyrazole ring.

  • Chlorination of Hydroxyl Groups: If your pyrazole substrate has a hydroxyl group, particularly on an alkyl side chain (e.g., a hydroxyethyl group), the POCl₃ can act as a chlorinating agent, replacing the -OH with -Cl.[5] This is a common side reaction for alcohols in the presence of POCl₃.

    • Mitigation: Protect the hydroxyl group with a protecting group stable to acidic conditions (e.g., a silyl ether) before performing the Vilsmeier-Haack reaction.

  • Dehydrochlorination: If your pyrazole possesses a chloroalkyl substituent (e.g., a 1-chloroethyl group), the heat of the reaction can promote an elimination reaction, forming a vinyl group. This newly formed double bond can then itself be a target for formylation.[2]

    • Example: 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole can yield not only the expected 4-carbaldehyde but also 5-chloro-1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde as a byproduct.[2]

    • Mitigation: Run the reaction at the lowest possible temperature that still allows for the primary formylation to occur. Monitor carefully by TLC to minimize the formation of this byproduct.

  • Hydroxymethylation: At prolonged reaction times and higher temperatures (>100-120°C), DMF can decompose slightly to generate small amounts of formaldehyde in situ. This can lead to a minor amount of hydroxymethylation at the C-4 position, yielding a (pyrazol-4-yl)methanol derivative.

    • Mitigation: Avoid unnecessarily long reaction times and excessive temperatures. Once TLC indicates the consumption of the starting material, proceed with the work-up.

Issue 4: Purification and Analytical Characterization Challenges

Question: "My reaction produced a mixture of products. How can I effectively purify my target pyrazole-4-carbaldehyde and confirm its structure?"

Answer:

A multi-step approach involving extraction, chromatography, and spectroscopic analysis is essential for isolating and validating your product.

G A Reaction Work-up (Quench with Ice, Neutralize) B Crude Product (Precipitate/Extract) A->B C Column Chromatography (Silica Gel) B->C D Fraction Collection (Monitor by TLC) C->D E Solvent Evaporation D->E F Purity Check (NMR, LC-MS) E->F G Recrystallization (e.g., Ethanol/Hexane) F->G If necessary H Pure Pyrazole-4-carbaldehyde F->H If pure G->H

  • Column Chromatography: This is the most effective method for separating the desired aldehyde from most side products.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically effective.

      • Starting Point: Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent.

      • Example: For separating 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes from related byproducts, an eluent system of ethyl acetate/n-hexane (1:5, v/v) has been successfully used.[6]

  • Recrystallization: If the product isolated from chromatography is a solid but still contains minor impurities, recrystallization can be an excellent final purification step. Common solvent systems include ethanol, methanol, or mixtures like ethyl acetate/hexane.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive tool for confirming the structure and regiochemistry.

  • ¹H NMR:

    • Aldehyde Proton: Look for a characteristic singlet for the -CHO proton far downfield, typically between δ 9.8 and 10.1 ppm . Its presence is strong evidence of successful formylation.

    • Pyrazole Ring Protons: The C-5 proton of a 1,3,4-trisubstituted pyrazole will appear as a singlet, often between δ 8.3 and 8.5 ppm .[6]

  • ¹³C NMR:

    • Aldehyde Carbonyl: A signal between δ 183 and 185 ppm is indicative of the aldehyde carbon.[7]

    • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) will confirm the substitution pattern.

  • 2D NMR (HMBC/NOESY): In cases of ambiguity, especially with potential regioisomers from the initial pyrazole synthesis, 2D NMR is invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum can show a correlation between the aldehyde proton and the C-4 and C-5 carbons of the pyrazole ring, unequivocally confirming the position of the formyl group.

References

Technical Support Center: Optimization of Reaction Conditions for 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity synthesis of this important heterocyclic building block.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, which is most commonly achieved via the Vilsmeier-Haack formylation of 3-(trifluoromethyl)-1H-pyrazole.

Issue 1: Low to No Product Formation

Question: I am attempting the Vilsmeier-Haack formylation of 3-(trifluoromethyl)-1H-pyrazole, but I am observing very low yields or no formation of the desired 4-carbaldehyde product. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation in the Vilsmeier-Haack reaction of pyrazoles is a common issue that can often be traced back to several key factors. The trifluoromethyl group at the 3-position is strongly electron-withdrawing, which can decrease the nucleophilicity of the pyrazole ring, making it less reactive towards the Vilsmeier reagent (the chloroiminium ion).

Probable Causes & Solutions:

  • Insufficient Reaction Temperature: The Vilsmeier-Haack reaction often requires elevated temperatures to proceed, especially with less reactive substrates.[1] If the reaction is run at too low a temperature, the activation energy for the electrophilic substitution may not be reached.

    • Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it to 70-80 °C, and if necessary, up to 120 °C.[2][3] Monitor the reaction progress by TLC at each stage.

  • Incorrect Stoichiometry of Vilsmeier Reagent: The ratio of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) and the pyrazole substrate is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: Use an excess of the Vilsmeier reagent. A common starting point is to use 2-4 equivalents of POCl₃ and a larger excess of DMF, which can also serve as the solvent.[1]

  • Degradation of Reagents: POCl₃ is sensitive to moisture and can decompose over time. Old or improperly stored POCl₃ will have reduced activity.

    • Solution: Use freshly distilled or a newly opened bottle of POCl₃. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the pure this compound. What are these byproducts and how can I improve the selectivity and purification?

Answer:

The formation of multiple products can complicate the purification process significantly. These byproducts can arise from side reactions or incomplete reactions.

Probable Causes & Solutions:

  • N-Formylation: In pyrazoles with an unsubstituted N-H, electrophilic attack can sometimes occur at the nitrogen atom, leading to the formation of an N-formylated pyrazole. This byproduct can be labile and may revert to the starting material or complicate the work-up.[4]

    • Solution: While N-formylation can be reversible, optimizing the reaction conditions for C-4 formylation is key. Higher temperatures generally favor formylation at the C-4 position of the pyrazole ring.[1]

  • Incomplete Reaction: If the reaction is not driven to completion, you will have a mixture of the starting material and the desired product, which may have similar polarities, making separation by column chromatography challenging.

    • Solution: Increase the reaction time and/or temperature and monitor the disappearance of the starting material by TLC. Using an excess of the Vilsmeier reagent can also help to drive the reaction to completion.[1]

  • Hydrolysis of the Intermediate: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate which is then hydrolyzed during the work-up to yield the aldehyde.[2] Improper work-up can lead to incomplete hydrolysis or degradation of the product.

    • Solution: Ensure the reaction mixture is carefully quenched by pouring it onto crushed ice and then neutralizing with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is basic. This ensures complete hydrolysis of the iminium intermediate to the aldehyde.

Purification Strategy:

  • Column Chromatography: The crude product is typically purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an excellent final purification step to obtain highly pure material.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of pyrazoles?

A1: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][6] The reaction involves two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the pyrazole ring, and an iminium salt intermediate is formed.

  • Hydrolysis: The reaction mixture is then treated with water in a work-up step to hydrolyze the iminium salt, yielding the final pyrazole-4-carbaldehyde.[2]

Q2: Can I use other formylating agents besides POCl₃/DMF?

A2: While the POCl₃/DMF system is the most common for the Vilsmeier-Haack reaction, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride/DMF or thionyl chloride/DMF. However, POCl₃ is generally preferred due to its cost-effectiveness and efficiency. For formylation of pyrazoles, other methods like the Duff reaction have also been reported, which might offer different chemoselectivity.[7]

Q3: How does the trifluoromethyl group affect the regioselectivity of the formylation?

A3: The trifluoromethyl group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution. In the case of 3-(trifluoromethyl)-1H-pyrazole, the C-4 position is the most electron-rich and sterically accessible position for electrophilic attack. The nitrogen atom at position 2 deactivates the C-3 and C-5 positions, further favoring substitution at C-4. Therefore, the Vilsmeier-Haack reaction of 3-(trifluoromethyl)-1H-pyrazole is highly regioselective for the C-4 position.

Q4: What are the optimal conditions for the Vilsmeier-Haack formylation of 3-(trifluoromethyl)-1H-pyrazole?

A4: While the optimal conditions can vary slightly depending on the scale and specific laboratory setup, a general set of optimized conditions can be summarized as follows. These conditions are a good starting point for further optimization.

ParameterRecommended ConditionRationale
Solvent N,N-Dimethylformamide (DMF)Serves as both a reagent and a solvent, and its high boiling point allows for a wide range of reaction temperatures.[1]
Vilsmeier Reagent POCl₃ / DMFA well-established, efficient, and cost-effective reagent system for formylation.[2][6]
Stoichiometry 2-4 equivalents of POCl₃ relative to the pyrazole substrate.An excess of the reagent drives the reaction to completion, especially for deactivated substrates.[1]
Temperature 70-120 °CHigher temperatures are often necessary to overcome the deactivating effect of the trifluoromethyl group.[1][3]
Reaction Time 2-12 hoursMonitor by TLC until the starting material is consumed.
Work-up Quenching with ice water followed by basification (e.g., with NaHCO₃ or NaOH solution).Ensures complete hydrolysis of the iminium intermediate to the aldehyde and neutralizes acidic byproducts.

Q5: Are there any safety precautions I should be aware of when performing this reaction?

A5: Yes, safety is paramount.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction can be exothermic, especially during the addition of POCl₃ to DMF. It is advisable to add the POCl₃ slowly to the DMF at a low temperature (e.g., 0 °C) before adding the pyrazole substrate.

  • N,N-Dimethylformamide (DMF) is a suspected teratogen and should be handled with care in a well-ventilated area.

Experimental Workflow & Decision Making

The following diagram outlines a typical experimental workflow for the optimization of the Vilsmeier-Haack formylation of 3-(trifluoromethyl)-1H-pyrazole, including key decision points for troubleshooting.

Vilsmeier_Haack_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep 1. Prepare Dry Glassware & Inert Atmosphere Reagents 2. Add DMF and 3-(trifluoromethyl)-1H-pyrazole Prep->Reagents Cool 3. Cool to 0 °C Reagents->Cool Add_POCl3 4. Slowly Add POCl3 (2-4 equiv) Cool->Add_POCl3 Warm 5. Warm to Room Temp Add_POCl3->Warm Heat 6. Heat to 70-120 °C Warm->Heat Monitor 7. Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Reaction: Increase Temp/Time Quench 8. Quench on Ice Monitor->Quench Reaction Complete Neutralize 9. Neutralize with Base Quench->Neutralize Extract 10. Extract with Organic Solvent Neutralize->Extract Purify 11. Purify (Column/Recrystallization) Extract->Purify Analyze 12. Characterize Product (NMR, MS, etc.) Purify->Analyze Analyze->Add_POCl3 Low Yield: Increase POCl3 equiv.

Caption: A typical workflow for the Vilsmeier-Haack reaction.

References

Technical Support Center: Purification of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Chemistry: The Vilsmeier-Haack Reaction and Potential Impurities

The most common synthetic route to this compound is the Vilsmeier-Haack formylation of 3-(trifluoromethyl)-1H-pyrazole.[1][2] Understanding the mechanism of this reaction is crucial for anticipating potential impurities. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (commonly DMF) and phosphorus oxychloride (POCl₃).[3][4][5] This electrophile then reacts with the electron-rich pyrazole ring.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate + Pyrazole (Electrophilic Aromatic Substitution) Pyrazole 3-(Trifluoromethyl)-1H-pyrazole Product This compound Intermediate->Product -> Hydrolysis Hydrolysis Hydrolysis (Work-up)

Caption: General workflow of the Vilsmeier-Haack reaction.

Potential Impurities to Consider:

  • Unreacted Starting Material: Incomplete formylation can leave residual 3-(trifluoromethyl)-1H-pyrazole.

  • Over-formylation/Side Reactions: Although less common for this substrate, diformylation or formylation at other positions of the pyrazole ring can occur under harsh conditions.[2]

  • Hydrolysis Byproducts: Incomplete hydrolysis of the iminium intermediate during work-up can lead to the corresponding amine or other related species.

  • Solvent-Related Impurities: Residual DMF or byproducts from its decomposition can be present.

  • Regioisomers: If the synthesis starts from an unsymmetrical precursor, regioisomeric pyrazoles might be formed.[6]

II. Troubleshooting Purification by Column Chromatography

Column chromatography is a primary method for purifying this compound, especially when dealing with a mixture of impurities.[7][8]

Typical Column Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute the product and then more polar impurities.
TLC Monitoring 7:3 Hexane:Ethyl AcetateA good starting point for visualizing separation. The target compound should have an Rf value of approximately 0.3-0.4 for optimal separation on the column.
Troubleshooting Guide: Column Chromatography

Problem 1: The compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate.

  • Diagnosis: The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the acidic silica gel.

  • Solution Workflow:

Polar_Compound_Troubleshooting Start Compound at Baseline Add_Methanol Add a small percentage of Methanol (e.g., 1-5%) to the mobile phase. Start->Add_Methanol Use_DCM Switch to a Dichloromethane/Methanol gradient. Add_Methanol->Use_DCM If still no movement Check_Stability Is the compound stable on silica? Use_DCM->Check_Stability Deactivate_Silica Deactivate silica gel with Triethylamine (0.5-1% in the mobile phase). Check_Stability->Deactivate_Silica No Alternative_Stationary_Phase Consider neutral Alumina or reversed-phase (C18) chromatography. Check_Stability->Alternative_Stationary_Phase No Oiling_Out_Troubleshooting Start Compound 'Oils Out' Reheat Reheat the solution to redissolve the oil. Start->Reheat Add_Solvent Add more of the 'good' solvent to lower the saturation point. Reheat->Add_Solvent Slow_Cool Allow the solution to cool very slowly. (e.g., in a dewar or insulated container) Add_Solvent->Slow_Cool Seed_Crystal Add a seed crystal of pure compound. Slow_Cool->Seed_Crystal Change_Solvent If oiling persists, choose a solvent with a lower boiling point or a different solvent system. Seed_Crystal->Change_Solvent If unsuccessful

References

preventing decomposition of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1001020-14-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful storage, handling, and use of this versatile building block.

Introduction

This compound is a key intermediate in medicinal chemistry and materials science.[1] Its unique structure, featuring an electron-withdrawing trifluoromethyl group and a reactive aldehyde on a pyrazole scaffold, makes it a valuable precursor for the synthesis of a wide range of bioactive molecules and advanced materials.[1][2] However, the aldehyde functionality, while synthetically useful, is also susceptible to degradation, which can compromise experimental outcomes. This guide provides practical, field-proven insights to help you prevent decomposition and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A1: The most common sign of degradation is a change in the physical appearance of the compound. Fresh, pure this compound is typically a white to off-white solid. Signs of decomposition include:

  • Color Change: A shift to a yellow or brownish hue is a strong indicator of impurity formation, likely due to oxidation or polymerization.

  • Altered Solubility: You may notice a decrease in solubility in common organic solvents.

  • Inconsistent Analytical Data: The appearance of new peaks in your NMR spectrum, additional spots on a TLC plate, or a broadened melting point range are clear signs of degradation.

Q2: What is the most common decomposition pathway for this compound?

A2: The aldehyde group is the most reactive site for degradation. The primary and most common decomposition pathway is oxidation of the aldehyde to the corresponding carboxylic acid, 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[1][3][4][5] This is often initiated by atmospheric oxygen and can be accelerated by light and heat.

Q3: What are the optimal long-term storage conditions?

A3: To ensure the long-term stability of this compound, it is crucial to minimize exposure to air, light, and moisture. Based on the general stability of pyrazole derivatives and aldehydes, the following conditions are recommended:[6]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive aldehyde group.
Light Store in an amber vial or protect from lightMinimizes light-induced degradation reactions.
Moisture Store in a desiccated environmentPrevents hydrolysis and other moisture-mediated decomposition.
Container Tightly sealed glass vial with a PTFE-lined capEnsures a barrier against air and moisture.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution for extended periods is not recommended due to the increased risk of solvent-mediated degradation. If you must store a solution for a short time, use a dry, aprotic solvent, and keep it at low temperatures (e.g., -20°C) under an inert atmosphere.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for resolving them.

Issue 1: My reaction is not proceeding as expected, and I suspect the aldehyde has degraded.

Initial Diagnostic Steps:

  • Visual Inspection: Check the color of your starting material. Is it off-white, or has it turned yellow/brown?

  • TLC Analysis: Run a TLC of your starting material against a fresh sample if available. Look for a single spot with the expected Rf value. The presence of a more polar spot (lower Rf) could indicate the formation of the carboxylic acid.

  • NMR Spectroscopy: Take a ¹H NMR of your starting material. The aldehyde proton should appear as a sharp singlet around 10 ppm. The presence of a broad peak elsewhere, or a decrease in the integration of the aldehyde peak, suggests degradation.

Troubleshooting Workflow:

cluster_0 Problem: Reaction Failure cluster_1 Step 1: Purity Check cluster_2 Step 2: Diagnosis cluster_3 Step 3: Action start Reaction failure or low yield purity_check Analyze starting material (TLC, NMR) start->purity_check pure Starting material is pure purity_check->pure impure Starting material is impure purity_check->impure check_conditions Review reaction conditions (reagents, temp, atm) pure->check_conditions purify Purify the aldehyde impure->purify order_new Order fresh material purify->order_new If purification fails

Caption: Troubleshooting workflow for reaction failure.

Issue 2: My purified product is a gummy or oily substance instead of a solid.

This can occur if residual impurities, such as the carboxylic acid byproduct or residual high-boiling solvents (like DMSO), are present.

Solution:

  • Purification by Column Chromatography: This is highly effective for separating the aldehyde from its more polar carboxylic acid byproduct. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.

  • Recrystallization: If the impurity level is low, recrystallization can be effective. Choose a solvent system where the aldehyde is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol/water or toluene/hexanes mixtures can be good starting points.[7]

  • Bisulfite Adduct Formation: For more challenging purifications, aldehydes can be selectively separated from non-aldehyde impurities by forming a solid bisulfite adduct. This adduct can then be isolated and the pure aldehyde regenerated by treatment with a base.[8][9][10]

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is 20-30% ethyl acetate in hexanes. The aldehyde should have an Rf of ~0.3-0.4.

  • Column Preparation: Pack a silica gel column with your chosen eluent system.

  • Sample Loading: Dissolve the crude aldehyde in a minimal amount of dichloromethane or your eluent and load it onto the column.

  • Elution: Run the column with your chosen eluent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified aldehyde.

Protocol 2: Quality Control Check by ¹H NMR
  • Sample Preparation: Dissolve a small sample (5-10 mg) of the aldehyde in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Look for a sharp singlet corresponding to the aldehyde proton (CHO) at approximately δ 9.8-10.2 ppm.

    • Check for the absence of a broad peak, which could indicate the carboxylic acid proton (COOH).

    • Verify the expected aromatic and pyrazole proton signals and their integrations.

Potential Decomposition Pathways

While oxidation is the most prevalent issue, it is important to be aware of other potential decomposition routes, especially under harsh experimental conditions.

Caption: Potential decomposition pathways.

  • Oxidation: As previously mentioned, this is the most common pathway, leading to the corresponding carboxylic acid. This can be mitigated by handling the compound under an inert atmosphere and protecting it from light.

  • Cannizzaro-type Reaction: In the presence of a strong base and the absence of α-hydrogens, aromatic aldehydes can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[6] While less common under standard synthetic conditions, it is a possibility if the aldehyde is subjected to highly basic environments.

  • Hydration: In the presence of water, the aldehyde can form an equilibrium with its hydrate (a geminal diol). While this is typically reversible, it can affect reactivity and analytical characterization.

By understanding these potential issues and implementing the recommended handling and purification protocols, you can ensure the integrity of your this compound and achieve reliable and reproducible experimental results.

References

Technical Support Center: Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in their synthetic workflows. Pyrazole derivatives are a critical scaffold in medicinal chemistry, and controlling their isomeric purity is paramount for reproducible pharmacological activity.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve common regioselectivity issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding regioselectivity in pyrazole synthesis.

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a critical issue?

A: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction has the potential to yield multiple products.[1][3] In the synthesis of unsymmetrical pyrazoles, this challenge typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][4] This reaction can lead to two different regioisomeric pyrazoles.[4][5] Achieving control over which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent reactivity.[1] Ensuring the selective synthesis of the desired isomer is therefore essential for efficiency and accuracy in drug discovery and development.[1]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A: The regiochemical outcome of the Knorr condensation, which involves reacting a hydrazine with a 1,3-dicarbonyl compound, is governed by a delicate interplay of several factors:[6][7][8]

  • Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[1][3] Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for the initial attack.[1][3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct one reaction pathway, thereby directing the nucleophilic attack to the less sterically hindered carbonyl group.[1][3]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical determinant.[1][7]

    • Acidic Conditions: Can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and influencing the initial site of attack.[1][3] Acid catalysis generally facilitates both the initial imine formation and the subsequent cyclization step.[9]

    • Neutral/Basic Conditions: May favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]

Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. What is the likely cause?

A: A 1:1 mixture of regioisomers is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl compound have very similar steric and electronic properties.[1] This similarity means there is little to no inherent preference for the site of the initial hydrazine attack, leading to a statistical distribution of products.

Q4: How can I reliably determine the structure of my pyrazole regioisomers?

A: Unambiguous structure determination is crucial. A combination of spectroscopic and analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H, ¹³C): Provides initial structural information. The chemical shifts of protons and carbons on the pyrazole ring are sensitive to the substituent pattern.[10]

    • 2D NMR (NOESY, HMBC): These are powerful techniques for definitive assignment. A Nuclear Overhauser Effect (NOESY) experiment can show through-space correlations between protons on a substituent and a nearby proton on the pyrazole ring, confirming their proximity.[11][12][13] Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are 2-3 bonds away, helping to establish the connectivity of the core structure.[12]

  • Single-Crystal X-ray Crystallography: This is the gold standard for absolute structure determination, providing precise information on bond lengths, angles, and the three-dimensional arrangement of atoms in the solid state.[2][14][15]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific regioselectivity challenges in the laboratory.

Issue 1: Reaction Yields a Mixture of Regioisomers with Poor Selectivity

This is the most frequent challenge, arising when the intrinsic properties of the substrates do not favor one isomer. The primary strategy is to manipulate the reaction conditions to amplify subtle differences in reactivity.

Workflow for Optimizing Regioselectivity

G cluster_0 Troubleshooting Workflow Start Problem: Poor Regioselectivity (e.g., 1:1 Mixture) Solvent Step 1: Solvent Screening (Ethanol vs. TFE/HFIP) Start->Solvent Initial Approach pH Step 2: pH Modification (Acidic vs. Neutral/Basic) Solvent->pH If selectivity is still low Temp Step 3: Temperature Variation (Low Temp vs. Microwave) pH->Temp For further optimization Analysis Step 4: Isomer Characterization (NMR, X-ray) Temp->Analysis Confirm structure Success Success: Desired Regioisomer Achieved Analysis->Success

Caption: Troubleshooting workflow for poor regioselectivity.

Protocol 1: Leveraging Fluorinated Alcohols to Enhance Selectivity

Recent studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity compared to standard solvents like ethanol.[16] These solvents can influence the reaction pathway through their unique hydrogen-bonding properties and polarity.

Detailed Step-by-Step Methodology:

  • Setup: In a clean round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL).[1]

  • Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature.[1]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of completion.

  • Workup: Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purification & Analysis: Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1][11] Analyze the purified product and the crude mixture by ¹H NMR to determine the isomeric ratio.

Comparative Data: Solvent Effect on Regioselectivity

Entry1,3-Diketone (R¹)HydrazineSolventRegioisomeric Ratio (A:B)Reference
12-Furyl, CF₃MethylhydrazineEtOH36:64[16]
22-Furyl, CF₃MethylhydrazineTFE85:15[16]
32-Furyl, CF₃MethylhydrazineHFIP97:3[16]
42-Furyl, CF₂CF₃MethylhydrazineEtOH64:36[16]
52-Furyl, CF₂CF₃MethylhydrazineHFIP>99:<1[16]

Table shows the dramatic improvement in selectivity for isomer A when switching from Ethanol (EtOH) to fluorinated alcohols (TFE, HFIP).

Issue 2: The "Wrong" Regioisomer is Formed Preferentially

Sometimes, the inherent electronic and steric factors favor the formation of the undesired isomer. In such cases, a more significant change in reaction strategy is required, often by altering the fundamental reaction mechanism or kinetics.

Protocol 2: pH-Mediated Reversal of Selectivity

The protonation state of the hydrazine nucleophile is a powerful control element. Under acidic conditions, the terminal -NH₂ group of a substituted hydrazine (e.g., phenylhydrazine) can be protonated, reducing its nucleophilicity. This can shift the initial attack to the other nitrogen atom, potentially reversing the regiochemical outcome compared to neutral or basic conditions.[1][3]

Detailed Step-by-Step Methodology:

  • Setup: Dissolve the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Solvent/Catalyst: Add glacial acetic acid (5 mL) to serve as both the solvent and the acid catalyst.[1]

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a defined duration (e.g., 15-20 minutes). Note: Conditions must be optimized for specific substrates.[1]

  • Workup: After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[1] Recrystallize or use column chromatography if further purification is needed.

  • Analysis: Characterize the product using NMR to confirm that the desired regioisomer has been formed.

Logical Framework for Condition Selection

G cluster_1 Condition Selection Logic Start Goal: Synthesize Specific Regioisomer Electronic Analyze Electronic Effects: Is one C=O more electrophilic? Start->Electronic Steric Analyze Steric Effects: Is one C=O less hindered? Electronic->Steric No clear electronic bias Neutral Use Neutral/Basic conditions (e.g., EtOH, rt) Electronic->Neutral Yes, attack at most electrophilic C=O desired Acidic Use Acidic conditions (e.g., AcOH, heat) Electronic->Acidic Yes, attack at least electrophilic C=O desired Steric->Neutral Yes, attack at least hindered C=O desired Fluorinated Use Fluorinated Solvent (e.g., HFIP, rt) Steric->Fluorinated No clear steric bias Result Desired Isomer Neutral->Result Acidic->Result Fluorinated->Result

Caption: Decision logic for selecting reaction conditions.

By systematically applying these troubleshooting principles and protocols, researchers can gain precise control over the regiochemical outcome of their pyrazole syntheses, leading to more efficient and reliable development of these vital chemical entities.

References

Technical Support Center: Catalyst Selection for 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to facilitate your research and development involving this versatile building block. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrazole ring, making catalyst selection a critical parameter for successful transformations.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound, and which catalyst classes are generally recommended?

A: This pyrazole derivative is frequently employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The primary reaction types and corresponding catalyst recommendations are:

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira): Palladium-based catalysts are the workhorses for these transformations.[2][3] For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ or pre-catalysts such as XPhos Pd G2 are effective, often in combination with a suitable base like K₃PO₄ or Na₂CO₃.[4][5][6]

  • C-H Activation/Functionalization: Both palladium and rhodium catalysts have been successfully used for the direct functionalization of C-H bonds in pyrazole systems.[7][8][9][10] For instance, Pd(OAc)₂ can be used for sp³ C-H arylation.[7] Rhodium complexes like [Rh(MeCN)₃Cp*][PF₆]₂ are efficient for couplings with alkenes and alkynes.[11][12]

  • Knoevenagel Condensation: This reaction involves the aldehyde functionality and typically utilizes basic catalysts.[13][14] Simple organic bases like piperidine or morpholine are often sufficient.[15][16] In some cases, Lewis acids or heterogeneous catalysts can also be employed.[13]

  • Reduction and Oxidation: The aldehyde group can be readily reduced to an alcohol using standard reducing agents like sodium borohydride or oxidized to a carboxylic acid with reagents such as potassium permanganate.[17]

Q2: How does the trifluoromethyl group impact catalyst selection and reaction conditions?

A: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, which has several important consequences:[1]

  • Electronic Effects: It decreases the electron density of the pyrazole ring, which can make oxidative addition in cross-coupling reactions more challenging. This often necessitates the use of more electron-rich and bulky ligands on the palladium catalyst to facilitate this key step.

  • Acidity: The CF₃ group increases the acidity of the pyrazole N-H proton.[1] This can be a factor in base selection, as a very strong base might lead to deprotonation and potential catalyst inhibition or side reactions.

  • Steric Hindrance: The CF₃ group is sterically demanding, which can influence the regioselectivity of reactions and the approach of the catalyst.

Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the first troubleshooting steps I should take?

A: Low yields in Suzuki-Miyaura couplings with pyrazole substrates are a common challenge.[4][18] Here’s a logical troubleshooting workflow:

  • Catalyst and Ligand: Ensure your palladium catalyst is active. Using a fresh batch or a more robust pre-catalyst is a good starting point.[19] For electron-deficient pyrazoles, consider switching to a more electron-rich and bulky ligand like XPhos or SPhos.[19]

  • Base Selection: The choice of base is critical. Weaker bases like NaHCO₃ may be insufficient. Try stronger bases such as K₃PO₄ or Cs₂CO₃.[18][19] Ensure the base is finely powdered and anhydrous.

  • Solvent System: A mixture of an organic solvent (like dioxane or DMF) and water is common.[2][3][5] The ratio can be optimized. Anhydrous conditions may be necessary in some cases.

  • Temperature and Reaction Time: Aryl halides with electron-withdrawing groups may require higher temperatures (e.g., 90-120 °C) and longer reaction times to achieve full conversion.[19]

  • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst.[20]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield in Cross-Coupling 1. Inactive catalyst. 2. Inappropriate ligand for the electron-deficient substrate. 3. Insufficiently strong base. 4. Oxygen contamination.1. Use a fresh catalyst or a more robust pre-catalyst (e.g., XPhos Pd G3).[19] 2. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[19] 3. Use a stronger base like K₃PO₄ or Cs₂CO₃.[19] 4. Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen).[20]
Side Product Formation (e.g., Homocoupling) 1. Catalyst decomposition. 2. Sub-optimal reaction temperature.1. Lower the catalyst loading or switch to a more stable pre-catalyst. 2. Optimize the reaction temperature; sometimes a lower temperature for a longer duration can minimize side reactions.
Catalyst Deactivation in C-H Activation 1. Presence of coordinating impurities in starting materials or solvent. 2. Product inhibition.1. Purify starting materials and use high-purity, dry solvents. 2. Consider a higher catalyst loading or a flow chemistry setup to minimize product accumulation.
Incomplete Knoevenagel Condensation 1. Catalyst is too weak. 2. Reversible reaction equilibrium.1. Use a slightly stronger base catalyst, such as piperidine or DBU.[15] 2. Use a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

Detailed Protocols & Methodologies

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid.

Materials:

  • Bromo-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)[5]

  • K₃PO₄ (2.0 equivalents)[4]

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the bromo-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Knoevenagel Condensation

This protocol outlines a typical Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.

Materials:

  • This compound

  • Malononitrile (1.0 equivalent)

  • Piperidine (catalytic amount, e.g., 5-10 mol%)[15]

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux). Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate from the solution. If so, cool the mixture and collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Catalyst Selection Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Start: Low Yield in Suzuki Coupling catalyst_check Check Catalyst System start->catalyst_check base_check Check Base & Solvent catalyst_check->base_check Active catalyst_sol Use fresh pre-catalyst (e.g., XPhos Pd G3). Switch to bulky, electron-rich ligand (e.g., XPhos). catalyst_check->catalyst_sol Inactive? conditions_check Check Reaction Conditions base_check->conditions_check Optimal base_sol Use stronger base (K3PO4, Cs2CO3). Ensure base is anhydrous and finely powdered. Optimize solvent ratio. base_check->base_sol Suboptimal? success Improved Yield conditions_check->success Optimal conditions_sol Increase temperature (90-120°C). Increase reaction time. Ensure thorough degassing. conditions_check->conditions_sol Suboptimal? catalyst_sol->base_check base_sol->conditions_check conditions_sol->success

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

General Reaction Scheme

Reaction_Types cluster_reactions Common Reactions substrate 3-(Trifluoromethyl)-1H- pyrazole-4-carbaldehyde suzuki Suzuki-Miyaura Coupling substrate->suzuki ch_activation C-H Activation substrate->ch_activation knoevenagel Knoevenagel Condensation substrate->knoevenagel pd_cat Pd Catalyst (e.g., Pd(PPh3)4) suzuki->pd_cat rh_pd_cat Rh or Pd Catalyst (e.g., [RhCp*Cl2]2) ch_activation->rh_pd_cat base_cat Base Catalyst (e.g., Piperidine) knoevenagel->base_cat

Caption: Common reactions and associated catalyst types.

References

byproduct formation in the synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1001020-14-9).[1][2] This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and minimize byproduct formation.

The primary and most effective method for synthesizing this compound is the Vilsmeier-Haack formylation of 3-(trifluoromethyl)-1H-pyrazole.[3][4][5] This reaction, while robust, is sensitive to reaction conditions, and deviations can lead to a range of impurities that complicate purification and reduce yields. This guide is designed to help you understand the causal factors behind these issues and provide actionable, field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound. Each entry details the likely cause, the underlying chemical mechanism, and step-by-step protocols for mitigation.

Problem 1: Low Yield and Significant Amount of Unreacted Starting Material

Symptom: TLC or LC-MS analysis of the crude product shows a high proportion of the starting material, 3-(trifluoromethyl)-1H-pyrazole, even after extended reaction times.

Likely Cause: Incomplete formation or insufficient reactivity of the Vilsmeier reagent, [Cl(CH3)2N=CHCl]+Cl-, is the most common culprit. This can be due to moisture in the reagents or an incorrect stoichiometric ratio.

Mechanism Insight: The Vilsmeier reagent is formed from the reaction of a formamide (typically DMF) with an activating agent like phosphorus oxychloride (POCl3).[6][7] This reagent is highly electrophilic but also moisture-sensitive. Water will rapidly quench the Vilsmeier reagent, rendering it inactive for the electrophilic aromatic substitution required to formylate the pyrazole ring. The pyrazole C-4 position is the target for this electrophilic attack.[8]

Mitigation Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly opened, anhydrous grade DMF. If the solvent is from a previously opened bottle, consider drying it over 4 Å molecular sieves for 24 hours.

    • Ensure the 3-(trifluoromethyl)-1H-pyrazole starting material is dry. If it's a solid, dry it under a vacuum.

  • Optimize Reagent Stoichiometry:

    • A common ratio is 1.5 to 3.0 equivalents of the Vilsmeier reagent (both DMF and POCl3) relative to the pyrazole substrate.

    • Step-by-Step Reagent Preparation: i. To a stirred, cooled (0 °C) solution of anhydrous DMF (3.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add POCl3 (1.5 eq.) dropwise. ii. The addition is exothermic; maintain the temperature between 0-5 °C to prevent reagent decomposition. iii. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent before adding the pyrazole.

Problem 2: Presence of a Dichloro-Byproduct

Symptom: Mass spectrometry reveals a peak corresponding to the desired product + 34 Da (or two peaks showing the characteristic 3:1 isotope pattern for a chlorine atom replacing a hydroxyl group). This is often due to the formation of 5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

Likely Cause: Overly aggressive reaction conditions (high temperature or prolonged reaction time) can lead to side reactions. The Vilsmeier reagent, besides being a formylating agent, can also act as a chlorinating agent, particularly at elevated temperatures.[9][10]

Mechanism Insight: At higher temperatures, the Vilsmeier reagent can chlorinate activated positions on the pyrazole ring. The C-5 position is susceptible to this transformation, especially if the reaction is forced.

Mitigation Protocol:

  • Strict Temperature Control:

    • Add the pyrazole substrate to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition, allow the reaction to warm slowly to room temperature.

    • If heating is required to drive the reaction to completion, do so cautiously. Monitor the reaction by TLC/LC-MS every hour and do not exceed 60-70 °C.[3] Many procedures report success with heating up to 70 °C for several hours.[3]

  • Optimize Reaction Time: Do not let the reaction run indefinitely. Once the starting material is consumed (as judged by TLC/LC-MS), proceed with the workup.

Problem 3: Formation of N-Formyl or N-Acyliminium Byproducts

Symptom: You observe byproducts in your crude NMR that lack the characteristic aldehyde proton signal (~10 ppm) but show other formyl-like protons or complex aromatic signals.

Likely Cause: The pyrazole N-H is acidic and can react with the Vilsmeier reagent, especially if the C-4 position is deactivated or sterically hindered. This leads to N-formylation or the formation of other complex structures.

Mechanism Insight: The pyrazole ring has two nitrogen atoms. While formylation at the C-4 position is kinetically and thermodynamically favored for electron-rich pyrazoles, reaction at the N-1 position can occur.[11] This deactivates the ring towards further electrophilic substitution and leads to unwanted byproducts.

Mitigation Protocol:

  • Protecting Group Strategy: If N-substitution is a persistent issue, consider protecting the N-H proton before the Vilsmeier-Haack reaction. A simple and effective protecting group is the 2-hydroxyethyl group, which can be added and later removed.[11]

  • Control Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes exacerbate N-substitution. Stick to a moderate excess (1.5-2.0 equivalents).

Data Summary: Common Byproducts and Identification
Byproduct NameMolecular Weight (Da)Key Identification Feature (MS or NMR)Mitigation Strategy
Unreacted Starting Material136.07MS peak at M+1 = 137Optimize reagent formation, ensure anhydrous conditions
5-Chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde198.53MS peak showing M+ and M+2 in ~3:1 ratioStrict temperature control, avoid prolonged heating
N-Formyl-3-(trifluoromethyl)-1H-pyrazole164.08Isomeric to product. Absence of aldehyde ¹H NMR peak at ~10 ppm.Use N-H protecting group, control stoichiometry

Frequently Asked Questions (FAQs)

Q1: Why is the order of addition (adding POCl3 to DMF first) so critical?

A1: The Vilsmeier reagent must be pre-formed for the reaction to be efficient.[6] Adding the pyrazole substrate before the reagent is fully formed can lead to a complex mixture of products, as the pyrazole could react directly with POCl3 or with partially formed intermediates. The controlled, low-temperature formation of the electrophilic iminium salt is key to a clean reaction.

Q2: My reaction mixture turned dark brown/black upon heating. Is this normal?

A2: While some color change is expected, a rapid transition to a dark, tar-like mixture often indicates decomposition. This is typically caused by excessive heat, which can degrade both the Vilsmeier reagent and the pyrazole substrate. It is crucial to heat the reaction gently and monitor its progress closely to avoid this. If decomposition occurs, the yield will be significantly compromised.

Q3: What is the best workup procedure to hydrolyze the iminium intermediate?

A3: After the reaction is complete, the intermediate is a stable iminium salt. This must be hydrolyzed to yield the final aldehyde. The standard and most effective procedure is to quench the reaction mixture by pouring it slowly into a stirred slurry of ice and a mild base, such as a saturated sodium bicarbonate or sodium acetate solution. This neutralizes the strong acid, hydrolyzes the iminium salt, and helps precipitate the product. Vigorous stirring during quenching is essential to ensure efficient hydrolysis and prevent localized overheating.

Q4: What are the recommended purification techniques?

A4: The crude product is typically a solid.

  • Recrystallization: If the purity is reasonably high, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often sufficient.

  • Column Chromatography: For more complex mixtures, silica gel column chromatography is effective. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity is recommended to separate the product from less polar byproducts and unreacted starting material.[12][13]

Visualizing the Reaction Pathway

To better understand the desired reaction and a key side reaction, the following workflow illustrates the process.

Vilsmeier_Haack_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Pathways DMF DMF Vilsmeier Vilsmeier Reagent [Cl(CH3)2N=CHCl]+ DMF->Vilsmeier 0-5 °C POCl3 POCl3 POCl3->Vilsmeier Start 3-(CF3)-1H-pyrazole Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Byproduct N-Formyl Byproduct Vilsmeier->Byproduct Start->Intermediate C-4 Attack (Desired) Start->Byproduct N-1 Attack (Side Reaction) Product Desired Product (Aldehyde) Intermediate->Product Aqueous Workup (Hydrolysis)

References

Technical Support Center: Enhancing the Reactivity of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. Here, we provide in-depth troubleshooting guides, field-proven protocols, and answers to frequently asked questions to help you overcome common hurdles and enhance reaction success.

Understanding the Core Challenge: The Reactivity Profile

The synthetic utility of this compound is often hampered by its unique electronic properties. The core of the issue lies in the powerful electron-withdrawing nature of two key features of the molecule:

  • The Trifluoromethyl (-CF3) Group: This group is one of the strongest electron-withdrawing groups in organic chemistry.[1][2] It pulls electron density away from the pyrazole ring through a strong inductive effect (-I).[1]

  • The Pyrazole Ring: As a heteroaromatic system, the pyrazole ring itself possesses electron-withdrawing characteristics.

This synergistic effect significantly depletes electron density from the aldehyde functional group. Consequently, the carbonyl carbon becomes substantially less electrophilic, making it less susceptible to attack by nucleophiles. This inherent deactivation is the primary reason for the sluggish reactivity and low yields often observed in reactions involving this substrate.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound so slow or low-yielding compared to a simpler aromatic aldehyde like benzaldehyde?

A: The cause is the severe electronic deactivation of the aldehyde's carbonyl carbon. The combined electron-withdrawing power of the trifluoromethyl group and the pyrazole ring makes the carbonyl carbon less positively charged (less electrophilic), thus slowing down the rate of nucleophilic attack.[1][4] Standard reaction conditions that work for electron-rich or neutral aldehydes are often insufficient to overcome this high activation energy barrier.

Q2: Can the N-H proton on the pyrazole ring interfere with my reaction?

A: Yes, the acidic N-H proton can complicate reactions, particularly those employing strong bases (e.g., organolithium reagents, strong Grignard reagents, or metal amides). The base can deprotonate the pyrazole N-H, consuming a full equivalent of the reagent and potentially leading to side reactions or solubility issues with the resulting pyrazolate salt. In such cases, N-protection (e.g., with a BOC, PMB, or simple alkyl group) or using an excess of the basic reagent may be necessary.

Q3: What are the best general-purpose solvents for this reagent?

A: this compound generally exhibits good solubility in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF). For reactions requiring heating, Toluene or 1,2-Dichloroethane (DCE) are also common choices. Always perform a solubility test with your specific reaction system.

Q4: Are there any known stability or storage issues?

A: Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid over time, especially if exposed to air and light. It is recommended to store it in a tightly sealed container, under an inert atmosphere (Nitrogen or Argon), and in a cool, dark place.

Troubleshooting Guides for Common Reactions

Guide 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, but with this substrate, it frequently suffers from incomplete imine formation or a slow reduction step.

Common Problem: Low conversion to the final amine product, with significant recovery of unreacted aldehyde and/or the amine starting material.[5]

Root Cause Analysis: The deactivated aldehyde fails to form the crucial imine intermediate at an appreciable rate. Even if the imine forms, its reduction can be sluggish.

Workflow for Troubleshooting Reductive Amination

G start Low Yield in Reductive Amination strategy1 Strategy A: Activate the Carbonyl (Lewis Acid Catalysis) start->strategy1 outcome1 Improved Conversion? strategy1->outcome1 strategy2 Strategy B: Drive Imine Equilibrium (Dehydration) outcome2 Aldehyde consumed, but imine persists? strategy2->outcome2 strategy3 Strategy C: Use a Milder Reductant final Reaction Optimized strategy3->final outcome1->strategy2 No outcome1->final Yes outcome2->strategy1 No outcome2->strategy3 Yes

Caption: Troubleshooting workflow for reductive amination.

Solution A: Lewis Acid Catalysis to Activate the Aldehyde

Principle: A Lewis acid coordinates to the carbonyl oxygen, withdrawing further electron density and making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the amine.[6][7] Titanium(IV) isopropoxide [Ti(Oi-Pr)₄] is particularly effective as it also acts as a dehydrating agent, helping to drive the imine formation equilibrium forward.[3][8]

Detailed Protocol (Ti(Oi-Pr)₄-mediated):

  • To a stirred solution of this compound (1.0 eq) in dry 1,2-dichloroethane (DCE) or THF under an inert atmosphere, add the amine (1.1 eq).

  • Add titanium(IV) isopropoxide (1.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours, or until TLC/LCMS analysis shows complete consumption of the aldehyde and formation of the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours until the imine is fully reduced.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Filter the resulting titanium salts through a pad of Celite®, wash with the reaction solvent, and proceed with standard aqueous workup and purification.

ConditionCatalystTypical Reaction TimeTypical Yield
StandardNone24-48 h< 20%
Optimized Ti(Oi-Pr)₄ 4-14 h 70-95%
Solution B: Use a Selective Reducing Agent

Principle: In a one-pot reaction, the reducing agent must be selective enough to reduce the imine in the presence of the starting aldehyde. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an excellent choice as it is less reactive towards aldehydes than imines, preventing premature reduction of the starting material.[8][9] Mild acidic conditions (e.g., using acetic acid) can also catalyze imine formation without passivating the amine nucleophile.[10]

Detailed Protocol (NaBH(OAc)₃-mediated):

  • Dissolve this compound (1.0 eq) and the amine (1.2 eq) in dry 1,2-dichloroethane (DCE).

  • Add acetic acid (2.0 eq) to the mixture.

  • Stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LCMS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate), dry, and purify.

Guide 2: Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate). The electron-deficient nature of the pyrazole aldehyde makes this condensation particularly challenging.

Common Problem: The reaction stalls, providing very low yields of the desired α,β-unsaturated product.

Root Cause Analysis: The initial nucleophilic attack by the enolate of the active methylene compound on the deactivated carbonyl is the rate-limiting step. A weak base may not generate a sufficient concentration of the nucleophile, and the aldehyde is not electrophilic enough to react efficiently.

Workflow for Troubleshooting Knoevenagel Condensation

G start Low Yield in Knoevenagel Condensation strategy1 Strategy A: Enhance Nucleophilicity (Stronger Base/Solvent) start->strategy1 outcome1 Improved Yield? strategy1->outcome1 strategy2 Strategy B: Accelerate Dehydration (Dean-Stark Conditions) outcome2 Reaction still slow? strategy2->outcome2 outcome1->strategy2 No final Reaction Optimized outcome1->final Yes outcome2->start Yes, reconsider Strategy A outcome2->final No

Caption: Troubleshooting workflow for Knoevenagel condensation.

Solution: Use of a More Potent Catalytic System and Dehydration

Principle: To overcome the dual challenge of a weak nucleophile and a poor electrophile, a stronger base is needed to increase the enolate concentration. Additionally, actively removing the water byproduct will drive the reaction equilibrium towards the product, according to Le Châtelier's principle. The Doebner modification, using pyridine as a base and solvent with a catalytic amount of piperidine, is a classic approach.[11]

Detailed Protocol (Modified Doebner-Knoevenagel):

  • Set up a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.

  • To the flask, add this compound (1.0 eq), the active methylene compound (e.g., malonic acid, 1.2 eq), and toluene as the solvent.

  • Add pyridine (2-3 eq) and a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing for 6-24 hours, monitoring the reaction progress by TLC or LCMS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash sequentially with 1M HCl to remove the pyridine and piperidine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ConditionCatalyst / ConditionsTypical Yield
StandardPiperidine, EtOH, RT< 15%
Optimized Pyridine/Piperidine, Toluene, Dean-Stark Reflux 65-90%
Guide 3: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a powerful method for forming alkenes, typically with high (E)-selectivity.[12] However, the low electrophilicity of the target aldehyde can hinder its performance.

Common Problem: Reaction fails to go to completion, even with extended reaction times and excess phosphonate ylide.

Root Cause Analysis: The phosphonate carbanion, while a strong nucleophile, struggles to add to the electron-poor carbonyl center.[12]

Solution: Use of Strong, Non-Nucleophilic Bases and Additives

Principle: To generate the phosphonate carbanion quantitatively without side reactions, a strong, sterically hindered base like Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) is preferred over alkoxides. The addition of a Lewis acidic salt like LiCl can sometimes accelerate the reaction by coordinating to the carbonyl, although its primary role is often in influencing stereoselectivity (Masamune-Roush conditions).[13]

Detailed Protocol (NaH-mediated HWE):

  • To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in dry THF at 0 °C under an inert atmosphere, add a solution of the phosphonate ester (e.g., triethyl phosphonoacetate, 1.2 eq) in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases, indicating complete ylide formation.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of this compound (1.0 eq) in dry THF dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-16 hours, monitoring by TLC/LCMS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

ConditionBaseTypical Outcome
StandardNaOEt in EtOHIncomplete reaction, potential transesterification
Optimized NaH or LiHMDS in THF Clean conversion, 70-95% yield

References

Validation & Comparative

A Comparative Guide to 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde and Other Pyrazoles for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a privileged structure, foundational to a myriad of therapeutic agents and functional materials.[1] Among the diverse array of functionalized pyrazoles, 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has emerged as a particularly valuable building block. The strategic incorporation of a trifluoromethyl (CF3) group imparts a unique combination of physicochemical properties that can significantly enhance molecular stability, binding affinity, and bioavailability.[2]

This guide provides an in-depth, objective comparison of this compound with other notable pyrazole derivatives. We will delve into a comparative analysis of their synthesis, reactivity, and biological applications, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies and research directions.

The Physicochemical Impact of the Trifluoromethyl Group: A Comparative Overview

The introduction of a trifluoromethyl group at the 3-position of the pyrazole ring dramatically influences its electronic and physical properties when compared to other substituents, such as a phenyl or an unsubstituted pyrazole. This distinction is fundamental to understanding the comparative performance of these molecules in various applications. The CF3 group is a potent electron-withdrawing group (EWG), a characteristic that profoundly impacts the reactivity of the pyrazole core and its appended functional groups.[3]

Property3-(Trifluoromethyl)-1H-pyrazole3-Phenyl-1H-pyrazoleUnsubstituted 1H-Pyrazole
Nature of Substituent at C3 Strong Electron-Withdrawing (EWG)Electron-Withdrawing/Donating (Resonance)Hydrogen (Neutral)
Acidity (pKa of N-H) Increased (Lower pKa)Moderately AffectedBaseline
Lipophilicity (LogP) Significantly IncreasedIncreasedLower
Metabolic Stability Generally EnhancedVariableSusceptible to Metabolism
Dipole Moment IncreasedIncreasedLower

This table provides a qualitative comparison based on established principles of physical organic chemistry. Specific values can vary based on the full molecular structure.

The heightened acidity of the pyrazole N-H in the trifluoromethyl derivative is a direct consequence of the inductive effect of the CF3 group.[2] This can be a critical factor in modulating interactions with biological targets. Furthermore, the increased lipophilicity imparted by the CF3 group can enhance membrane permeability, a desirable trait for drug candidates.[2]

Comparative Synthesis: The Vilsmeier-Haack Reaction in Focus

The Vilsmeier-Haack (V-H) reaction is the most prevalent and efficient method for the formylation of electron-rich heterocyclic systems, including pyrazoles, to furnish the corresponding 4-carbaldehydes.[4] The reaction typically employs a Vilsmeier reagent generated from phosphorus oxychloride (POCl3) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

3-Substituted PyrazoleReagentsConditionsYield (%)Reference
3-(Trifluoromethyl)-1H-pyrazolePOCl3, DMFNot specifiedNot specified[5]
1-Phenyl-1H-pyrazol-3-olPOCl3, DMF70 °C, 12 h~60%[6][7]
5-Chloro-1,3-disubstituted-1H-pyrazolesPOCl3, DMF120 °C, 2 hGood
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazolePOCl3, DMF70 °C, 24 h48%[8]

It is important to note that pyrazoles with strongly electron-withdrawing groups can sometimes exhibit reduced reactivity in electrophilic aromatic substitution reactions like the V-H formylation.[9] However, the pyrazole ring is generally considered sufficiently electron-rich to undergo this transformation effectively.

Experimental Protocol: Vilsmeier-Haack Synthesis of a Substituted Pyrazole-4-carbaldehyde

This protocol is a generalized procedure based on literature methods for the synthesis of pyrazole-4-carbaldehydes.[8]

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (4.0 eq)

  • Phosphorus Oxychloride (POCl3) (4.0 eq)

  • Crushed Ice

  • Sodium Hydroxide Solution (10% w/v)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

Procedure:

  • To a stirred solution of anhydrous DMF (4.0 eq) in a round-bottom flask cooled to 0 °C under an inert atmosphere, slowly add POCl3 (4.0 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add a solution of the substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF.

  • The reaction mixture is then heated to 70-90 °C and stirred for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The aqueous solution is neutralized with a 10% sodium hydroxide solution to pH 7-8.

  • The product is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Comparative Reactivity of the 4-Formyl Group

The aldehyde functionality at the 4-position of the pyrazole ring is a versatile synthetic handle, amenable to a wide range of chemical transformations. The electronic nature of the substituent at the 3-position directly influences the electrophilicity of the formyl carbon, thereby affecting its reactivity towards nucleophiles.

The potent electron-withdrawing nature of the 3-trifluoromethyl group enhances the electrophilicity of the C4-aldehyde, making it more susceptible to nucleophilic attack compared to its 3-phenyl or 3-unsubstituted counterparts.[10] This heightened reactivity can be advantageous in various synthetic transformations.

Oxidation to Carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation.

Experimental Protocol: Oxidation of a Pyrazole-4-carbaldehyde

This protocol is adapted from a vanadium-catalyzed oxidation method.[11]

Materials:

  • Pyrazole-4-carbaldehyde (1.0 eq)

  • Vanadium Catalyst (e.g., V2O5) (catalytic amount)

  • 30% Hydrogen Peroxide (H2O2)

  • Acetone

Procedure:

  • To a solution of the pyrazole-4-carbaldehyde (1.0 eq) in acetone, add a catalytic amount of the vanadium catalyst.

  • To this mixture, add 30% H2O2 dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium sulfite.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude carboxylic acid, which can be purified by recrystallization.

Knoevenagel Condensation

The Knoevenagel condensation is a key C-C bond-forming reaction involving the condensation of an aldehyde with an active methylene compound. The enhanced electrophilicity of this compound is expected to facilitate this reaction.

Experimental Protocol: Knoevenagel Condensation of a Pyrazole-4-carbaldehyde

This protocol is based on a green, efficient method using ammonium carbonate as a catalyst.[12]

Materials:

  • Pyrazole-4-carbaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium Carbonate (20 mol%)

  • Water:Ethanol (1:1) mixture (10 mL)

Procedure:

  • In a round-bottom flask, combine the pyrazole-4-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of a 1:1 water:ethanol mixture.

  • Add ammonium carbonate (20 mol%) to the stirred mixture.

  • Reflux the reaction mixture for 3-20 minutes, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid product, wash with water, and dry to obtain the condensed product.

Comparative Biological and Medicinal Applications

The pyrazole core is a cornerstone in numerous FDA-approved drugs. A prime example is Celecoxib, a selective COX-2 inhibitor used for the treatment of inflammation and pain. The structure of Celecoxib features a 3-(trifluoromethyl)-5-(4-methylphenyl)-1H-pyrazol-1-yl moiety, underscoring the significance of the trifluoromethyl group in achieving potent and selective biological activity.

The trifluoromethyl group in pyrazole-based compounds has been shown to contribute to:

  • Enhanced Binding Affinity: The lipophilic nature of the CF3 group can lead to improved interactions with hydrophobic pockets in target proteins.

  • Increased Metabolic Stability: The strong C-F bond is resistant to metabolic degradation, often leading to a longer biological half-life.

  • Modulation of pKa: The electron-withdrawing nature of the CF3 group can alter the ionization state of the molecule, influencing its interaction with biological targets.

While a direct comparison of the biological activity of this compound derivatives with other 3-substituted pyrazoles is often context-dependent and target-specific, the prevalence of the CF3 group in successful drug candidates suggests its advantageous properties. For instance, pyrazoline derivatives containing a trifluoromethylphenyl group have demonstrated potent anti-inflammatory activity, with IC50 values in the low micromolar range, significantly more potent than the reference drug indomethacin.[13][14]

Signaling Pathway Illustration: Mechanism of Action of Celecoxib

Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation Celecoxib Celecoxib (3-CF3 Pyrazole derivative) Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by Celecoxib.

Conclusion

This compound stands out as a highly valuable and versatile building block in contemporary chemical research. Its unique physicochemical properties, conferred by the potent electron-withdrawing trifluoromethyl group, translate into enhanced reactivity of the 4-formyl group and often lead to improved biological activity and metabolic stability in its derivatives.

While direct, head-to-head comparative data with other pyrazoles under identical conditions can be sparse, a comprehensive analysis of the available literature, coupled with fundamental principles of organic chemistry, strongly supports the strategic advantage of employing the 3-trifluoromethyl-pyrazole scaffold in the design of novel therapeutic agents and advanced materials. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers navigating the rich and diverse field of pyrazole chemistry.

References

validation of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Bioactivity of Derivatives of the 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde Scaffold

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Pyrazole Scaffold in Drug Discovery

In modern medicinal chemistry, the pursuit of novel therapeutics is often a tale of scaffolds and derivatives. The core molecular framework, or scaffold, dictates the spatial arrangement of functional groups, which in turn governs the interaction with biological targets. The this compound moiety is a prime example of such a privileged scaffold. While it does not possess significant intrinsic bioactivity, its true value lies in its role as a versatile synthetic intermediate.

The trifluoromethyl group (-CF3) is a powerful bioisostere for a methyl group, offering increased metabolic stability and enhanced binding affinity due to its strong electron-withdrawing nature. The pyrazole ring itself is a common feature in many approved drugs, prized for its ability to participate in hydrogen bonding and other non-covalent interactions within protein binding pockets. The aldehyde functional group serves as a reactive handle, enabling chemists to readily build out molecular complexity through reactions like reductive amination and condensation, generating vast libraries of candidate molecules.

This guide provides a comparative analysis of the bioactivity of distinct classes of compounds synthesized from the this compound scaffold. We will delve into the experimental validation of these derivatives, providing detailed protocols and comparative data to illustrate how subtle modifications to the core structure can yield profound differences in biological activity.

Comparative Analysis I: Pyrazole-Derived RAF Kinase Inhibitors

One of the most successful applications of the 3-(trifluoromethyl)-1H-pyrazole scaffold is in the development of potent and selective inhibitors of the RAF kinase family, particularly BRAF. The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation, often through mutations in BRAF (like the common V600E mutation), is a hallmark of many cancers, including melanoma.

Synthetic Strategy and Mechanism of Action

The aldehyde group of the pyrazole scaffold is typically used to construct the central core of the inhibitor through a key condensation reaction with an appropriate amine, followed by further modifications. The resulting compounds are often Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, offering improved selectivity. The pyrazole ring typically anchors the molecule in the hinge region of the kinase ATP-binding site, while the trifluoromethyl group can provide beneficial hydrophobic interactions.

Diagram: General Synthetic Workflow from the Pyrazole Scaffold

G A 3-(Trifluoromethyl)-1H- pyrazole-4-carbaldehyde C Condensation/Imine Formation A->C B Primary Amine (R1-NH2) B->C D Pyrazole-imine Intermediate C->D Formation of C=N bond E Cyclization or Further Modification (R2) D->E F Library of Bioactive Pyrazole Derivatives (e.g., Kinase Inhibitors) E->F Introduction of diversity

Caption: Synthetic pathway for generating diverse bioactive molecules.

Comparative Bioactivity Data

The table below compares the inhibitory activity of several BRAF inhibitors that utilize the pyrazole scaffold, demonstrating how modifications to the R-groups attached to the core influence potency against both wild-type (WT) and mutant BRAF.

CompoundR1 GroupR2 GroupBRAF V600E IC50 (nM)c-RAF-1 IC50 (nM)Reference
GDC-0879 2-fluoro-4-aminophenylN-methylpicolinamide0.152.9
PLX4720 3-chlorophenylPropanesulfonamide1348
Compound 7h 4-chloro-3-(2-hydroxyethoxy)phenylPyrimidine4.61.1

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This data clearly illustrates the structure-activity relationship (SAR). GDC-0879 shows outstanding potency for the BRAF V600E mutant. In contrast, PLX4720, an early prototype for Vemurafenib, is also potent but shows a different selectivity profile. Compound 7h demonstrates that further heterocyclic additions can fine-tune potency against different RAF isoforms, a critical aspect of managing off-target effects.

Experimental Validation: Cell-Based Assay for BRAF V600E Inhibition

To validate the efficacy of newly synthesized pyrazole-based BRAF inhibitors, a cell-based assay is essential. This protocol describes a method using the A375 human melanoma cell line, which harbors the BRAF V600E mutation and is thus dependent on the MAPK pathway for proliferation.

Diagram: MAPK/ERK Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activates BRAF V600E BRAF V600E (Constitutively Active) RAS->BRAF V600E Activates MEK MEK1/2 BRAF V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Inhibitor Pyrazole-Based BRAF Inhibitor Inhibitor->BRAF V600E Inhibits

Caption: Inhibition of the constitutively active MAPK pathway.

Step-by-Step Protocol: A375 Cell Proliferation Assay (MTS Assay)
  • Cell Culture: Culture A375 cells (ATCC CRL-1619) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., a novel pyrazole derivative) in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in culture media. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound. Include "vehicle only" (0.1% DMSO) and "no treatment" controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2. This duration allows for multiple cell doubling times, making inhibition effects more pronounced.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent contains a tetrazolium compound that is bioreduced by metabolically active cells into a colored formazan product.

  • Final Incubation & Measurement: Incubate the plate for 2-4 hours. Measure the absorbance at 490 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Diagram: Experimental Workflow for IC50 Determination

G A 1. Seed A375 Cells (96-well plate) C 3. Treat Cells (72h incubation) A->C B 2. Prepare Serial Dilution of Pyrazole Compound B->C D 4. Add MTS Reagent C->D E 5. Incubate (2-4h) & Measure Absorbance (490nm) D->E F 6. Data Normalization (vs. Vehicle Control) E->F G 7. Dose-Response Curve Fitting & IC50 Calculation F->G

Caption: Workflow for cell-based validation of inhibitor potency.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of rational drug design, serving as a foundational block for potent and selective inhibitors. As demonstrated with RAF kinase inhibitors, targeted modifications guided by an understanding of the protein-ligand interactions allow for the fine-tuning of bioactivity and selectivity. The experimental protocols provided herein represent a standard, robust method for validating the cellular efficacy of these compounds.

Future work will undoubtedly involve applying this versatile scaffold to other target classes, such as other kinases, metalloproteinases, or GPCRs. The combination of its favorable physicochemical properties and synthetic accessibility ensures that derivatives of this pyrazole will remain a significant area of exploration in the ongoing quest for novel and effective therapeutics.

A Comparative Guide to Trifluoromethylated vs. Non-Fluorinated Pyrazoles: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of a Privileged Scaffold and a Powerful Moiety

The pyrazole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents targeting inflammation, cancer, and infectious diseases.[1][2][3][4] Its planar, electron-rich structure is amenable to versatile chemical modification, facilitating precise interactions with biological targets.[3] In parallel, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, has become a benchmark strategy in modern drug design.[5][6][7] The CF3 group is not merely a bulky analogue of a methyl group; its unique electronic properties profoundly alter a molecule's physicochemical and pharmacokinetic profile.[8]

This guide provides a comparative analysis of trifluoromethylated versus non-fluorinated pyrazoles, offering an in-depth examination of the causal relationships between this specific structural modification and its downstream effects. We will dissect the impact on key physicochemical properties, explore the consequences for biological activity using a relevant case study, and provide validated experimental protocols for researchers to conduct their own comparative assessments.

Part 1: The Physicochemical Shift - How the CF3 Group Rewrites the Rules

The introduction of a trifluoromethyl group onto a pyrazole ring induces significant, predictable changes in its fundamental properties. These shifts are primarily driven by the high electronegativity of the fluorine atoms, which creates a strong electron-withdrawing inductive effect, and the exceptional strength of the carbon-fluorine bond.[9][10]

Lipophilicity (LogP): Enhancing Membrane Permeability

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] The trifluoromethyl group is highly lipophilic and its incorporation into a molecule generally leads to a substantial increase in the LogP value.[9][12] This enhanced lipophilicity can improve a drug's ability to permeate cell membranes, a crucial step for reaching intracellular targets and improving oral bioavailability.[5]

CompoundStructureclogP (Calculated)Rationale for Change
Pyrazole 1H-pyrazole0.35Baseline
3-Trifluoromethyl-1H-pyrazole 3-(Trifluoromethyl)-1H-pyrazole1.23The highly lipophilic CF3 group significantly increases the compound's preference for the lipid phase.[9]

Table 1. Comparison of calculated LogP values for pyrazole and its trifluoromethylated analogue.

Acidity (pKa): Modulating Ionization State

The CF3 group is a potent electron-withdrawing group. When attached to the pyrazole ring, it significantly increases the acidity (i.e., lowers the pKa) of the N-H proton.[9] This is due to the inductive effect, where the electron density is pulled away from the ring, stabilizing the resulting pyrazolate anion after deprotonation. A lower pKa means the compound will be more ionized at physiological pH, which can impact its solubility, receptor binding interactions, and off-target effects.[9][13]

CompoundpKa (Approximate)Rationale for Change
Pyrazole ~14The N-H proton is weakly acidic.
3-Trifluoromethyl-1H-pyrazole ~9-10The strong electron-withdrawing CF3 group stabilizes the conjugate base, making the N-H proton significantly more acidic.[9]

Table 2. Comparison of approximate pKa values for pyrazole and its trifluoromethylated analogue.

Metabolic Stability: A Shield Against Degradation

One of the most valued attributes of the CF3 group is its ability to enhance metabolic stability.[5][6] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[8] By replacing a metabolically labile C-H bond with a robust C-CF3 group, chemists can block common sites of oxidative metabolism, leading to a longer drug half-life, reduced patient dosage, and a more predictable pharmacokinetic profile.[5]

Compound PairKey ParameterObservation
Generic Non-Fluorinated Pyrazole Half-life (t½) in HLMShorter
Generic Trifluoromethylated Pyrazole Half-life (t½) in HLMLonger

Table 3. General trend in metabolic stability when comparing a non-fluorinated pyrazole with its trifluoromethylated analogue in Human Liver Microsomes (HLM).

Part 2: Experimental Protocols for Comparative Analysis

To empower researchers, we provide standardized, self-validating protocols for determining the key physicochemical parameters discussed.

Experimental Workflow Overview

G cluster_synthesis Compound Preparation cluster_analysis Physicochemical Profiling cluster_data Data Analysis & Comparison S1 Synthesize/Acquire Non-Fluorinated Pyrazole A1 LogP Determination (Shake-Flask Method) S1->A1 A2 pKa Determination (Spectrophotometric Titration) S1->A2 A3 Metabolic Stability Assay (Human Liver Microsomes) S1->A3 S2 Synthesize/Acquire Trifluoromethylated Pyrazole S2->A1 S2->A2 S2->A3 D1 Compare LogP Values A1->D1 D2 Compare pKa Values A2->D2 D3 Compare t½ & CLint A3->D3 C Comprehensive Comparative Report D1->C D2->C D3->C

Caption: Experimental workflow for the comparative study of pyrazole analogues.

Protocol 2.1: LogP Determination by Shake-Flask Method

This protocol is a standard method for empirically determining the octanol-water partition coefficient.[14][15]

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent miscible with both octanol and water (e.g., methanol).

  • Partitioning: In a glass vial, add 5 mL of n-octanol and 5 mL of water (pre-saturated with each other). Add a small aliquot of the compound stock solution (e.g., 50 µL) to achieve a final concentration suitable for UV-Vis or LC-MS analysis.

  • Equilibration: Vigorously vortex the vial for 5 minutes at room temperature to ensure thorough mixing and partitioning of the compound.[14]

  • Phase Separation: Centrifuge the vial (e.g., at 2000 rpm for 10 minutes) to achieve complete separation of the octanol and aqueous layers.

  • Sampling: Carefully withdraw a known volume (e.g., 100 µL) from both the upper octanol layer and the lower aqueous layer.

  • Quantification: Analyze the concentration of the compound in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or LC-MS/MS for higher sensitivity and specificity).

  • Calculation: The LogP is calculated using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Water] )

Protocol 2.2: pKa Determination by UV Spectrophotometry

This method leverages the change in a compound's UV absorbance spectrum as its ionization state changes with pH.[16][17][18]

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12) with a constant ionic strength.[16]

  • Sample Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO, methanol). Prepare two reference solutions: one in a highly acidic buffer (e.g., pH 2, where the compound is fully protonated) and one in a highly basic buffer (e.g., pH 12, where the compound is fully deprotonated).

  • Spectral Scan: Record the full UV-Vis absorbance spectra for the acidic and basic solutions to identify the wavelengths of maximum difference.

  • Titration Measurement: For each buffer solution in the pH series, add a constant amount of the compound stock solution. Measure the absorbance at the predetermined wavelengths.[17]

  • Data Analysis: Plot the absorbance versus pH. The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, which corresponds to the inflection point of the titration curve.[19]

Protocol 2.3: In Vitro Metabolic Stability Assay

This assay measures the rate of a compound's degradation by metabolic enzymes, typically in human liver microsomes (HLM) or hepatocytes.[20][21][22]

  • Reagent Preparation: Thaw cryopreserved HLM or hepatocytes and dilute them in the appropriate incubation buffer to the desired concentration (e.g., 0.5 mg/mL protein for HLM).[21] Prepare a solution of the necessary cofactor, NADPH, which initiates the metabolic reaction.

  • Incubation Setup: In a 96-well plate, pre-warm the microsomal/hepatocyte suspension to 37°C. Add the test compound to the wells to a final concentration (e.g., 1 µM).

  • Reaction Initiation & Sampling: Initiate the metabolic reaction by adding the NADPH solution.[20] At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k).

    • Half-life (t½) is calculated as: t½ = 0.693 / k

    • Intrinsic Clearance (CLint) is calculated from the half-life and incubation conditions.[20][21]

Part 3: Biological Consequences - A Tale of Two COX-2 Inhibitors

The true value of trifluoromethylation is realized in its impact on biological activity. The changes in physicochemical properties directly translate to altered pharmacodynamics (drug-target interaction) and pharmacokinetics (drug disposition).

A classic case study is the comparison between the highly successful COX-2 inhibitor Celecoxib and its non-fluorinated analogue, SC-558 . Both are pyrazole-based compounds, but Celecoxib contains a trifluoromethyl group while SC-558 has a methyl group in the same position.[3]

G cluster_mod Structural Modification cluster_phys Physicochemical Changes cluster_bio Biological Outcomes Mod Pyrazole Scaffold Methyl -> Trifluoromethyl P1 Increased Lipophilicity (Higher LogP) Mod->P1 causes P2 Increased Acidity (Lower pKa) Mod->P2 causes P3 Increased Metabolic Stability (Higher t½) Mod->P3 causes B1 Altered Target Binding (Potency & Selectivity) P1->B1 leads to B2 Improved ADME Profile (Bioavailability, Half-life) P1->B2 leads to P2->B1 leads to P2->B2 leads to P3->B1 leads to P3->B2 leads to

References

A Comparative Spectroscopic Guide to 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde and Its N-Substituted Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, lauded for their diverse biological activities and unique photophysical properties.[1][2] The introduction of a trifluoromethyl group and a carbaldehyde moiety at the 3- and 4-positions of the pyrazole ring, respectively, creates a highly versatile scaffold, 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. This molecule serves as a pivotal building block for the synthesis of a wide array of derivatives with potential applications in drug discovery and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the pyrazole ring, impacting its reactivity and biological interactions.[3]

A rigorous spectroscopic analysis is indispensable for the unambiguous characterization of these molecules, confirming their successful synthesis, elucidating their precise chemical structure, and understanding their electronic properties. This guide provides a comprehensive, comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy—for the analysis of this compound and its N-substituted analogues, namely 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. By presenting detailed experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools for the effective characterization of this important class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed insights into the chemical environment of individual atoms.[1] For pyrazole derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. Key diagnostic signals for this compound and its analogues include the aldehyde proton, the pyrazole ring proton, and the protons of the N-substituent.

Expected Chemical Shifts and Multiplicities:

  • Aldehyde Proton (-CHO): This proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

  • Pyrazole H-5 Proton: The proton at the C-5 position of the pyrazole ring is also expected to be in the downfield region, typically between δ 8.0 and 9.0 ppm. Its multiplicity will depend on coupling to neighboring protons, but in these specific compounds, it appears as a singlet.

  • N-H Proton (for the parent compound): The N-H proton of the pyrazole ring can be observed as a broad singlet, often in the region of δ 13.0-14.0 ppm, although its chemical shift and visibility can be highly dependent on the solvent and concentration due to proton exchange.

  • N-Substituent Protons: For the N-phenyl analogue, aromatic protons will appear in the range of δ 7.0-8.0 ppm with characteristic splitting patterns. For the N-methyl analogue, a sharp singlet corresponding to the methyl protons will be observed further upfield, typically around δ 3.5-4.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The electron-withdrawing effects of the trifluoromethyl and aldehyde groups, as well as the nature of the N-substituent, will significantly influence the chemical shifts of the pyrazole ring carbons.

Expected Chemical Shifts:

  • Aldehyde Carbonyl Carbon (-CHO): This carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 180-190 ppm.

  • Pyrazole Ring Carbons (C-3, C-4, and C-5): The chemical shifts of these carbons are influenced by the substituents. The C-3 carbon, attached to the trifluoromethyl group, will show a characteristic quartet in the proton-coupled spectrum due to coupling with the fluorine atoms. The C-4 carbon, bearing the aldehyde group, and the C-5 carbon will also have distinct chemical shifts.

  • Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

  • N-Substituent Carbons: The carbons of the N-phenyl or N-methyl group will have chemical shifts in their respective characteristic regions.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For trifluoromethyl-containing compounds, it provides a clean spectrum with a single resonance for the -CF₃ group, assuming no other fluorine atoms are present. The chemical shift of the trifluoromethyl group can be influenced by the electronic environment of the pyrazole ring.[4]

Expected Chemical Shifts:

  • The trifluoromethyl group is expected to show a singlet in the ¹⁹F NMR spectrum. The chemical shift, typically referenced to CFCl₃, will be in the characteristic region for trifluoromethyl groups attached to an aromatic system, generally between δ -60 and -70 ppm.[5]

Comparative NMR Data

The following table summarizes the key ¹H and ¹³C NMR spectroscopic data for this compound and its N-phenyl and N-methyl analogues.

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound H-5: ~8.5 (s, 1H)CHO: ~10.0 (s, 1H)NH: Broad, variableC-3: ~145 (q)C-4: ~120C-5: ~140CHO: ~185CF₃: ~120 (q, ¹JCF ≈ 270 Hz)
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde [6]H-5: 8.27 (s, 1H)CHO: 10.12 (s, 1H)Ar-H: 7.82-8.36 (m, 5H)C-3: 151.8C-4: 122.6C-5: 139.1CHO: 183.2CF₃: 121.9 (q, ¹JCF = 271.6 Hz)Ar-C: 123.7, 126.1, 129.6, 136.9
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde H-5: ~8.2 (s, 1H)CHO: ~10.0 (s, 1H)N-CH₃: ~4.0 (s, 3H)C-3: ~148C-4: ~118C-5: ~138CHO: ~184CF₃: ~121 (q, ¹JCF ≈ 271 Hz)N-CH₃: ~38

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For the pyrazole aldehydes , the key vibrational bands of interest are the C=O stretch of the aldehyde, the C=N and C=C stretches of the pyrazole ring, and the C-F stretches of the trifluoromethyl group.[7]

Expected Vibrational Frequencies:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹. Conjugation with the pyrazole ring typically lowers the frequency compared to a saturated aldehyde.

  • C=N and C=C Stretches (Pyrazole Ring): These vibrations usually appear as a series of bands in the 1400-1600 cm⁻¹ region.

  • C-F Stretches (Trifluoromethyl): Strong, characteristic absorption bands are expected in the region of 1100-1350 cm⁻¹ due to the C-F stretching vibrations of the CF₃ group.

  • N-H Stretch (for the parent compound): A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H stretch of the pyrazole ring.

Comparative IR Data

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde[6]1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
N-H Stretch ~3200-3400 (broad)--
C-H Stretch (Aromatic/Ring) ~31003106, 3062~3100
C=O Stretch (Aldehyde) ~16901695~1695
C=N, C=C Stretch (Ring) ~1550, 14501602, 1530, 1403~1560, 1460
C-F Stretch (CF₃) ~1310, 11301310, 1132~1310, 1130

Note: Data for the parent and N-methyl compounds are estimated based on typical values. Data for the N-phenyl analogue is from Wang et al. (2012).[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. Electron Impact (EI) ionization is a common technique for these types of molecules.

Expected Fragmentation Patterns:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected, corresponding to the molecular weight of the compound.

  • Loss of Functional Groups: Common fragmentation pathways include the loss of the aldehyde group (CHO, 29 Da), the trifluoromethyl group (CF₃, 69 Da), and fragmentation of the pyrazole ring.

  • N-Substituent Fragmentation: For the N-phenyl analogue, fragmentation of the phenyl ring (loss of C₆H₅, 77 Da) may be observed. For the N-methyl analogue, loss of the methyl group (CH₃, 15 Da) is possible.

Comparative Mass Spectrometry Data

Table 3: Key Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
This compound C₅H₃F₃N₂O164.09[8][M]⁺: 164[M-CHO]⁺: 135[M-CF₃]⁺: 95
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde C₁₁H₇F₃N₂O240.18[3][M]⁺: 240[M-CHO]⁺: 211[M-CF₃]⁺: 171[C₆H₅]⁺: 77
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde C₆H₅F₃N₂O178.11[9][M]⁺: 178[M-CHO]⁺: 149[M-CF₃]⁺: 109[M-CH₃]⁺: 163

Note: The fragmentation patterns are predicted based on common fragmentation rules for these classes of compounds.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The pyrazole ring, in conjugation with the aldehyde and the trifluoromethyl group, will exhibit characteristic absorption maxima (λmax).

Expected Absorption Maxima:

  • The π → π* transitions of the conjugated pyrazole system are expected to result in strong absorption bands in the UV region, typically between 200 and 300 nm.

  • The n → π* transition of the carbonyl group may appear as a weaker absorption band at a longer wavelength.

  • Substitution at the N-1 position with a phenyl group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extended conjugation.

Comparative UV-Visible Data

Table 4: UV-Visible Absorption Maxima (λmax in nm)

CompoundSolventλmax (nm)Molar Absorptivity (ε)
This compound Ethanol~250-260-
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Ethanol~260-270-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Ethanol~255-265-

Note: The λmax values are estimated based on typical electronic transitions for similar pyrazole systems. The molar absorptivity values are not provided as they are highly dependent on the specific experimental conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic analyses described in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

    • ¹⁹F NMR: Acquire the spectrum with or without proton decoupling.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Caption: Workflow for solid-state IR spectroscopy using an ATR accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation (ATR): Place a small amount of the solid pyrazole derivative directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Caption: General workflow for mass spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., EI or ESI) and mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition: Introduce the sample into the instrument and acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

UV-Visible Spectroscopy

Caption: Workflow for UV-Visible spectroscopic analysis.

  • Sample Preparation: Prepare a stock solution of the pyrazole derivative of a known concentration (e.g., 10⁻³ M) in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) from the stock solution.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline. Record the absorption spectrum of each of the prepared solutions over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). If quantitative analysis is required, a calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε) using the Beer-Lambert law.

Conclusion

The comprehensive spectroscopic analysis of this compound and its analogues is crucial for their unambiguous identification and for understanding the influence of N-substitution on their electronic and structural properties. This guide has provided a comparative overview of the key spectroscopic features observed in ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, Mass Spectrometry, and UV-Visible spectroscopy. The provided data tables and detailed experimental protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the accurate and efficient characterization of this important class of heterocyclic compounds. The logical application of these techniques, as outlined, ensures the scientific integrity and trustworthiness of the structural elucidation process.

References

A Comparative Guide to the Biological Efficacy of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde derivatives, a class of heterocyclic compounds attracting significant interest in medicinal chemistry. We will objectively compare their biological performance across various therapeutic areas, supported by experimental data, and delve into the causality behind experimental designs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of these promising molecules.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic actions.[1][2] Its unique five-membered aromatic structure with two adjacent nitrogen atoms allows for versatile substitution patterns, enabling fine-tuning of physicochemical and pharmacological properties.

The focus of this guide, the this compound core, is of particular strategic importance for two key reasons:

  • The 3-(Trifluoromethyl) Group: The -CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. Its high electronegativity and lipophilicity can enhance metabolic stability by blocking oxidative metabolism, improve membrane permeability, and increase binding affinity to target proteins.[3][4][5]

  • The 4-Carbaldehyde Group: The aldehyde functional group at the 4-position is a versatile synthetic handle. It serves as a crucial electrophilic center for a wide array of chemical transformations, such as condensation reactions to form Schiff bases, hydrazones, chalcones, and other derivatives.[6][7][8] This allows for the systematic exploration of chemical space and the optimization of biological activity.

This guide will compare derivatives based on their demonstrated efficacy in three key areas: anticancer, antimicrobial, and anti-inflammatory activities.

Synthetic Strategy: The Vilsmeier-Haack Reaction

A prevalent and efficient method for the synthesis of the core pyrazole-4-carbaldehyde structure is the Vilsmeier-Haack reaction.[6][8][9] This reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF).

The general workflow for synthesizing and evaluating these derivatives is outlined below.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation start Hydrazone Precursors (from Ketones & Hydrazines) vh_reaction Vilsmeier-Haack Reaction (POCl3 / DMF) start->vh_reaction Cyclization & Formylation core 3-(CF3)-1H-pyrazole- 4-carbaldehyde Core vh_reaction->core derivatization Condensation Reactions (e.g., with hydrazides, amines) core->derivatization derivatives Target Derivatives (Hydrazones, Schiff Bases, etc.) derivatization->derivatives screening In Vitro Screening (Anticancer, Antimicrobial, etc.) derivatives->screening data Quantitative Data (IC50, MIC, % Inhibition) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: General workflow from synthesis to lead compound identification.

Comparative Anticancer Efficacy

Derivatives of the pyrazole scaffold, particularly those bearing a trifluoromethyl group, have shown significant potential as anticancer agents by interacting with various cellular targets.[10]

Performance Against Breast Cancer Cell Lines

Several studies have highlighted the potent cytotoxicity of these derivatives against human breast cancer cells, such as MCF-7. The trifluoromethylphenyl moiety appears to be a key contributor to this activity.

Compound IDModificationCell LineIC50 (µM)Reference DrugIC50 (µM)Source
Compound 43 Pyrazole carbaldehyde derivativeMCF-70.25Doxorubicin0.95[10]
Compound 1 Combretastatin-pyrazole hybridMCF-7Potent Activity--[10]
Compound a1 Ketone linker to trifluoromethylphenylMCF-75.84 (µg/mL)Cisplatin-[5]
Compound 55 1,3,4-triarylpyrazoleMCF-76.53Doxorubicin45.0[10]

Analysis: The data clearly indicates that specific pyrazole derivatives can exhibit significantly greater potency than standard chemotherapeutic agents like doxorubicin. Compound 43, identified as a potent PI3 Kinase inhibitor, demonstrates exceptional activity with an IC50 value of 0.25 µM, nearly four times more potent than doxorubicin in the same assay.[10] This suggests that targeting critical signaling pathways like PI3K/AKT is a highly effective strategy. Furthermore, hybrid molecules combining the pyrazole core with other pharmacophores, such as in combretastatin hybrids that target tubulin polymerization, represent a promising avenue for developing potent and selective anticancer agents.[10]

Mechanism of Action: Kinase Inhibition

A recurring mechanism for the anticancer activity of pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Compound Pyrazole Derivative (e.g., Compound 43) Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazole derivatives.

Some derivatives have demonstrated dual inhibitory activity against kinases like EGFR and VEGFR-2, which can lead to superior anticancer properties by simultaneously blocking multiple pathways essential for tumor growth and angiogenesis.[10]

Comparative Antimicrobial Activity

The pyrazole nucleus is a cornerstone in the development of novel antimicrobial agents. Modifications of the 4-carbaldehyde group, often through condensation with (thio)semicarbazides or hydrazides, have yielded compounds with significant antibacterial and antifungal properties.[6][7][11]

Antibacterial and Antifungal Spectrum

The efficacy of these derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data below compares the Minimum Inhibitory Concentration (MIC) of various derivatives.

OrganismDerivative TypeMIC (µg/mL)StandardMIC (µg/mL)Source
S. aureusHydrazone derivative-Ampicillin-[6]
E. coliHydrazone derivative-Ampicillin-[6]
S. aureusThiosemicarbazonePronounced Effect--[7]
E. coliThiosemicarbazonePronounced Effect--[7]
C. albicansThiosemicarbazonePronounced Effect--[7]
E. coliPyrazole-Mannich base (Cmpd 3)0.25Ciprofloxacin>0.125[12]
S. epidermidisPyrazole-Mannich base (Cmpd 4)0.25Ciprofloxacin>0.125[12]
A. nigerPyrazole-Mannich base (Cmpd 2)1.0Clotrimazole1.0[12]

Analysis: The results show that pyrazole-4-carbaldehyde derivatives can be potent antimicrobial agents. Certain hydrazone and thiosemicarbazone derivatives exhibit excellent or pronounced efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungi like C. albicans.[6][7] Notably, some Mannich base derivatives show exceptional potency, with MIC values as low as 0.25 µg/mL, rivaling the standard antibiotic ciprofloxacin.[12] The antifungal activity can also be comparable to standard drugs like Clotrimazole.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity is highly dependent on the nature of the substituents.

  • Halogenation: The presence of halogen atoms (e.g., chloro, bromo) on phenyl rings attached to the core structure often enhances antimicrobial activity.[9]

  • Imino and Alkenyl Groups: The introduction of exocyclic C=N (imino) and C=C (alkenyl) fragments through modification of the carbaldehyde group plays a significant role in the bioactivity of the pyrazole platform.[7]

Caption: Key structural positions for modifying biological activity.

Comparative Anti-inflammatory Potential

Pyrazole derivatives are well-established as anti-inflammatory agents; the blockbuster drug Celecoxib is a prime example.[12] Derivatives of pyrazole-4-carbaldehyde have been investigated as inhibitors of inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[13]

In Vitro and In Vivo Efficacy

Studies have employed both cell-based (in vitro) and animal (in vivo) models to assess anti-inflammatory properties.

Compound IDAssay TypeModelResultComparisonSource
Series 4-11 In VitroLPS-induced TNF-αMarked inhibition at 10 µg/mL-[13]
Cmpd 11c In VivoXylene-induced ear edema49.59% inhibitionDexamethasone (50.49% inh.)[13]
Cmpd 307 In VivoCarrageenan-induced paw edemaMaximum activity in series-[1]
Cmpd 4 In VitroProtein denaturationBetter activity than DiclofenacDiclofenac Sodium[12]

Analysis: Hydrazone derivatives of pyrazole-4-carboxaldehydes have demonstrated significant anti-inflammatory potential.[13] In cellular assays, many compounds effectively inhibit the production of the pro-inflammatory cytokine TNF-α.[13] The in vivo results are particularly compelling, with compound 11c showing edema inhibition (49.59%) nearly identical to the potent steroid dexamethasone (50.49%), indicating strong therapeutic potential.[13] Molecular docking studies suggest these compounds bind effectively to TNF-α, with the phenyl and hydrazide moieties playing a crucial role in this interaction.[13]

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, the following are detailed protocols for key biological assays. The rationale behind critical steps is included to provide deeper insight.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the experiment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • Causality: A dose-response curve is essential. The incubation period must be long enough for the compound to exert its cytotoxic/cytostatic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

    • Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan. The incubation time can be optimized based on the cell line's metabolic rate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.

    • Causality: Formazan is insoluble in aqueous solutions. DMSO is a powerful solvent required to release the purple color for quantification.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

    • Causality: A standardized inoculum density is critical for the reproducibility and accuracy of MIC results.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This halves the compound concentration and achieves the target inoculum of 2.5 × 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by measuring the optical density (OD) at 600 nm.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly versatile and potent class of compounds with demonstrated efficacy across anticancer, antimicrobial, and anti-inflammatory applications. The trifluoromethyl group consistently imparts favorable pharmacological properties, while the carbaldehyde handle allows for extensive derivatization to optimize activity and selectivity.

Future research should focus on:

  • Multi-Targeting Agents: Designing hybrid molecules that can simultaneously inhibit multiple targets (e.g., kinases and inflammatory enzymes) to tackle complex diseases like cancer.

  • Pharmacokinetic Profiling: Moving beyond in vitro studies to comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of the most promising lead compounds.

  • Advanced In Vivo Models: Testing lead candidates in more sophisticated preclinical models, such as patient-derived xenografts for cancer, to better predict clinical efficacy.

The continued exploration of this chemical space holds immense promise for the discovery of next-generation therapeutics.

References

A Comparative Guide to the Cross-Reactivity of 3-(Trifluoromethyl)-1H-pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity profiles of inhibitors based on the 3-(trifluoromethyl)-1H-pyrazole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of targets to explain the underlying principles of inhibitor selectivity and the experimental methodologies used to characterize it. By objectively comparing the performance of representative compounds, we aim to provide a valuable resource for the rational design of next-generation selective inhibitors.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring, particularly when substituted with a trifluoromethyl group, is a cornerstone of modern medicinal chemistry.[1] This "privileged scaffold" is present in numerous approved drugs and clinical candidates, valued for its metabolic stability, ability to engage in various binding interactions, and synthetic tractability. The trifluoromethyl group, in particular, often enhances binding affinity and improves pharmacokinetic properties.[1]

While these inhibitors are often designed for a specific biological target, such as a protein kinase or a metabolic enzyme, understanding their off-target activity—or cross-reactivity—is critical. Unintended interactions can lead to toxicity or, in some cases, beneficial polypharmacology. This guide will use specific examples to explore the selectivity landscape of this important class of molecules.

Case Study 1: SGI-1776, a Promiscuous PIM Kinase Inhibitor

SGI-1776 is an ATP-competitive inhibitor developed to target the PIM family of serine/threonine kinases, which are implicated in various cancers. Its structure features a trifluoromethyl-pyrazole moiety. While potent against its intended targets, SGI-1776 provides an excellent case study in cross-reactivity, as it demonstrates potent activity against several other kinases.

On-Target and Off-Target Activity

SGI-1776 inhibits all three PIM isoforms but also displays potent, low-nanomolar inhibition of Fms-like tyrosine kinase 3 (Flt3) and Haspin (or GSG2), a kinase involved in mitosis.[2][3] This polypharmacology has implications for its therapeutic window and potential side-effect profile.

Table 1: Comparative Kinase Inhibition Profile of SGI-1776

Kinase TargetIC50 (nM)Target FamilyComments
PIM1 7 Serine/Threonine Kinase Primary Target
PIM2363Serine/Threonine Kinase50-fold less potent than against PIM1.[3]
PIM369Serine/Threonine Kinase10-fold less potent than against PIM1.[3]
Haspin (GSG2) 34 Serine/Threonine Kinase Potent Off-Target
Flt3 44 Tyrosine Kinase Potent Off-Target
c-Kit>1000 (40% inhibition at 1µM)Tyrosine KinaseModerate Off-Target.[4]

Data compiled from multiple sources.[2][3][4][5]

Structural Basis for Cross-Reactivity

The cross-reactivity of SGI-1776 can be attributed to the conserved nature of the ATP-binding pocket across many kinases. The pyrazole core acts as a scaffold that mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region. The trifluoromethyl group often occupies a hydrophobic pocket. Off-targets like Flt3 and Haspin share structural similarities in their ATP-binding sites that can accommodate SGI-1776. This highlights a fundamental challenge in kinase inhibitor design: achieving selectivity among highly related active sites.

Case Study 2: Celecoxib and its Derivatives - From COX to Kinases

Celecoxib, the active ingredient in Celebrex, is a well-known selective cyclooxygenase-2 (COX-2) inhibitor containing a trifluoromethyl-pyrazole core. While its primary mechanism is not kinase inhibition, studies have revealed significant off-target effects on various signaling kinases, demonstrating the promiscuous potential of this scaffold.

COX-2 Selectivity and Kinase Off-Target Effects

Celecoxib is approximately 30-fold more selective for COX-2 over COX-1, which is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[6] However, at concentrations used in cell-based studies, celecoxib can inhibit several key signaling kinases, including:

  • PDK1/Akt Pathway: Celecoxib and its analogue, AR-12 (OSU-03012), have been shown to directly inhibit Phosphoinositide-dependent kinase 1 (PDK1), leading to the blockade of Akt activation, a crucial pro-survival signaling pathway in cancer.[6][7]

  • MAPK Pathway: In some cancer cell lines, celecoxib's anti-proliferative effects are mediated by the activation of ERK and p38 MAP kinases, independent of its COX-2 activity.[8]

Table 2: Comparative Off-Target Activity of Celecoxib and its Analogue AR-12

CompoundPrimary TargetKey Off-TargetsIC50 / Effective Concentration
Celecoxib COX-2PDK1, ERK, p3825-75 µM (for kinase effects in cells)[7][9]
AR-12 (OSU-03012) PDK-1GRP78, other chaperones~5 µM (PDK-1)[10][11]

This demonstrates a critical concept: a chemical scaffold can be adapted to target entirely different classes of enzymes. The derivative AR-12 was developed from celecoxib to lose its COX-2 activity but enhance its kinase and chaperone-inhibiting properties, making it a potential anti-cancer and anti-viral agent.[11][12]

Experimental Workflow: Assessing Inhibitor Cross-Reactivity

To generate the data presented above, a systematic, multi-tiered approach is required. The gold standard for assessing cross-reactivity is to screen the inhibitor against a large panel of purified kinases.

Step-by-Step Protocol for Kinase Panel Screening

Objective: To determine the inhibitory activity (IC50) of a test compound against a broad panel of protein kinases.

  • Compound Preparation: The test inhibitor (e.g., SGI-1776) is dissolved in 100% DMSO to create a high-concentration stock solution. A serial dilution series is then prepared to generate 10-point dose-response curves.

  • Assay Plate Preparation: Purified recombinant kinases, their specific peptide substrates, and ATP are dispensed into 384-well assay plates. For broad screening, a radiometric assay using ³³P-labeled ATP is common.[13]

  • Compound Addition: The serially diluted inhibitor is added to the assay plates. Control wells containing only DMSO (vehicle) are included to represent 0% inhibition.

  • Kinase Reaction: The plates are incubated at room temperature to allow the phosphorylation reaction to proceed.

  • Reaction Termination & Detection: The reaction is stopped, and the amount of ³³P-labeled phosphate transferred to the substrate is measured. This is typically done by spotting the reaction mixture onto a filter membrane, washing away excess labeled ATP, and quantifying the remaining radioactivity with a scintillation counter.[2][13]

  • Data Analysis: The raw data (counts per minute) is converted to percent inhibition relative to the DMSO control. The dose-response data is then fitted to a four-parameter logistic equation to calculate the IC50 value for each kinase.

Workflow and Data Interpretation Diagrams

The following diagrams illustrate the experimental workflow and the logic behind interpreting selectivity data.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound Stock (in DMSO) Dilution 10-Point Serial Dilution Compound->Dilution Add_Cmpd Add Diluted Compound Dilution->Add_Cmpd Plate Prepare 384-well Plate (Kinase, Substrate, ³³P-ATP) Plate->Add_Cmpd Incubate Incubate (Kinase Reaction) Add_Cmpd->Incubate Stop_Detect Stop Reaction & Detect (Filter Binding & Scintillation) Incubate->Stop_Detect Calc_Inhib Calculate % Inhibition Stop_Detect->Calc_Inhib IC50 Generate IC50 Curves Calc_Inhib->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity G 1 Primary Target (e.g., PIM1) 2 Potent Off-Target (e.g., Flt3) 3 Weak Off-Target (e.g., PIM2) 4 Test Compound (e.g., SGI-1776) 4->1 IC50 = 7 nM (High Affinity) 4->2 IC50 = 44 nM (High Affinity) 4->3 IC50 = 363 nM (Low Affinity)

References

A Senior Application Scientist's Guide to the Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. Among these, 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde stands out as a crucial intermediate, with its trifluoromethyl group offering unique electronic properties that can enhance metabolic stability and binding affinity in bioactive molecules. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this valuable compound, grounded in experimental data and mechanistic insights to empower you in selecting the optimal route for your research and development needs.

Introduction: The Significance of this compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of approved drugs. The introduction of a trifluoromethyl group at the 3-position and a formyl group at the 4-position creates a versatile platform for further chemical elaboration. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the pyrazole ring and the attached aldehyde, opening up diverse synthetic possibilities for the creation of novel pharmaceutical candidates. Given its importance, a critical evaluation of the available synthetic routes is essential for efficient and scalable production.

This guide will focus on two prominent methods for the synthesis of this compound: the Vilsmeier-Haack formylation of 3-(trifluoromethyl)-1H-pyrazole and a multi-step approach involving pyrazole synthesis followed by formylation. We will delve into the detailed experimental protocols, the underlying chemical principles, and a comparative analysis of their respective advantages and limitations.

Method 1: The Vilsmeier-Haack Approach - A Direct Formylation Strategy

The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This approach offers a direct route to the target molecule from the readily available 3-(trifluoromethyl)-1H-pyrazole.

Mechanistic Insight

The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, from the interaction of a tertiary amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). The electron-rich pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent to form a stable intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. The regioselectivity of the formylation at the 4-position is dictated by the electronic properties of the pyrazole ring, where the 4-position is the most nucleophilic site.

Experimental Protocol: Vilsmeier-Haack Formylation

Step 1: Synthesis of 3-(trifluoromethyl)-1H-pyrazole

The precursor, 3-(trifluoromethyl)-1H-pyrazole, can be synthesized through the condensation of 1,1,1-trifluoroacetylacetone with hydrazine hydrate.

  • Procedure:

    • To a solution of 1,1,1-trifluoroacetylacetone (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-(trifluoromethyl)-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation

  • Procedure: [1]

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Dissolve 3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[1]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • The crude product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Workflow Diagram

Vilsmeier_Haack_Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation TFAA 1,1,1-Trifluoroacetylacetone Precursor 3-(Trifluoromethyl)-1H-pyrazole TFAA->Precursor Ethanol, 0°C to RT Hydrazine Hydrazine Hydrate Hydrazine->Precursor Product This compound Precursor->Product 1. Vilsmeier Reagent 2. 80-90°C 3. Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent

Caption: Vilsmeier-Haack synthesis workflow.

Method 2: Lithiation and Formylation - A Regioselective Alternative

An alternative strategy for the synthesis of pyrazole-4-carbaldehydes involves the regioselective functionalization of the pyrazole ring via a lithiation-formylation sequence.[3] This method is particularly useful for N-substituted pyrazoles and can offer high regioselectivity. For the synthesis of the N-unsubstituted target molecule, this method would require a protection-deprotection strategy.

Mechanistic Insight

This method relies on the deprotonation of the pyrazole ring at the 4-position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures. The resulting 4-lithiated pyrazole is a potent nucleophile that can readily react with an electrophilic formylating agent, such as DMF. The subsequent aqueous workup quenches the reaction and yields the desired 4-carbaldehyde. The regioselectivity is controlled by the directing effect of the substituents on the pyrazole ring and the kinetic acidity of the ring protons.

Experimental Protocol: Lithiation and Formylation

Step 1: N-Protection of 3-(trifluoromethyl)-1H-pyrazole (Optional but Recommended)

To avoid complications with the acidic N-H proton during lithiation, protection of the pyrazole nitrogen is often necessary. A common protecting group is the p-methoxybenzyl (PMB) group.

  • Procedure:

    • To a solution of 3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in an appropriate solvent like DMF, add a base such as sodium hydride (NaH) (1.1 equivalents) at 0 °C.

    • Stir the mixture for 30 minutes.

    • Add p-methoxybenzyl chloride (PMB-Cl) (1.1 equivalents) and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product to obtain N-PMB-3-(trifluoromethyl)-1H-pyrazole.

Step 2: Lithiation and Formylation

  • Procedure: [4]

    • Dissolve the N-protected 3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, keeping the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

    • Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture.

    • Stir at -78 °C for another 2 hours, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product.

Step 3: N-Deprotection

  • Procedure:

    • Dissolve the N-protected 4-formyl pyrazole in a suitable solvent.

    • The PMB group can be cleaved under oxidative conditions (e.g., with DDQ or CAN) or acidic conditions (e.g., with trifluoroacetic acid).

    • Work up the reaction and purify the final product, this compound.

Workflow Diagram

Lithiation_Formylation_Synthesis cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Lithiation & Formylation cluster_step3 Step 3: N-Deprotection Precursor 3-(Trifluoromethyl)-1H-pyrazole Protected_Precursor N-Protected Pyrazole Precursor->Protected_Precursor Protecting Agent, Base Lithiated_Intermediate 4-Lithiated Pyrazole Protected_Precursor->Lithiated_Intermediate n-BuLi, -78°C Protected_Product N-Protected-4-formyl-pyrazole Lithiated_Intermediate->Protected_Product DMF, -78°C to RT Final_Product This compound Protected_Product->Final_Product Deprotection Reagent

Caption: Lithiation and formylation synthesis workflow.

Comparative Analysis

To facilitate an informed decision, the following table provides a side-by-side comparison of the two synthetic methods. The data presented is a synthesis of reported values for similar pyrazole systems, as direct comparative studies on the target molecule are limited.

ParameterVilsmeier-Haack MethodLithiation-Formylation Method
Number of Steps 2 (from 1,1,1-trifluoroacetylacetone)3-4 (including protection/deprotection)
Typical Yield Good to Excellent (70-90% for formylation)[1]Moderate to Good (60-80% for formylation)
Reaction Conditions High temperature (80-90 °C)Cryogenic temperatures (-78 °C)
Reagents POCl₃, DMF (corrosive and moisture-sensitive)n-BuLi (pyrophoric), anhydrous solvents
Scalability Generally scalableCan be challenging to scale due to cryogenic conditions and pyrophoric reagents
Regioselectivity Generally high for the 4-positionHigh, directed by lithiation
Substrate Scope Broad for electron-rich heterocyclesTolerant of various functional groups, but requires N-protection for N-H pyrazoles
Purification Precipitation and recrystallization/chromatographyPrimarily chromatographic purification

Conclusion and Recommendations

Both the Vilsmeier-Haack reaction and the lithiation-formylation sequence are viable methods for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and tolerance for hazardous reagents.

  • The Vilsmeier-Haack method is a more direct and often higher-yielding approach, making it attractive for larger-scale synthesis. However, it requires handling of corrosive reagents and elevated temperatures.

  • The lithiation-formylation method offers excellent regioselectivity but is a longer synthetic route due to the need for protection and deprotection steps for the N-unsubstituted target. The use of cryogenic temperatures and pyrophoric reagents may also be a limiting factor in some laboratory settings.

For most applications, the Vilsmeier-Haack reaction represents a more efficient and practical choice for the synthesis of this compound, provided the necessary precautions for handling the reagents are taken. The lithiation approach may be more suitable for the synthesis of specific N-substituted analogs where direct Vilsmeier-Haack formylation is problematic or for accessing other regioisomers through directed metallation.

This guide provides a comprehensive overview to aid in your synthetic planning. As with any chemical synthesis, optimization of the reaction conditions for your specific setup is recommended to achieve the best results.

References

The Unambiguous Arbitrator: Confirming the Structure of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise atomic arrangement of a molecule is not merely an academic detail; it is the very foundation upon which its biological activity, physical properties, and ultimately, its utility are built. The fluorinated pyrazole scaffold, exemplified by 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, is a privileged motif in medicinal chemistry, appearing in a host of bioactive compounds. Its synthesis, while well-established, yields a product whose definitive structural confirmation is paramount. While a suite of analytical techniques can provide strong evidence for its identity, single-crystal X-ray crystallography stands alone as the unambiguous arbitrator of molecular structure.

This guide provides a comprehensive overview of the process of confirming the structure of this compound using X-ray crystallography. We will delve into the causality behind the experimental choices, from crystal growth to data refinement, and objectively compare the definitive insights gained from this technique with the inferential data provided by other common analytical methods.

The Decisive Edge of X-ray Crystallography

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal. They provide a wealth of information about the connectivity, functional groups, and molecular weight of a compound. For this compound, these techniques would suggest the presence of the pyrazole ring, the trifluoromethyl group, and the aldehyde functionality. However, each of these methods provides data that is, to some extent, open to interpretation and cannot definitively establish the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and crystal packing, with the absolute certainty of X-ray crystallography.

Why is this important? Subtle differences in tautomeric form, bond angles, or intermolecular interactions in the solid state can have profound implications for a molecule's solubility, stability, and interaction with biological targets. X-ray crystallography eliminates this ambiguity, providing a high-resolution, three-dimensional map of the molecule as it exists in the crystalline state.

An In-Depth Workflow for Structural Confirmation

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following is a detailed, step-by-step methodology for the structural confirmation of this compound, grounded in established crystallographic practices.

experimental_workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of 3-(trifluoromethyl)- 1H-pyrazole-4-carbaldehyde purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection (Diffractometer) crystal_selection->xray_diffraction data_processing Data Processing & Integration xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF File Generation structure_refinement->validation

Caption: A step-by-step workflow for the structural confirmation of a small molecule via X-ray crystallography.

Experimental Protocol:

1. Synthesis and Purification:

  • Objective: To obtain a highly pure sample of this compound.

  • Methodology: The compound can be synthesized via established literature procedures, for instance, through the Vilsmeier-Haack formylation of the corresponding hydrazone.[1] Following synthesis, rigorous purification is critical. This is typically achieved by recrystallization from a suitable solvent system or by column chromatography to remove any unreacted starting materials or byproducts. The purity should be assessed by NMR spectroscopy and/or LC-MS prior to attempting crystal growth.

  • Causality: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.

2. Single Crystal Growth:

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

  • Methodology:

    • Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture such as dichloromethane/hexane). The solution is placed in a clean vial, covered loosely (e.g., with perforated parafilm), and left undisturbed in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

    • Vapor Diffusion: A small vial containing a concentrated solution of the compound in a relatively low-boiling point solvent is placed inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Causality: Slow, controlled crystal growth is essential to allow the molecules to pack in a highly ordered, repeating lattice, which is the prerequisite for sharp diffraction.

3. Data Collection:

  • Objective: To obtain a high-quality diffraction pattern from a single crystal.

  • Methodology:

    • A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

    • The diffractometer rotates the crystal while irradiating it with monochromatic X-rays. A detector records the positions and intensities of the diffracted X-ray beams.

  • Causality: The diffraction pattern is a direct consequence of the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. The geometry and intensity of the diffraction spots contain the information about the arrangement of atoms in the unit cell.

4. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Methodology:

    • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

    • Structure Solution: The initial positions of the atoms are determined using computational methods such as "direct methods" or the Patterson function.

    • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

    • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).[1]

  • Causality: The refinement process minimizes the difference between the diffraction pattern calculated from the model and the experimentally measured pattern, leading to a highly accurate representation of the molecular structure.

A Comparative Analysis: The Synergy of Techniques

While X-ray crystallography provides the definitive structure, other analytical techniques offer complementary and crucial information. The following table compares the insights gained from various methods for the characterization of this compound.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, absolute configuration.Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to grow. Provides solid-state structure, which may differ from solution-state.
¹H NMR Spectroscopy Number and connectivity of protons, chemical environment, stereochemistry. For the target molecule: signals for the pyrazole ring proton, the aldehyde proton, and the N-H proton (if observable).Excellent for determining the proton framework and confirming the presence of key functional groups.Does not provide direct information on bond lengths or angles. Tautomers can complicate spectra.
¹³C NMR Spectroscopy Number and chemical environment of carbon atoms. For the target molecule: distinct signals for the pyrazole ring carbons, the aldehyde carbonyl carbon, and the trifluoromethyl carbon (as a quartet).Confirms the carbon skeleton of the molecule.Does not provide direct information on connectivity to protons (unless coupled spectra are acquired).
Infrared (IR) Spectroscopy Presence of functional groups. For the target molecule: characteristic stretches for N-H, C=O (aldehyde), C=N, and C-F bonds.Quick and simple method to identify key functional groups.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS). Fragmentation patterns can provide structural clues.Confirms the molecular formula and can support the proposed structure through fragmentation analysis.Does not provide information on stereochemistry or the 3D arrangement of atoms.

Illustrative Spectroscopic Data (based on analogous compounds):

  • ¹H NMR (CDCl₃, 400 MHz) δ: ~10.1 (s, 1H, CHO), ~8.2 (s, 1H, pyrazole-H), ~13.0 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 101 MHz) δ: ~183 (CHO), ~153 (C-3), ~139 (C-5), ~122 (q, J ≈ 270 Hz, CF₃), ~120 (C-4).

  • IR (KBr) ν: ~3100 (N-H stretch), ~1695 (C=O stretch), ~1130 (C-F stretch) cm⁻¹.[1]

  • MS (EI): m/z (%) = 164 (M⁺).

Conclusion: The Gold Standard for Structural Integrity

In the rigorous world of scientific research and development, particularly in the pharmaceutical and materials sectors, ambiguity is a liability. While a combination of spectroscopic techniques can build a strong case for the structure of a molecule like this compound, only single-crystal X-ray crystallography can provide the irrefutable evidence of its precise three-dimensional form. It is the gold standard that transforms a structural hypothesis into a crystallographically-verified fact, providing the solid foundation necessary for understanding and exploiting the molecule's full potential. The detailed workflow and comparative analysis presented here underscore the indispensable role of this powerful technique in modern chemical science.

References

Safety Operating Guide

Navigating the Disposal of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a fluorinated heterocyclic compound. By understanding the chemical's inherent hazards and adhering to best practices for halogenated waste, laboratories can ensure a safe and compliant disposal process.

The trifluoromethyl group and the pyrazole core impart specific chemical properties that necessitate a conservative approach to its disposal. While a specific Safety Data Sheet (SDS) from a manufacturer may not always be readily accessible, authoritative data from sources like PubChem provide crucial GHS hazard classifications. This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[1]. Consequently, it must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular solid waste streams.

Core Principles of Disposal

The fundamental principle guiding the disposal of this compound is the segregation of halogenated organic waste. Due to the presence of the trifluoromethyl group, this compound falls into the category of halogenated waste. Co-mingling halogenated and non-halogenated waste streams can significantly increase disposal costs and complicate the treatment process[2][3]. Proper segregation is the first and most critical step in a compliant and cost-effective waste management program.

Quantitative Data Summary

For a comprehensive understanding of the regulatory landscape surrounding halogenated waste, the following table summarizes key disposal and safety parameters.

ParameterGuideline/ValueRationale & Significance
Waste Classification Halogenated Organic WasteThe trifluoromethyl group (-CF3) classifies this compound as halogenated. This dictates the need for segregation from non-halogenated waste streams to facilitate proper treatment and manage disposal costs[2][3].
GHS Hazard Codes H302, H315, H319, H335"Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation." These classifications mandate the use of appropriate Personal Protective Equipment (PPE) and handling within a fume hood[1].
Disposal Method Incineration at an approved hazardous waste facilityHigh-temperature incineration is the preferred method for the destruction of many halogenated organic compounds. This ensures the complete breakdown of the molecule, preventing environmental release.
EPA RCRA Consideration Potential Hazardous ConstituentAs a halogenated organic compound, it falls under a class of chemicals that the EPA regulates closely. Improper disposal can lead to significant regulatory penalties. The EPA is actively listing certain fluorinated compounds as "hazardous constituents" under the Resource Conservation and Recovery Act (RCRA)[4].

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for ensuring safety and compliance. The following steps provide a clear workflow for laboratory personnel.

1. Hazard Assessment and Personal Protective Equipment (PPE)

  • Causality: Before handling the compound, a thorough understanding of its hazards is paramount. The GHS classifications indicate oral toxicity and irritation to the skin, eyes, and respiratory system[1].

  • Protocol:

    • Always handle solid this compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Wear standard laboratory PPE, including a lab coat, chemical splash goggles, and nitrile gloves. Given that it is a skin irritant, ensure gloves are inspected before use and changed promptly if contaminated[5].

2. Waste Segregation and Container Selection

  • Causality: As a halogenated compound, it must be collected separately from non-halogenated chemical waste[6][7]. This is crucial for proper disposal by waste management facilities and for controlling costs[2].

  • Protocol:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • For solid waste (e.g., contaminated filter paper, weighing boats), use a securely sealable, chemically compatible container, such as a high-density polyethylene (HDPE) pail lined with a clear plastic bag. Do not use biohazard or standard trash bags[2].

    • For liquid waste (e.g., solutions in organic solvents), use a dedicated, leak-proof, and chemically compatible container with a screw-top cap. Ensure the container material is compatible with the solvent used.

3. Waste Container Labeling

  • Causality: Accurate and comprehensive labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Protocol:

    • Label the waste container with a "Hazardous Waste" tag before adding any waste[2].

    • Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas[6].

    • List all other components of the waste stream, including solvents, with their approximate percentages.

    • Ensure the hazard characteristics (e.g., "Toxic," "Irritant") are clearly indicated on the label.

4. Accumulation and Storage

  • Causality: Proper storage of hazardous waste containers is critical to prevent spills, reactions, and exposure.

  • Protocol:

    • Keep the waste container sealed at all times, except when adding waste[2].

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition or incompatible materials.

    • Ensure the storage area has secondary containment to capture any potential leaks.

5. Arranging for Disposal

  • Causality: Final disposal must be handled by a licensed hazardous waste management company to ensure compliance with all local, state, and federal regulations.

  • Protocol:

    • Once the waste container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

    • Provide the EHS department with a complete and accurate description of the waste contents.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • For Small Spills:

    • Ensure the area is well-ventilated, and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully sweep or scoop the absorbed material into the designated halogenated solid waste container[8].

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately[2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Handling this compound assess_hazards Assess Hazards (GHS: H302, H315, H319, H335) start->assess_hazards don_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe use_fume_hood Work in a Chemical Fume Hood don_ppe->use_fume_hood generate_waste Generate Waste (Solid or Liquid) use_fume_hood->generate_waste is_solid Solid Waste? generate_waste->is_solid is_liquid Liquid Waste? generate_waste->is_liquid solid_waste_container Place in Labeled 'Halogenated Solid Waste' Container is_solid->solid_waste_container Yes store_waste Store Sealed Container in Designated Satellite Accumulation Area solid_waste_container->store_waste liquid_waste_container Place in Labeled 'Halogenated Liquid Waste' Container is_liquid->liquid_waste_container Yes liquid_waste_container->store_waste contact_ehs Contact EHS for Pickup When Container is Full store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.